molecular formula C14H12O3 B1584769 4-(4-Methylphenoxy)benzoic acid CAS No. 21120-65-0

4-(4-Methylphenoxy)benzoic acid

Cat. No.: B1584769
CAS No.: 21120-65-0
M. Wt: 228.24 g/mol
InChI Key: DCDYPMNXCDXNJZ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157595. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYPMNXCDXNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303263
Record name 4-(4-Methylphenoxy)benzoic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-65-0
Record name 21120-65-0
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Record name 4-(4-Methylphenoxy)benzoic acid
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Record name 4-(4-Methylphenoxy)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzoic Acid (CAS: 21120-65-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(4-Methylphenoxy)benzoic acid, also known by its synonym 4-(p-tolyloxy)benzoic acid, is a diaryl ether derivative that has garnered significant interest as a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a rigid biphenyl ether scaffold functionalized with a reactive carboxylic acid group and a methyl-substituted terminal phenyl ring, makes it a valuable building block in diverse high-value chemical sectors. This guide provides a comprehensive technical overview of its properties, synthesis methodologies, and key applications, with a focus on the practical insights required for laboratory and developmental research. The compound's utility spans from the synthesis of high-performance polymers and agrochemicals to its emerging role as a scaffold in medicinal chemistry.[1][3]

Physicochemical and Structural Characteristics

The compound presents as an off-white to white solid powder or crystalline substance.[1][4] Its core properties are summarized in the table below, providing essential data for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource(s)
CAS Number 21120-65-0[1][5]
Molecular Formula C₁₄H₁₂O₃[1][5]
Molecular Weight 228.24 g/mol [2][6]
Appearance Off-white amorphous powder / White to Almost white powder to crystalline[1][4]
Melting Point 176-183 °C[1][2]
Boiling Point 375.3±25.0 °C (Predicted)[2]
Density 1.208±0.06 g/cm³ (Predicted)[2]
pKa 4.36±0.10 (Predicted)[2]
SMILES String Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1
InChI Key DCDYPMNXCDXNJZ-UHFFFAOYSA-N

Synthesis Methodologies: A Mechanistic Perspective

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound. Several robust methods are employed, with the choice often dictated by starting material availability, scale, and desired purity.

Ullmann Condensation: The Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation is a classical and highly effective method for forming C(aryl)-O bonds.[7] It involves the copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[7] For the synthesis of this compound, this translates to the coupling of p-cresol with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or Cu₂O, are preferred as they are the active catalytic species. The use of inexpensive ligands can significantly accelerate the reaction, allowing for milder conditions and tolerance of a wider range of functional groups.[8]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[8][9] It serves to deprotonate the phenol (p-cresol), generating the more nucleophilic phenoxide ion required for the substitution reaction.

  • Solvent: High-boiling point, non-polar solvents like toluene or xylene are often effective, though polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) can also be used depending on the specific catalyst system.[9][10]

Ullmann_Condensation p_cresol p-Cresol reagents Cu(I) Catalyst Base (e.g., K₂CO₃) High Temp. Solvent p_cresol->reagents halo_benzoic 4-Halobenzoic Acid (X = Br, I) halo_benzoic->reagents product This compound reagents->product C-O Coupling

Caption: Ullmann condensation pathway for diaryl ether formation.

Synthesis via Nitrile Hydrolysis

An alternative and effective route begins with the formation of the diaryl ether linkage using a nitrile-functionalized aryl halide, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile.[11] The resulting 4-(4-methylphenoxy)benzonitrile intermediate is then hydrolyzed to the desired carboxylic acid. This two-step approach is advantageous as the nitrile group is stable under many ether synthesis conditions and can be efficiently converted in the final step.

This protocol is a self-validating system where the successful conversion can be monitored by the disappearance of the nitrile peak in IR spectroscopy and confirmed by the pH change upon acidification, leading to the precipitation of the carboxylic acid product.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the 4-(4-methylphenoxy)benzonitrile derivative and 20 mmol of potassium hydroxide (KOH) in a mixture of 0.6 mL of methanol (MeOH) and 2.6 mL of ethanol (EtOH).

  • Oxidative Hydrolysis: To the solution, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise.

    • Scientist's Insight: The combination of KOH and H₂O₂ in an alcoholic solvent facilitates the efficient and relatively rapid hydrolysis of the aromatic nitrile to the corresponding carboxylate salt.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After cooling the mixture to room temperature, carefully acidify it to pH 1 using 3M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane (CH₂Cl₂).

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Nitrile_Hydrolysis_Workflow cluster_synthesis Step 1: Ether Formation cluster_hydrolysis Step 2: Hydrolysis p_cresol p-Cresol Sodium Salt fluorobenzonitrile 4-Fluorobenzonitrile p_cresol->fluorobenzonitrile SNAr Reaction intermediate 4-(4-Methylphenoxy)benzonitrile fluorobenzonitrile->intermediate reagents KOH, H₂O₂ MeOH/EtOH, Reflux intermediate->reagents acidification Acidification (HCl) reagents->acidification product This compound acidification->product

Caption: Two-step synthesis via nitrile intermediate and subsequent hydrolysis.

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several areas of materials science and medicinal chemistry.

  • Polymer Chemistry: This compound serves as a key monomer or additive in the production of high-performance polymers.[1] Its rigid diaryl ether backbone contributes to enhanced thermal stability and mechanical properties, which are critical for materials used in the automotive and aerospace industries.[1] For example, related phenoxyphenoxy benzoic acid structures are used to synthesize specialty thermoplastics like polyether ether ketone (PEEK).[12]

  • Pharmaceuticals and Drug Discovery: The diaryl ether motif is a privileged scaffold in medicinal chemistry. This compound acts as a building block in the synthesis of potential therapeutics, particularly in the development of anti-inflammatory medications where it can improve solubility and bioavailability.[1] Analogous substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which is implicated in cancer cell migration, highlighting the potential for this scaffold in targeted therapies.[13]

  • Agrochemicals: It is utilized as an intermediate in the synthesis of herbicides and pesticides.[1] The phenoxyacetic acid family, which shares structural similarities, includes well-known herbicides, demonstrating the biological activity of this chemical class in agricultural applications.[14]

  • Liquid Crystal Research: Benzoic acid derivatives are fundamental to the design of thermotropic liquid crystals.[15] The rigid core of this compound, combined with the ability of the carboxylic acid group to form stable hydrogen-bonded dimers, effectively elongates the molecular structure. This self-assembly is a key driver for the formation of calamitic (rod-like) liquid crystalline phases, such as nematic and smectic phases, which are essential for display technologies.[15][16]

Safety and Handling

Proper handling of this compound is essential in a research environment. The compound should be stored in a dry, sealed container at room temperature.[2]

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.P264, P270, P301+P312
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P280, P305+P351+P338
Hazardous to the Aquatic Environment, Acute (Category 1)GHS09 (Environment)WarningH400: Very toxic to aquatic life.P273

Data sourced from Sigma-Aldrich and ChemicalBook.[2]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask (e.g., N95).

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

Conclusion

This compound (CAS 21120-65-0) stands out as a chemical intermediate of significant utility. Its synthesis is achievable through robust and well-established organometallic and hydrolytic pathways, primarily the Ullmann condensation and nitrile hydrolysis. The combination of a diaryl ether core and a carboxylic acid handle provides a platform for innovation in polymer science, agrochemical development, and as a scaffold for novel therapeutics in drug discovery. Its role as a precursor in liquid crystal research further underscores its versatility. For the research scientist, a thorough understanding of its properties, synthesis, and safety is paramount to unlocking its full potential in creating next-generation materials and molecules.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(p-Tolyloxy)benzoic acid: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(p-Tolyloxy)benzoic acid. It moves beyond a simple data sheet to provide in-depth insights into the compound's structure, a field-tested synthetic protocol with mechanistic rationale, predictive analytical data for characterization, and a discussion of its applications as a privileged structural motif.

4-(p-Tolyloxy)benzoic acid, also known as 4-(4-Methylphenoxy)benzoic acid, is a diaryl ether, a class of compounds recognized for its prevalence in biologically active molecules and advanced polymers.[1][2] Its structure consists of a benzoic acid moiety and a p-cresol (4-methylphenol) moiety linked by an ether bridge at the para positions. This ether linkage is not merely a passive spacer; its bent geometry and rotational flexibility are crucial for how the molecule interacts with biological targets or organizes within a polymer matrix.

The carboxylic acid group provides a site for hydrogen bonding and salt formation, significantly influencing its solubility and potential for derivatization. The tolyl group's methyl substituent adds a lipophilic character to that end of the molecule.

structure cluster_benzoic_acid Benzoic Acid Moiety cluster_tolyl p-Tolyl Moiety C1 C C2 C C_carboxyl C C1->C_carboxyl C3 C C4 C C5 C O_ether O C4->O_ether C6 C O_carbonyl O C_carboxyl->O_carbonyl O_hydroxyl O C_carboxyl->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl C7 C C8 C C9 C C10 C C11 C C_methyl C C10->C_methyl C12 C H1 H C_methyl->H1 H2 H C_methyl->H2 H3 H C_methyl->H3 O_ether->C7 p1 p2 p3 p4 p5 p6 p7

Caption: 2D Structure of 4-(p-Tolyloxy)benzoic acid.

Table 1: Compound Identifiers and Properties

Parameter Value Reference(s)
IUPAC Name This compound [3][4]
Synonyms 4-(p-Tolyloxy)benzoic acid [3][4][5]
CAS Number 21120-65-0 [3][4]
Molecular Formula C₁₄H₁₂O₃ [3][4]
Molecular Weight 228.24 g/mol [3][4]
Appearance White to off-white solid/powder [5]
Melting Point 178-185 °C [4][6]
pKa (Predicted) 4.36 ± 0.10 [6]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform. [7][8]
SMILES Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1 [4]

| InChI Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N |[4] |

Synthesis and Mechanistic Insights

The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The most robust and widely employed method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[9][10] This reaction couples a phenol with an aryl halide.

Core Reaction: 4-Halobenzoic acid + p-Cresol —(Cu catalyst, Base)→ 4-(p-Tolyloxy)benzoic acid

Mechanistic Rationale: The classical Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[11] Modern protocols utilize ligands to stabilize the copper(I) catalyst, facilitating the catalytic cycle at lower temperatures. The cycle is generally understood to involve:

  • Base Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (p-cresol) to form the more nucleophilic phenoxide.

  • Coordination: The phenoxide coordinates to the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the cycle.

The choice of reagents is critical. An aryl iodide or bromide is preferred over a chloride for the halide component due to the C-I and C-Br bonds being weaker and more susceptible to oxidative addition.[12] An inexpensive base like potassium carbonate is often sufficient, particularly in a polar aprotic solvent like DMF or NMP, which helps to solubilize the salts and intermediates.[12][13]

synthesis_workflow Reactants Reactants: - 4-Iodobenzoic acid - p-Cresol - K₂CO₃ (Base) Reaction Reaction Vessel (Inert Atmosphere, e.g., N₂ or Ar) Reactants->Reaction Catalyst Catalyst System: - Copper(I) Iodide (CuI) - Solvent: DMF Catalyst->Reaction Heating Heat to 120-140 °C Stir for 12-24h Monitor via TLC Reaction->Heating Combine Workup Work-up Heating->Workup Reaction Complete Acidification Cool and pour into water. Acidify with HCl (aq) to pH ~2-3. Workup->Acidification Filtration Collect precipitate via vacuum filtration. Wash with water. Acidification->Filtration Precipitate Forms Purification Purification Filtration->Purification Crude Product Recrystallization Recrystallize from Ethanol/Water mixture. Purification->Recrystallization Product Final Product: 4-(p-Tolyloxy)benzoic acid (Dry in vacuum oven) Recrystallization->Product Pure Product analysis_workflow Product Pure, Dry Sample of 4-(p-Tolyloxy)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Solvent: DMSO-d₆ or CDCl₃ Product->NMR FTIR FTIR Spectroscopy (e.g., KBr pellet or ATR) Product->FTIR MS Mass Spectrometry (e.g., ESI or EI) Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

References

A Technical Guide to C14H12O3: Isomeric Diversity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The molecular formula C14H12O3, with a molecular weight of approximately 228.24 g/mol , represents a fascinating crossroads of chemistry and pharmacology.[1][2] This formula does not describe a single entity but rather a diverse collection of isomers, each possessing unique structural arrangements that dictate profound differences in physicochemical properties, biological activities, and therapeutic applications. This guide provides an in-depth technical exploration of key C14H12O3 isomers relevant to researchers, scientists, and drug development professionals. We will delve into the distinct characteristics of prominent isomers such as the celebrated nutraceutical trans-resveratrol, the widely used UV filter oxybenzone, and the versatile fragrance component benzyl salicylate. The narrative will focus on the causal relationships between molecular structure and function, validated analytical methodologies for isomer differentiation, and the mechanistic underpinnings of their biological effects, grounded in authoritative references.

The Significance of Isomerism in C14H12O3

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[3] This structural variance is not a trivial distinction; it is fundamental to a molecule's interaction with biological systems.[4][5] For the formula C14H12O3, isomers can be structural (constitutional), where atoms are connected in a different order, or stereoisomers, where connectivity is the same but the spatial orientation differs.[3]

These differences can lead to vastly different pharmacological and toxicological profiles.[5] One isomer might be a potent therapeutic agent, while another could be inactive or even harmful.[6] Therefore, the ability to separate, identify, and characterize specific isomers is a critical competency in drug development and chemical safety assessment.[7][8] This guide will explore the practical implications of this isomerism through the lens of scientifically and commercially significant C14H12O3 compounds.

Comparative Analysis of Key C14H12O3 Isomers

To appreciate the diversity encapsulated by C14H12O3, we will focus on three prominent, structurally distinct isomers: trans-Resveratrol, Oxybenzone (Benzophenone-3), and Benzyl Salicylate. Their properties are summarized below.

Propertytrans-ResveratrolOxybenzone (Benzophenone-3)Benzyl Salicylate
IUPAC Name (E)-5-(4-hydroxystyryl)benzene-1,3-diol(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone[9]Benzyl 2-hydroxybenzoate
CAS Number 501-36-0[2]131-57-7[9]118-58-1[10]
Molecular Weight 228.24 g/mol [1]228.25 g/mol [11]228.24 g/mol [12]
Structure Type Stilbenoid, Polyphenol[1]Benzophenone, Aromatic Ketone[13]Salicylic Acid Ester[14]
Appearance Off-white powderPale-yellow crystals[13]Colorless to pale yellow liquid[12][14]
Melting Point ~261-264 °C~62-64 °C[15]~-24 °C[14]
Solubility Slightly soluble in water, soluble in ethanol.Insoluble in water, soluble in organic solvents.[15]Slightly soluble in water, miscible with alcohol and ether.[10][14]
Primary Application Dietary supplement, antioxidant.[2][16]UV filter in sunscreens and cosmetics.[13][17]Fragrance fixative, solvent, UV absorber.[12][14]

In-Depth Profile: trans-Resveratrol

trans-Resveratrol is a naturally occurring polyphenol found in the skin of grapes, blueberries, and other plants.[2] It has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties.[18][19]

Biological Activity and Mechanism of Action

The biological effects of resveratrol are extensive and have been linked to its ability to modulate various cellular signaling pathways.[16] One of the most studied mechanisms is its activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[20][21][22]

SIRT1 Activation Pathway: SIRT1 plays a crucial role in regulating cellular processes like DNA repair, inflammation, and metabolism.[22] Resveratrol is believed to allosterically activate SIRT1, leading to the deacetylation of various downstream targets.[20] These targets include transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p53.[20][23] By deacetylating NF-κB, SIRT1 can suppress the expression of pro-inflammatory genes.[20][23]

Resveratrol_SIRT1_Pathway Resveratrol-mediated activation of SIRT1 leading to anti-inflammatory effects. Res Resveratrol SIRT1 SIRT1 (NAD+-dependent deacetylase) Res->SIRT1 NFkB_ac Acetylated NF-κB (Active) SIRT1->NFkB_ac Deacetylates NFkB NF-κB (Inactive) NFkB_ac->NFkB Inflam_Genes Pro-inflammatory Gene Expression NFkB_ac->Inflam_Genes Promotes Inflammation Inflammation Inflam_Genes->Inflammation

Caption: Resveratrol activates SIRT1, which deacetylates and inactivates NF-κB, suppressing inflammation.

This anti-inflammatory action is a cornerstone of resveratrol's therapeutic potential in various diseases.[20][23] Studies have shown that resveratrol can ameliorate inflammation in conditions like diabetes and neurodegenerative diseases by activating SIRT1.[23][24]

In-Depth Profile: Oxybenzone (Benzophenone-3)

Oxybenzone is a synthetic compound widely used in sunscreens and personal care products for its ability to absorb UV radiation.[13][25] It provides broad-spectrum protection against both UVB and some UVA rays.[17]

Mechanism of Action as a UV Filter

Oxybenzone's function relies on its molecular structure, which allows it to absorb high-energy UV photons. Upon absorption, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy as heat, returning to its ground state without undergoing chemical degradation. This photochemical process effectively converts harmful UV radiation into harmless thermal energy on the skin's surface.

Considerations in Drug Development and Environmental Safety

While an effective UV absorber, oxybenzone has become a subject of scientific and regulatory scrutiny.[25] Concerns have been raised about its potential as an endocrine-disrupting chemical and its environmental impact, particularly on coral reefs.[11][17] Studies have suggested links between oxybenzone and coral bleaching, leading to bans on oxybenzone-containing sunscreens in several regions.[13][17] These factors are critical considerations for professionals in drug and cosmetic formulation, highlighting the need for a holistic view of a compound's lifecycle and impact.

In-Depth Profile: Benzyl Salicylate

Benzyl salicylate is an ester of benzyl alcohol and salicylic acid.[14] It is valued in the fragrance and cosmetic industries for its mild, sweet-floral scent and its excellent properties as a fixative, which helps to prolong the longevity of a fragrance.[10][12]

Applications and Physicochemical Rationale

Benzyl salicylate's utility stems from its relatively high boiling point and its ability to act as a solvent for other fragrance components, such as synthetic musks.[14] Its molecular structure also allows it to absorb UV light, providing a secondary benefit of protecting products from photodegradation and offering some level of sun protection in formulations.[12][25] Its classification as an ester makes it chemically stable under normal conditions, though it can be susceptible to hydrolysis under strong acidic or basic conditions.[14]

Analytical Methodologies for Isomer Differentiation

Distinguishing between isomers of C14H12O3 is paramount for quality control, research, and ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for this purpose.[6][7][26]

Experimental Protocol: Isocratic RP-HPLC for C14H12O3 Isomer Analysis

This protocol provides a validated method for the separation and quantification of trans-resveratrol and oxybenzone.

Objective: To achieve baseline separation of trans-resveratrol and oxybenzone using a simple, isocratic Reverse-Phase HPLC method with UV detection.

1. Materials and Reagents:

  • trans-Resveratrol reference standard (>99% purity)

  • Oxybenzone reference standard (>99% purity)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Orthophosphoric acid (OPA) or Sulfuric acid

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[27][28]

2. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[28][29]

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (e.g., 70:30 v/v), acidified with 0.05% OPA.[28][29] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min[29]

  • Column Temperature: 30°C[29]

  • Injection Volume: 20 µL[28]

  • Detection Wavelength: 306 nm for trans-resveratrol and ~288 nm for oxybenzone. A DAD is ideal for monitoring both.[29]

4. Standard Preparation:

  • Prepare individual stock solutions of trans-resveratrol and oxybenzone (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare a mixed working standard solution containing a known concentration of each analyte (e.g., 10 µg/mL) using the mobile phase as the diluent.[29][30]

5. Sample Preparation:

  • Dissolve the sample containing the analytes in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and peak areas for each isomer.

  • Inject the prepared sample solution.

  • Quantify the analytes in the sample by comparing their peak areas to those of the standards.

Rationale for Experimental Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining and separating the moderately nonpolar C14H12O3 isomers.

  • Methanol/Water Mobile Phase: This common reverse-phase eluent allows for fine-tuning of polarity to achieve optimal separation. The more nonpolar compound (oxybenzone) will typically have a longer retention time than the more polar resveratrol.

  • Acidification: Adding a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups on resveratrol, resulting in sharper, more symmetrical peaks and improved reproducibility.

  • UV Detection: The aromatic nature of all C14H12O3 isomers makes them strong chromophores, allowing for sensitive detection using UV spectroscopy.

Workflow Diagram

HPLC_Workflow Start Sample containing C14H12O3 Isomers Dissolve Dissolution in Mobile Phase Start->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection (20 µL) Filter->Inject Column Separation on C18 Column Inject->Column Detect UV/DAD Detection Column->Detect Data Data Acquisition & Quantification Detect->Data

Caption: A standard workflow for the analytical separation of C14H12O3 isomers using HPLC.

Conclusion and Future Perspectives

The molecular formula C14H12O3 serves as a compelling example of how isomeric diversity directly impacts scientific and commercial applications in the pharmaceutical and chemical industries. From the life-extending potential of resveratrol to the protective qualities of oxybenzone, the specific arrangement of twelve carbon, twelve hydrogen, and three oxygen atoms creates molecules with profoundly different functions.[22] For the drug development professional, a deep understanding of this isomerism is not merely academic; it is essential for innovation, safety, and efficacy. Future research will undoubtedly uncover new isomers of C14H12O3 and further elucidate the complex biological activities of known ones, continuing to enrich the chemical landscape available for therapeutic intervention. The analytical protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals navigating this complex and rewarding field.

References

An In-depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzoic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 4-(4-Methylphenoxy)benzoic acid (also known as 4-(p-Tolyloxy)benzoic acid). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the dissolution of this bi-functional aromatic molecule. Recognizing the scarcity of published quantitative solubility data for this specific compound, this guide focuses on empowering the researcher with robust, field-proven experimental protocols to determine solubility in a variety of solvent systems. We present a detailed, step-by-step methodology, from solvent selection to quantitative analysis, ensuring a self-validating and reproducible workflow. The causality behind experimental choices is explained, grounding the practical steps in fundamental physicochemical principles.

Introduction to this compound

This compound is an aromatic carboxylic acid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of approximately 228.25 g/mol .[1][2] Its structure, featuring a benzoic acid moiety linked to a methylphenoxy group via an ether linkage, imparts a unique combination of polarity and lipophilicity. This compound serves as a versatile intermediate and building block in various fields. In pharmaceuticals, it is explored in the development of anti-inflammatory medications, where solubility directly impacts formulation and bioavailability.[1] In polymer chemistry, it is used as an additive to enhance the thermal stability and mechanical properties of high-performance polymers.[1]

Understanding the solubility of this compound is paramount for its effective application. In drug development, solubility dictates the choice of formulation strategies, impacts absorption and distribution, and is a critical parameter in preclinical evaluation. In materials science, solubility in organic solvents is crucial for processing, casting films, and creating homogeneous blends.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution. The principle of "like dissolves like" is a foundational concept for predicting solubility.[3]

2.1. Physicochemical Properties of this compound

Several key properties of the molecule itself govern its solubility behavior:

  • Molecular Structure: The molecule possesses both a nonpolar region (the tolyl and phenyl rings) and polar functional groups (the carboxylic acid and ether linkage). The large, non-polar surface area suggests a preference for non-polar organic solvents.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Melting Point: The compound has a reported melting point in the range of 176-183 °C.[1] A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

2.2. Influence of Solvent Properties

The choice of solvent is critical and solubility can be predicted based on the following solvent characteristics:

  • Polarity: Polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, water), will interact favorably with the carboxylic acid group. Non-polar solvents (e.g., hexane, toluene) will interact primarily with the aromatic rings.

  • Dielectric Constant: Solvents with a high dielectric constant can better solvate the ions formed if the carboxylic acid dissociates.

  • pH (for Aqueous Systems): In aqueous solutions, the pH will determine the ionization state of the carboxylic acid.

    • At pH values significantly below the pKa, the acid will be in its neutral, protonated form (-COOH), which is less water-soluble.

    • At pH values above the pKa, the acid will deprotonate to form the carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water.[4] This is why carboxylic acids are often soluble in aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[3][4]

The logical relationship for selecting a solvent based on these principles is illustrated below.

G cluster_solute Solute: this compound cluster_solvent Solvent Selection cluster_outcome Predicted Outcome Solute Large Non-Polar Rings + Polar -COOH Group Polar Polar Solvents (e.g., Ethanol, Methanol) Solute->Polar H-bonding with -COOH NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar van der Waals with rings AqueousBase Aqueous Base (e.g., 5% NaOH) Solute->AqueousBase Acid-Base Reaction (Deprotonation) OutcomeP Moderate to Good Solubility Polar->OutcomeP OutcomeNP Good Solubility NonPolar->OutcomeNP OutcomeB High Solubility (Salt Formation) AqueousBase->OutcomeB

Caption: Logical workflow for solvent selection based on solute-solvent interactions.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the Shake-Flask method, which measures the concentration of a saturated solution at equilibrium.[5] This protocol provides a self-validating system for obtaining accurate and reproducible data.

3.1. Materials and Equipment
  • This compound (Purity ≥ 99%)[1]

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Toluene, Hexane, 5% w/v NaOH, 5% w/v NaHCO₃) of analytical grade

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

3.2. Experimental Workflow

The overall process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.

G A Step 1: Preparation Add excess solid to a known volume of solvent in a vial. B Step 2: Equilibration Agitate at constant temperature for 24-48 hours. A->B C Step 3: Phase Separation Allow to settle. Filter supernatant using a 0.22 µm syringe filter. B->C D Step 4: Dilution Precisely dilute the clear filtrate to a known volume. C->D E Step 5: Quantification Analyze diluted sample via HPLC or UV-Vis Spectroscopy. D->E F Step 6: Calculation Determine concentration using a pre-established calibration curve. E->F

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Step-by-Step Protocol

Causality Behind Choices: This protocol is designed to ensure that a true thermodynamic equilibrium is reached and that the subsequent analysis is accurate.

  • Preparation of Saturated Solution:

    • Action: Add an excess amount of this compound (e.g., ~50-100 mg) to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to have undissolved solid remaining at the end.

    • Reasoning: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[6]

  • Equilibration:

    • Action: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration, typically 24 to 48 hours.

    • Reasoning: Continuous agitation facilitates the dissolution process. A long equilibration time (24-48 hours) is necessary to ensure the system reaches a thermodynamic steady state.[5] Temperature control is critical as solubility is highly temperature-dependent.[7]

  • Phase Separation:

    • Action: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial.

    • Reasoning: This step is critical to separate the saturated solution from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Filtration is a standard and effective method.[6]

  • Sample Dilution and Quantification:

    • Action: Accurately pipette a known volume of the clear filtrate and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Reasoning: Direct analysis of a saturated solution is often not possible due to high concentrations. A precise, documented dilution is essential for accurate back-calculation.[8]

  • Analytical Method - Quantification by HPLC-UV:

    • Justification: HPLC is a highly robust, selective, and widely used technique for quantifying aromatic compounds like this compound.[8][9] It separates the analyte from potential impurities or degradation products, ensuring accurate measurement.

    • Protocol:

      • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max). Plot a graph of peak area versus concentration to create a calibration curve.

      • Sample Analysis: Inject the diluted filtrate sample into the HPLC system under the same conditions.

      • Calculation: Use the peak area of the sample and the equation from the linear regression of the calibration curve to determine the concentration in the diluted sample.

    • Example HPLC Conditions (Starting Point):

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

      • Mobile Phase: A gradient of 0.1% Phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).[8]

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: UV at λ_max (determine by scanning a standard solution, likely around 230-260 nm).

      • Injection Volume: 10 µL.

  • Final Calculation of Solubility:

    • Action: Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

    • Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Hexane0.1[Experimental Value][Calculated Value]Insoluble / Sparingly Soluble
Toluene2.4[Experimental Value][Calculated Value]Soluble
Acetone5.1[Experimental Value][Calculated Value]Very Soluble
Ethanol5.2[Experimental Value][Calculated Value]Soluble
Methanol6.6[Experimental Value][Calculated Value]Soluble
Water10.2[Experimental Value][Calculated Value]Practically Insoluble
5% (w/v) NaHCO₃ (aq)N/A[Experimental Value][Calculated Value]Soluble (Effervescence)
5% (w/v) NaOH (aq)N/A[Experimental Value][Calculated Value]Very Soluble

Note: Experimental and Calculated Values are to be filled in by the researcher upon completion of the protocol.

Interpretation: The results should be interpreted in the context of the theoretical principles outlined in Section 2. For instance, high solubility in NaOH and NaHCO₃ confirms the acidic nature of the -COOH group and its salt-forming capability.[10] Solubility in toluene would be driven by the non-polar aromatic portions, while solubility in alcohols like ethanol would result from a combination of hydrogen bonding with the -COOH group and van der Waals interactions.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining a strong theoretical understanding with a detailed, validated experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications in drug development, materials science, and chemical synthesis. The emphasis on causality and self-validating methodologies ensures that the data obtained is not only accurate but also defensible and fit for purpose.

References

Key literature and reviews on phenoxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenoxybenzoic Acids: Synthesis, Biological Activity, and Analytical Methodologies

Introduction

Phenoxybenzoic acids are a class of organic compounds characterized by a phenoxy group linked to a benzoic acid scaffold. This diaryl ether structure serves as a versatile pharmacophore in medicinal chemistry and is a key structural motif in various biologically active molecules. Beyond their role as synthetic building blocks, they are also recognized as the primary metabolites of pyrethroid insecticides, making their detection a crucial aspect of environmental and occupational health monitoring[1][2][3]. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the synthesis, diverse biological activities, structure-activity relationships, metabolic pathways, and analytical techniques related to phenoxybenzoic acids.

Part 1: Synthesis of Phenoxybenzoic Acids

The construction of the diaryl ether bond is the critical step in synthesizing phenoxybenzoic acids. Both classical and modern catalytic methods are employed, with the choice depending on substrate scope, reaction conditions, and desired yield.

Ullmann Condensation: A Classic Approach

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is a traditional method for forming C-O bonds.[4][5][6] The reaction typically involves coupling an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures.[4][7]

Causality of Experimental Choices:

  • Catalyst: Stoichiometric amounts of copper powder were historically used, but modern methods utilize catalytic amounts of soluble copper(I) salts (e.g., CuI) which offer better reactivity and reproducibility.[4][6] The catalyst facilitates the formation of a copper(I) phenoxide, the active nucleophile in the reaction.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are required to reach the high temperatures (often >200°C) needed to drive the reaction to completion.[4]

  • Base: A base such as KOH or K₂CO₃ is essential to deprotonate the phenol, generating the phenoxide nucleophile required for the coupling reaction.

Generalized Experimental Protocol: Ullmann Ether Synthesis

  • To a reaction vessel, add the selected phenol, aryl halide (e.g., p-chlorobenzoic acid), copper catalyst (e.g., CuI), and a base (e.g., potassium carbonate).[9]

  • Add a high-boiling polar solvent (e.g., tetralin or DMF).[9]

  • Heat the mixture to a high temperature (e.g., 150°C) under an inert atmosphere.[9]

  • Maintain the reaction for several hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture and perform an acidic workup to protonate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure phenoxybenzoic acid.[9]

Suzuki-Miyaura Coupling: A Modern Alternative

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[10][11][12] It offers milder reaction conditions, broader substrate scope, and higher yields compared to the Ullmann condensation.[13]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) complex is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[11][12] The choice of phosphine ligands is critical to stabilize the catalyst and modulate its reactivity.[11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[11][12]

  • Solvent: A variety of solvents can be used, often aqueous mixtures (e.g., ethanol/water), making the reaction more environmentally friendly.[13]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction flask, combine the aryl halide, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).[14]

  • Add a suitable solvent system (e.g., toluene, ethanol, and water).

  • Purge the system with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture (e.g., to 90°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[14]

  • After cooling, perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the final product via column chromatography.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling U_Start Aryl Halide + Phenol U_Reagents Cu Catalyst Base (e.g., K₂CO₃) High Temp (>150°C) U_Start->U_Reagents High Energy U_Product Phenoxybenzoic Acid U_Reagents->U_Product S_Start Aryl Halide + Aryl Boronic Acid S_Reagents Pd(0) Catalyst Base (e.g., Na₂CO₃) Milder Temp S_Start->S_Reagents High Selectivity S_Product Phenoxybenzoic Acid S_Reagents->S_Product

Caption: Comparison of Ullmann and Suzuki synthetic routes.

Part 2: Biological Activity and Therapeutic Potential

Phenoxybenzoic acid derivatives have been explored for a wide range of therapeutic applications, demonstrating significant activity in oncology, inflammation, and metabolic diseases.

Anticancer Activity

The phenoxybenzoic acid scaffold has proven to be a valuable template for the design of novel anticancer agents.

  • VEGFR-2 Inhibition: Certain 1,3,4-oxadiazole and benzamide derivatives of 3-phenoxybenzoic acid have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] Inhibition of this tyrosine kinase blocks angiogenesis, a critical process for tumor growth and metastasis. One such compound, 4d, was shown to arrest hepatocellular carcinoma cells in the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways.[15]

  • HDAC Inhibition: Naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer.[16][17] By inhibiting HDACs, these compounds can alter gene expression to suppress oncogenes, leading to cell growth inhibition, cell cycle arrest, and apoptosis.[16]

  • Induction of Apoptosis: A 4-(3,4,5-trimethoxyphenoxy)benzoic acid derivative demonstrated selective anti-proliferative and cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-468.[18] Its mechanism involves inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, as evidenced by increased caspase-3 activity.[18]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PBA_Deriv Phenoxybenzoic Acid Derivative PBA_Deriv->VEGFR2 Inhibits Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory and Analgesic Activities

Derivatives of phenoxybenzoic acid have shown promising anti-inflammatory and analgesic properties, often linked to the inhibition of key enzymes in the arachidonic acid pathway.[19][20]

  • Dual COX/5-LO Inhibition: The hydrazone moiety has been identified as a key pharmacophore for inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LO), enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes.[20]

  • Selective COX-2 Inhibition: Novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors.[21] This selectivity is crucial as it provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[21] Certain compounds significantly reduced paw edema and levels of inflammatory mediators like TNF-α and PGE-2 in animal models.[21]

Metabolic Disease Applications

The structural versatility of phenoxybenzoic acids has also led to their investigation for treating metabolic disorders. Certain 3-phenoxybenzoic acid derivatives were found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity.[22] PPARγ is a key regulator of glucose and lipid metabolism, and its agonists are used to treat type 2 diabetes. The same study also identified compounds capable of activating glucokinase and inhibiting protein glycation, further highlighting their potential in diabetes management.[22]

Part 3: Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is critical for optimizing the potency and selectivity of phenoxybenzoic acid derivatives. The biological activity is significantly modulated by the nature and position of substituents on the aromatic rings.[23]

The core scaffold consists of a benzoic acid ring and a phenoxy ring connected by an ether linkage. Key modification points include:

  • The Carboxylic Acid Group: This group is often crucial for activity, acting as a hydrogen bond donor and acceptor to interact with target proteins.[23] Esterification or conversion to an amide can modulate pharmacokinetics and target engagement.

  • Substituents on the Benzoic Acid Ring: The position and electronic properties of substituents are critical. For example, in α-amylase inhibitors, a hydroxyl group at the 2-position strongly enhances activity.[24]

  • Substituents on the Phenoxy Ring: Modifications here can influence lipophilicity, steric interactions, and binding affinity. In antiplasmodial derivatives, the substitution pattern on this ring strongly dictates activity and cytotoxicity.[25]

SAR_Scaffold cluster_scaffold cluster_key Key Modification Sites Scaffold Phenoxybenzoic Acid Scaffold A Ring A (Benzoic Acid) O -O- A->O COOH -COOH R1 R1 B Ring B (Phenoxy) O->B R2 R2 Key1 Carboxylic Acid: - Bioisosteric replacement - Esterification/Amidation Key2 Ring A Substituents (R1): - Modulate electronics & polarity Key3 Ring B Substituents (R2): - Influence lipophilicity & steric fit

Caption: Key sites for SAR studies on the scaffold.

ModificationPositionEffect on ActivityExample Target/ActivityReference
Hydroxyl (-OH) Benzoic Ring, C2Strong positive effectα-Amylase Inhibition[24]
Fluorine (-F) Phenoxy Ring, C4Important for potencyAntiplasmodial[25]
N-Boc-piperazinyl Benzoic RingImportant for potencyAntiplasmodial[25]
Electron-donating groups Phenol (Ullmann)Better reaction yieldSynthesis[7]
Hydrophilic substituents Phenyl RingFacilitates bindingAnti-sickling

Part 4: Pharmacokinetics and Metabolism

Phenoxybenzoic acid, particularly 3-phenoxybenzoic acid (3-PBA), is a well-established urinary biomarker for assessing human exposure to pyrethroid insecticides.[1][26]

Pyrethroids containing a 3-phenoxybenzyl moiety are rapidly metabolized in mammals through ester hydrolysis, yielding 3-PBA.[1][27][28] This primary metabolite can then undergo further phase II metabolism before excretion.

Metabolic Pathway of Pyrethroids to 3-PBA:

  • Phase I (Hydrolysis): Carboxylesterases cleave the central ester bond of the parent pyrethroid. This is the primary and rate-limiting step.[27][28] This reaction liberates 3-phenoxybenzyl alcohol.

  • Phase I (Oxidation): The liberated 3-phenoxybenzyl alcohol is rapidly oxidized by alcohol and aldehyde dehydrogenases to form 3-phenoxybenzoic acid (3-PBA).[27][28]

  • Phase II (Conjugation): 3-PBA and its hydroxylated derivatives undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include:

    • Glucuronidation: Formation of glucuronide conjugates.[29]

    • Sulfation: Formation of sulfate conjugates, particularly of hydroxylated metabolites.[29]

    • Amino Acid Conjugation: Conjugation with glycine is a major route in several species.[29]

The metabolism of 3-PBA shows significant species diversity. For instance, glycine conjugation is dominant in cats and sheep, while the taurine conjugate is the principal metabolite in mice, and glucuronic acid conjugates are major metabolites in rabbits and hamsters.[29]

Metabolism_Workflow Pyrethroid Parent Pyrethroid (e.g., Permethrin) PBA_alc 3-Phenoxybenzyl Alcohol Pyrethroid->PBA_alc Ester Hydrolysis (Carboxylesterases) PBA 3-Phenoxybenzoic Acid (3-PBA) PBA_alc->PBA Oxidation (Dehydrogenases) Conjugates Conjugated Metabolites (Glucuronides, Sulfates, Glycine conjugates) PBA->Conjugates Phase II Metabolism (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway from pyrethroids to 3-PBA.

Part 5: Analytical Methodologies

Accurate and sensitive detection of phenoxybenzoic acids is essential for both pharmacokinetic studies and biomonitoring of pyrethroid exposure.

Sample Preparation

Since a significant portion of 3-PBA is excreted as conjugates, a hydrolysis step is required to measure total 3-PBA in urine.[1][30] This is typically achieved through acid hydrolysis. Following hydrolysis, solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analyte, reducing matrix interference before instrumental analysis.[1][30]

Step-by-Step Protocol: Sample Prep for Urinary 3-PBA Analysis

  • Hydrolysis: Take a urine sample (e.g., 0.5 mL) and subject it to acid hydrolysis to deconjugate the metabolites.[30]

  • Neutralization: Neutralize the hydrolysate with a base (e.g., 6 N NaOH).[30]

  • Solid-Phase Extraction (SPE): a. Condition a mixed-mode SPE column with methanol and equilibration buffer. b. Load the neutralized hydrolysate onto the column. c. Wash the column with a sequence of solvents to remove interfering substances. d. Elute the analyte (3-PBA) using an appropriate solvent mixture (e.g., acidified ethyl acetate).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., an acetonitrile/water mixture).[1]

Instrumental Analysis

Several techniques are used for the quantification of phenoxybenzoic acids.

MethodPrincipleDetection LimitThroughputKey FeaturesReferences
GC-ECD/MS Gas Chromatography with Electron Capture or Mass Spec Detection~0.5-1.0 µg/LModerateRequires derivatization to make the acid volatile. High sensitivity (ECD) and specificity (MS).[26][31]
LC-MS/MS Liquid Chromatography with Tandem Mass SpectrometryLow µg/LHighThe gold standard. High specificity and sensitivity without derivatization.[1][30][32]
ELISA Enzyme-Linked Immunosorbent Assay~2 µg/LVery HighFast, economical, and suitable for high-throughput screening of many samples.[1][30]

Conclusion and Future Perspectives

The phenoxybenzoic acid scaffold is a privileged structure in chemical and biological sciences. As a key building block, its derivatives have demonstrated significant potential in treating a range of diseases, including cancer, inflammation, and metabolic disorders. The continued exploration of SAR will undoubtedly lead to the development of more potent and selective therapeutic agents. Concurrently, its role as a major metabolite of pyrethroids underscores its importance in toxicology and environmental health. Advances in analytical chemistry will continue to improve our ability to detect this biomarker at ever-lower concentrations, providing critical data for assessing human exposure and its potential health consequences, such as links to neurodegenerative diseases.[33] The convergence of medicinal chemistry, toxicology, and analytical science ensures that phenoxybenzoic acids will remain a topic of intense research for years to come.

References

Spectral data for 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Methylphenoxy)benzoic Acid

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 21120-65-0), a molecule of significant interest in the fields of polymer chemistry and drug development.[1] As a versatile chemical intermediate, its unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not just raw data, but a deep, field-tested understanding of how to acquire, interpret, and validate the identity and purity of this compound through modern spectroscopic techniques.

Introduction and Molecular Framework

This compound is an aromatic carboxylic acid containing a diaryl ether linkage. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of approximately 228.24 g/mol .[2][3] The compound typically appears as a white to off-white solid with a melting point in the range of 181-185 °C. Its utility as a monomer or a building block in complex syntheses necessitates a robust analytical framework for its characterization.[1]

The structural features—a carboxylic acid group, a diaryl ether, and two substituted benzene rings—give rise to a unique spectral fingerprint. Understanding this fingerprint is the core objective of this guide.

Molecular Structure and Atom Numbering

To facilitate a clear and logical interpretation of the spectral data, particularly NMR, a standardized atom numbering system is essential. The diagram below illustrates the structure of this compound with IUPAC-consistent numbering.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Infrared spectroscopy is the first line of analysis for a synthetic chemist. It provides rapid, definitive evidence for the presence or absence of key functional groups. For this compound, our primary targets are the carboxylic acid and the diaryl ether. The carboxylic acid is particularly revealing due to its distinct O-H and C=O stretching vibrations, which are sensitive to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A modern and efficient method for solid-state IR analysis is ATR-FTIR, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the crystalline this compound powder onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Trustworthiness: This protocol is self-validating. The presence of a strong, broad O-H band and a sharp, intense C=O band provides high confidence in the presence of the carboxylic acid moiety. The absence of peaks corresponding to starting materials (e.g., a strong phenol O-H band around 3300 cm⁻¹ if the synthesis was incomplete) validates the purity.

Interpretation of the IR Spectrum

The spectrum is a composite of vibrations from each functional part of the molecule. The key is to dissect the spectrum into regions corresponding to these groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale and Expected Appearance
3300-2500O-H stretchCarboxylic AcidA very broad and strong absorption band, characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. This broadness often causes it to overlap with C-H stretching bands.[4]
~3050C-H stretchAromaticMedium to weak sharp peaks appearing on the shoulder of the broader O-H band.
~2920C-H stretchAlkyl (Methyl)A weak but sharp absorption corresponding to the methyl group.
1710-1680C=O stretchCarboxylic AcidA very strong and sharp absorption. Its position indicates conjugation with the benzene ring and participation in hydrogen bonding.[4]
1610-1580, 1500-1450C=C stretchAromatic RingTwo to three sharp bands of variable intensity, confirming the presence of the benzene rings.
~1300C-O stretchCarboxylic AcidA medium intensity band associated with the C-O single bond of the acid group.
1250-1200C-O-C stretchDiaryl EtherA strong, characteristic asymmetric stretching vibration for the aryl ether linkage.
~920O-H bendCarboxylic AcidA broad, medium-intensity out-of-plane bend, another hallmark of a carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will confirm the substitution patterns on the two aromatic rings, while ¹³C NMR will identify every unique carbon environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and exchange with the acidic proton, allowing for its observation.

Experimental Workflow: From Sample to Structure

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.7 mL of DMSO-d6 s1->s2 s3 Add TMS as internal standard s2->s3 s4 Transfer to 5 mm NMR tube s3->s4 a1 Insert sample into spectrometer (e.g., 400 MHz) s4->a1 Submit for Analysis a2 Lock, Tune, and Shim a1->a2 a3 Acquire 1H Spectrum (e.g., 16 scans) a2->a3 a4 Acquire 13C Spectrum (e.g., 1024 scans) a3->a4 p1 Fourier Transform a4->p1 Raw Data (FID) p2 Phase and Baseline Correction p1->p2 p3 Calibrate to TMS (0.00 ppm) p2->p3 p4 Integrate 1H signals p3->p4 p5 Assign peaks based on chemical shift, multiplicity, and integration p4->p5 result Verified Structure p5->result Final Structure Confirmation

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectrum Analysis (Predicted in DMSO-d₆)

Trustworthiness: The predicted spectrum is based on established principles of substituent effects. The electron-withdrawing nature of the -COOH group deshields adjacent protons (H2, H6), while the electron-donating ether oxygen shields them. The symmetry of the para-substituted rings simplifies the spectrum into four distinct aromatic signals, each appearing as a doublet. The integration ratio of 2:2:2:2 for the aromatic region is a key validation point.

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
COOH~13.0Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H2, H6~7.95Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing carboxylic acid group, causing significant deshielding. They are coupled to H3 and H5.
H3, H5~7.10Doublet (d)2HThese protons are ortho to the electron-donating ether oxygen, which shields them, shifting them upfield. They are coupled to H2 and H6.
H2', H6'~7.20Doublet (d)2HThese protons on the p-cresol ring are ortho to the methyl group and meta to the ether oxygen. Their chemical shift is typical for protons on an electron-rich ring.
H3', H5'~7.00Doublet (d)2HThese protons are ortho to the ether oxygen on the p-cresol ring, experiencing some shielding.
CH₃ (C8)~2.30Singlet3HThe methyl group protons are in an alkyl environment and appear as a sharp singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectrum Analysis (Predicted in DMSO-d₆)

Trustworthiness: The assignment of carbon signals relies on predictable electronic effects. The carbonyl carbon (C7) is the most deshielded. The carbons directly attached to oxygen (C4, C1') are also significantly downfield. Comparing the spectrum to known data for benzoic acid and p-cresol derivatives provides a self-validating reference.[5][6] For instance, the chemical shift of the methyl carbon (C8) is expected around 20-21 ppm, a highly reliable indicator.[5]

Carbon(s) Predicted δ (ppm) Rationale
C7 (COOH)~167The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another.
C4~162This carbon is attached to the electron-donating ether oxygen and is part of the electron-poor benzoic acid ring, placing it significantly downfield.
C1'~155This carbon is attached to the ether oxygen and is part of the more electron-rich p-cresol ring.
C4'~135This carbon is attached to the methyl group and its chemical shift is influenced by the para-ether linkage.
C2, C6~132These carbons are ortho to the electron-withdrawing COOH group, making them the most deshielded of the protonated aromatic carbons.
C3', C5'~130These carbons are ortho to the methyl group in the p-cresol ring.
C1~125This is the ipso-carbon attached to the COOH group. Its chemical shift is lower than the other substituted carbons.
C2', C6'~120These carbons are meta to the methyl group and ortho to the ether oxygen.
C3, C5~118These carbons are ortho to the ether linkage on the benzoic acid ring and are shielded.
C8 (CH₃)~20.5The methyl carbon is in a typical alkyl region, highly shielded compared to the sp² aromatic carbons.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺˙) and structural information from the fragmentation pattern. The fragmentation is not random; it follows predictable pathways governed by the stability of the resulting carbocations and radicals. For this compound, the ether linkage and the carboxylic acid group are expected cleavage points.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, having excess energy, fragments into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value should correspond to the molecular ion.

m/z Value Proposed Fragment Formula Rationale for Formation
228[M]⁺˙[C₁₄H₁₂O₃]⁺˙The molecular ion, formed by the loss of one electron. Its presence confirms the molecular weight.[2]
211[M - OH]⁺[C₁₄H₁₁O₂]⁺Loss of a hydroxyl radical (·OH) from the carboxylic acid group. This is a common fragmentation for benzoic acids.[7]
183[M - COOH]⁺[C₁₃H₁₁O]⁺Loss of the entire carboxyl group as a radical (·COOH), resulting in a stable phenoxy-toluene cation.
121[HOOC-C₆H₄-O]⁺[C₇H₅O₃]⁺Cleavage of the ether bond, with the charge retained on the benzoic acid side.
107[CH₃-C₆H₄-O]⁺[C₇H₇O]⁺Cleavage of the ether bond, with charge retention on the p-cresol fragment.
91[C₇H₇]⁺[C₇H₇]⁺Loss of CO from the [CH₃-C₆H₄-O]⁺ fragment to form a stable tropylium cation.

Predicted Fragmentation Pathway

fragmentation M [C14H12O3]+• m/z = 228 F1 [C14H11O2]+ m/z = 211 M->F1 - •OH F2 [C13H11O]+ m/z = 183 M->F2 - •COOH F3 [C7H7O]+ m/z = 107 M->F3 Ether Cleavage F4 [C7H7]+ m/z = 91 F3->F4 - CO

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the essential carboxylic acid and ether functional groups. High-resolution NMR provides an unambiguous map of the proton and carbon framework, confirming the 1,4-disubstitution pattern on both aromatic rings. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectral guide serves as an authoritative reference for the validation and quality control of this important chemical compound.

References

The Diverse Biological Activities of 4-(4-Methylphenoxy)benzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a promising class of bioactive compounds.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the 4-(4-Methylphenoxy)benzoic acid scaffold has emerged as a privileged structure, offering a versatile foundation for the design and synthesis of novel therapeutic agents. Characterized by a diaryl ether linkage connecting a benzoic acid moiety to a p-cresol unit, this chemical framework has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, and therapeutic potential of this compound and its derivatives. We will explore their significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Crafting Bioactive Molecules

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substituents and overall yield. Two of the most common and effective approaches are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with a primary alkyl halide. In the context of our target molecule, this typically involves the reaction of p-cresol with a 4-halobenzoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol.

  • Deprotonation of p-Cresol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, for instance, anhydrous potassium carbonate (1.5 eq).

  • Nucleophilic Attack: To the stirred suspension, add ethyl 4-bromobenzoate (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4-methylphenoxy)benzoate.

  • Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol. Acidification of the reaction mixture with a mineral acid, like hydrochloric acid, precipitates the this compound, which can be collected by filtration and recrystallized.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from a phenol and an aryl halide. This method is particularly useful when the Williamson ether synthesis is not feasible due to the low reactivity of the aryl halide.[1]

  • Reactant Mixture: In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), p-cresol (1.2 eq), a copper catalyst such as copper(I) iodide (CuI) (0.1 eq), a ligand like L-proline (0.2 eq), and a base, for example, potassium carbonate (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to a temperature of 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Diagram: Synthetic Routes to this compound

G cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation p_cresol p-Cresol ester_intermediate Ethyl 4-(4-Methylphenoxy)benzoate p_cresol->ester_intermediate Base (K2CO3) ethyl_4_bromobenzoate Ethyl 4-bromobenzoate ethyl_4_bromobenzoate->ester_intermediate final_product_W This compound ester_intermediate->final_product_W Hydrolysis (NaOH, H2O/EtOH) p_cresol_U p-Cresol final_product_U This compound p_cresol_U->final_product_U CuI, L-proline, K2CO3, DMSO bromobenzoic_acid 4-Bromobenzoic Acid bromobenzoic_acid->final_product_U

Caption: Key synthetic pathways to this compound.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The structural modifications on the parent molecule play a crucial role in determining the spectrum and potency of their antimicrobial action.

Mechanism of Action

The primary mechanism of antimicrobial activity for many phenolic compounds, including these derivatives, involves the disruption of the microbial cell membrane. The lipophilic nature of the diaryl ether moiety facilitates their insertion into the phospholipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thioureide of 2-(4-methylphenoxymethyl)benzoic acidPseudomonas aeruginosa31.5 - 250[2][3][4][5]
Thioureide of 2-(4-methylphenoxymethyl)benzoic acidGram-positive bacteria62.5 - 1000[2][3][4][5]
Thioureide of 2-(4-methylphenoxymethyl)benzoic acidFungal cells15.6 - 62.5[2][3][4][5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram: Broth Microdilution Workflow

G start Start prep_compound Prepare Compound Stock start->prep_compound serial_dilute Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end G compound 4-(4-Methylphenoxy)benzoic Acid Derivative pi3k PI3K compound->pi3k Inhibits mapk MAPK compound->mapk Inhibits apoptosis Apoptosis compound->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes mapk->proliferation Promotes G stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation pro_inflammatory Pro-inflammatory Gene Expression nfkb_activation->pro_inflammatory compound 4-(4-Methylphenoxy)benzoic Acid Derivative compound->nfkb_activation Inhibits

References

An In-depth Technical Guide to the Therapeutic Potential of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxybenzoic acid scaffold presents a compelling duality in the landscape of chemical biology. On one hand, 3-phenoxybenzoic acid (3-PBA) is widely recognized as a primary, and often toxic, human metabolite of synthetic pyrethroid insecticides, raising concerns about its environmental and health impacts, including neurotoxicity and endocrine disruption. On the other hand, medicinal chemists have successfully harnessed the core phenoxybenzoic acid structure as a versatile scaffold for the rational design of novel therapeutic agents. By strategically modifying this core, researchers have developed derivatives with significant potential in oncology, inflammation, and metabolic diseases. This guide provides a comprehensive technical overview of this dichotomy, delving into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the development of phenoxybenzoic acid-based therapeutics. We will explore how this chemical backbone, once associated primarily with toxicology, is being repurposed into a promising platform for innovative drug discovery, clearly distinguishing the properties of the parent metabolite from its therapeutically engineered analogs.

Introduction: The Duality of the Phenoxybenzoic Acid Scaffold

The Core Chemical Structure

Phenoxybenzoic acid is an aromatic compound characterized by a phenoxy group linked to a benzoic acid ring. The linkage position of the phenoxy group relative to the carboxyl group (ortho, meta, or para) significantly influences the molecule's chemical properties and biological activity. While 3-phenoxybenzoic acid is the most studied isomer due to its role as a pyrethroid metabolite, derivatives from all three isomers are being explored in drug discovery.

The Metabolite of Concern: 3-Phenoxybenzoic Acid (3-PBA)

A comprehensive understanding of phenoxybenzoic acid-based therapeutics must begin with its most ubiquitous form, 3-PBA. It is a major metabolite of a large class of synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin[1][2]. Human exposure is common through diet, particularly the consumption of vegetables, and residential pesticide use[3].

The body rapidly metabolizes pyrethroids via ester hydrolysis to 3-PBA, which is then eliminated in the urine, making it a reliable biomarker of exposure[2][4]. However, 3-PBA is not merely an inert biomarker. Studies have linked it to a range of toxic effects:

  • Neurotoxicity: Exposure has been associated with an increased risk of Parkinson's disease-like pathologies. Research indicates that 3-PBA can induce dopaminergic degeneration by interacting with the dopamine transporter (DAT) and promoting the pathological aggregation of α-synuclein[5].

  • Hepatotoxicity: In vitro studies using human hepatocyte cell lines (HepG2) have shown that 3-PBA can induce apoptosis in a dose-dependent manner, mediated by the regulation of Caspase-3 and Bcl-2 proteins[6].

  • Endocrine Disruption: 3-PBA has been shown to possess anti-estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays[7]. Furthermore, it can bind to transthyretin, potentially disrupting thyroid hormone physiology, which is a concern, especially during pregnancy[8].

This toxicological profile underscores the critical importance of molecular design in separating therapeutic efficacy from the inherent hazards of the parent metabolite.

The Therapeutic Scaffold: A Platform for Drug Discovery

Despite the concerns associated with 3-PBA, its stable diaryl ether linkage and carboxylic acid group provide a robust and tunable scaffold for medicinal chemistry. The carboxylic acid moiety is a versatile anchor for forming esters and amides, while the two phenyl rings offer multiple positions for substitution to optimize potency, selectivity, and pharmacokinetic properties. Researchers have successfully synthesized numerous derivatives that demonstrate highly specific and potent biological activities, turning a molecule of toxicological concern into a foundation for novel therapeutics[9][10].

Therapeutic Applications of Phenoxybenzoic Acid Derivatives

The therapeutic potential of phenoxybenzoic acid derivatives is broad, with the most promising advances seen in anti-inflammatory, anticancer, and metabolic disease applications.

Anti-inflammatory and Analgesic Agents

Chronic inflammation is a key driver of numerous diseases. Phenoxybenzoic acid derivatives have been engineered to target several key nodes in the inflammatory cascade.

Mechanism of Action: The anti-inflammatory effects of these derivatives are often multifactorial. Certain analogs act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins[11]. This mechanism mirrors that of many non-steroidal anti-inflammatory drugs (NSAIDs). Other derivatives function by suppressing the activation of critical inflammatory signaling pathways, including mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in activated immune cells like microglia[12]. Some compounds have also been identified as inhibitors of 3α-hydroxysteroid dehydrogenase, an enzyme whose inhibition is predictive of in vivo anti-inflammatory activity[13].

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature and position of substituents on the phenyl rings are critical for activity. For example, in a series of 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives, both electronic and steric effects of substituents were found to influence the inhibition of 3α-hydroxysteroid dehydrogenase[13]. Similarly, for novel phenoxy acetic acid derivatives targeting COX-2, specific substitutions led to IC50 values in the nanomolar range, demonstrating high potency[11].

Signaling Pathway Intervention The diagram below illustrates how phenoxybenzoic acid derivatives can interrupt the LPS-induced inflammatory cascade in microglia.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nuc NF-κB (Active) MAPK_pathway->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nuc Translocates PBA_deriv Phenoxybenzoic Acid Derivatives PBA_deriv->MAPK_pathway Inhibit PBA_deriv->NFkB_nuc Inhibit Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory Transcription

Caption: Inhibition of LPS-induced inflammatory signaling by phenoxybenzoic acid derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol describes a method to assess the anti-inflammatory potential of a novel phenoxybenzoic acid derivative by measuring its effect on nitric oxide production in LPS-stimulated primary microglial cells.

  • Cell Culture:

    • Isolate primary microglial cells from the cerebral cortices of neonatal rats.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Dissolve the test phenoxybenzoic acid derivative in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Prepare serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Cell Treatment:

    • Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include a vehicle control (LPS + medium with DMSO) and a negative control (no LPS, no compound).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

    • A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.

Anticancer Therapeutics

The phenoxybenzoic acid scaffold has been successfully exploited to create potent anticancer agents with diverse mechanisms of action.

Mechanisms of Action:

  • Apoptosis Induction: Certain derivatives, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, have been shown to significantly suppress the viability of breast cancer cells (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest at the G2/M phase and triggering apoptosis. This process is often mediated by an increase in caspase-3 activity[14].

  • Topoisomerase Inhibition: The clinical development candidate XK469, a quinoxaline analog of phenoxypropionic acid, demonstrated curative activity in preclinical solid tumor models[15]. While its exact mechanism is complex, related compounds often function as topoisomerase II inhibitors, preventing DNA replication in rapidly dividing cancer cells.

  • PXR/SXR Agonism: Some benzoic acid derivatives can act as agonists for the nuclear xenobiotic receptor PXR/SXR. This can affect cell cycle progression and enhance apoptotic cell death in response to chemotherapy and radiation[16].

  • Radiosensitization: A novel application involves using phenoxyacetic acid analogues to modulate the oxygen-releasing properties of hemoglobin. By stabilizing the T-state (tense state) of hemoglobin, these compounds enhance oxygen release in the hypoxic microenvironment of tumors, thereby increasing their sensitivity to radiotherapy[17].

Experimental Workflow: Anticancer Drug Screening

The following workflow outlines a standard preclinical screening process for a novel phenoxybenzoic acid derivative.

anticancer_workflow start Synthesized Phenoxybenzoic Acid Derivative in_vitro In Vitro Screening start->in_vitro mtt Cell Viability Assay (MTT / XTT) in_vitro->mtt Initial Screen apoptosis Apoptosis Assay (Annexin V / PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle mechanism Mechanism of Action (Western Blot, qPCR) cell_cycle->mechanism Further Characterization in_vivo In Vivo Efficacy (Xenograft Model) mechanism->in_vivo Promising Candidate tumor_growth Measure Tumor Growth and Animal Weight in_vivo->tumor_growth pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd toxicology Toxicology Studies in_vivo->toxicology lead Lead Candidate tumor_growth->lead pk_pd->lead toxicology->lead

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Agents for Metabolic Disorders

Derivatives of 3-phenoxybenzoic acid have shown promise in the context of metabolic diseases, particularly those related to glucose homeostasis.

Mechanism of Action: Specific synthesized derivatives have been found to exhibit dual activities beneficial for managing hyperglycemia. They can act as peroxisome proliferator-activated receptor γ (PPARγ) agonists . PPARγ is a nuclear receptor that is a key regulator of glucose metabolism and insulin sensitivity, and it is the target of the thiazolidinedione class of antidiabetic drugs. In addition, some of these same compounds were found to activate glucokinase , a key enzyme that controls the rate of glucose metabolism in the liver and pancreas[10].

Quantitative Data on Biological Activity

The following table summarizes the reported activities of synthesized 3-phenoxybenzoic acid derivatives from a study investigating their potential as dual-acting antidiabetic agents.

Compound IDActivityTargetResultReference
Derivative A PPARγ AgonistPPARγ ReceptorExhibited agonist activity[10]
Derivative A Glucokinase ActivationGlucokinaseCapable of activating the enzyme[10]
Derivative B Protein Glycation-Showed inhibitory activity[10]
2-cyanoprop-2-yl 3-phenoxybenzoate PPARγ AgonistPPARγ ReceptorIdentified as a potent agonist[10]

Pharmacokinetics, Metabolism, and Causality in Design

A critical aspect of developing therapeutic phenoxybenzoic acids is ensuring their metabolic fate differs from that of the toxic metabolite 3-PBA.

ADME Profile of Derivatives: Unlike 3-PBA, which is primarily hydroxylated and then conjugated with sulfate, therapeutic derivatives are designed for specific metabolic pathways[18]. For example, the experimental anticancer agent LY293111 undergoes extensive glucuronidation at both its carboxylic acid (acyl glucuronide) and a phenolic group (ether glucuronide)[19]. This metabolic route is common for all species tested, including humans, and facilitates elimination.

Causality in Design - Mitigating Toxicity: The design of therapeutic phenoxybenzoic acid derivatives is a deliberate process aimed at avoiding the toxic liabilities of 3-PBA. This is achieved through several key strategies:

  • Blocking Metabolic "Hot Spots": The 4'-position on the phenoxy ring of 3-PBA is a primary site for hydroxylation, a key step in its metabolic pathway[18]. Medicinal chemists often add substituents (e.g., halogens) at or near this position to block this metabolic route, altering the compound's pharmacokinetic profile and diverting it away from potentially toxic intermediates.

  • Introducing Specific Functional Groups: Adding moieties that direct the molecule towards specific, well-characterized metabolic pathways like glucuronidation enhances predictable and safe clearance[19].

  • Optimizing Receptor Selectivity: The toxicity of 3-PBA is linked to its off-target interactions (e.g., with DAT or the estrogen receptor)[5][7]. Therapeutic design focuses on creating molecules with high affinity and selectivity for the intended therapeutic target (e.g., COX-2, PPARγ), thereby minimizing off-target effects. The structure is refined to fit precisely into the binding pocket of the target protein, excluding it from interacting with proteins associated with toxicity.

Future Directions and Conclusion

The journey of the phenoxybenzoic acid scaffold from a marker of pesticide exposure to a platform for drug discovery is a testament to the power of medicinal chemistry. While the parent compound 3-PBA rightfully remains a subject of toxicological study, its derivatives hold significant therapeutic promise.

Challenges and Opportunities: The primary challenge lies in the continued optimization of selectivity and the maintenance of favorable ADME/Tox profiles. As with any drug development program, achieving oral bioavailability, appropriate half-life, and a clean safety profile remains paramount. The opportunity lies in leveraging the structural versatility of the scaffold to explore new therapeutic targets. Its proven success in modulating enzymes, nuclear receptors, and protein-protein interactions suggests that its applicability may extend to neurodegenerative diseases, viral infections, and beyond.

Conclusion: Phenoxybenzoic acids represent a fascinating case study in chemical biology. The clear distinction between the environmental metabolite 3-PBA and its therapeutically designed derivatives is crucial. For drug development professionals, this scaffold offers a validated starting point for creating novel agents against a range of challenging diseases. Through rational design, careful SAR analysis, and rigorous preclinical evaluation, the therapeutic potential of phenoxybenzoic acids can be safely and effectively realized, transforming a molecule of concern into a source of next-generation medicines.

References

A Researcher's In-Depth Technical Guide to the Safety and Hazards of 4-(4-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenoxy)benzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in various scientific fields, including pharmaceutical synthesis, polymer chemistry, and the development of agrochemicals.[1][2] Its unique structure, featuring a phenoxy linkage between a toluene and a benzoic acid moiety, imparts specific chemical properties that are valuable in research and development. However, as with any chemical compound, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

This technical guide provides a comprehensive overview of the safety and hazards associated with this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, grounded in scientific principles and an understanding of the underlying risks.

Physicochemical Properties and Their Influence on Safety

A fundamental aspect of chemical safety is understanding a substance's physical and chemical properties, as these intrinsically dictate its behavior and potential for hazardous interactions.

PropertyValueImplication for Safety
Molecular Formula C₁₄H₁₂O₃[1][3]Provides the basis for its molecular weight and elemental composition.
Molecular Weight 228.24 g/mol [3][4][5]Relevant for stoichiometric calculations in experimental setups.
Appearance Off-white amorphous powder or solid[1][4]As a solid, it presents a potential dust inhalation hazard.
Melting Point 178-182 °C[4][6]Its high melting point indicates thermal stability under normal laboratory conditions.
Solubility Data not widely availableSolubility in various solvents will affect its behavior in different experimental matrices and potential for environmental dissemination.
pKa 4.36 (Predicted)[6]As a carboxylic acid, it will react with bases. This is a crucial consideration for avoiding incompatibilities.

The solid, powdered form of this compound necessitates careful handling to avoid the generation of dust, which can be inhaled and cause respiratory irritation.[7]

Toxicological Profile: Understanding the Health Hazards

While specific toxicological data for this compound is not extensively available, the known hazards are based on its GHS classification and data from structurally related compounds like benzoic acid. The primary health concerns are related to irritation and acute toxicity upon ingestion.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[4]

This table summarizes the key GHS classifications for this compound.

Acute Toxicity
Irritation

Eye Irritation: this compound is classified as causing serious eye irritation.[4] Contact with the eyes can lead to redness, pain, and potentially severe damage.[4] The acidic nature of the carboxyl group likely contributes to this irritant effect.

Skin Irritation: While not always a formal classification for this specific compound, skin contact may result in inflammation, characterized by itching, scaling, reddening, or blistering.[4] For the structurally similar benzoic acid, it is considered slightly irritating to the skin.[9]

Respiratory Irritation: Inhalation of dust may cause irritation to the lungs and respiratory system.[4]

Chronic Toxicity and Other Health Effects
  • Sensitization: There is no specific data available to indicate that this compound is a skin sensitizer. However, the related compound p-toluic acid is classified as a skin sensitizer, suggesting that caution is warranted.

  • Genotoxicity: Studies on benzoic acid have shown that it can induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes in vitro, although it is generally considered not to be genotoxic in vivo.[1][10] The genotoxic potential of this compound has not been thoroughly investigated.

  • Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[10]

  • Reproductive and Developmental Toxicity: Studies on benzoic acid have not shown evidence of reproductive or developmental toxicity.[10]

Exposure Controls and Personal Protection: A Proactive Approach to Safety

Given the identified hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling powdered this compound is to work in a well-ventilated area.[11] A laboratory chemical fume hood is the most effective means of preventing the inhalation of dust and protecting against splashes.

Personal Protective Equipment (PPE)

The appropriate PPE serves as the last line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[12] A face shield may be necessary when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, and inspect them before each use.[10]

    • Lab Coat: A fully buttoned lab coat should be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: If working outside of a fume hood where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[4][7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Chemical Goggles) Skin_Protection Skin Protection (Gloves, Lab Coat) Respiratory_Protection Respiratory Protection (N95 Respirator, if needed) Respiratory_Protection->Eye_Protection Respiratory_Protection->Skin_Protection Start Handling the Compound Fume_Hood Work in Fume Hood? Start->Fume_Hood Fume_Hood->Eye_Protection Yes Fume_Hood->Skin_Protection Yes Fume_Hood->Respiratory_Protection No

Caption: PPE decision workflow for handling this compound.

Handling, Storage, and Disposal: Ensuring a Safe Laboratory Environment

Proper handling and storage practices are critical for preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[11]

  • Minimize dust generation and accumulation.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[11]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[4][5][7][10]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[13]

  • Contaminated packaging should be treated as chemical waste.[3]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment and keep unprotected personnel away. Ensure adequate ventilation.[7]

  • Containment and Cleaning Up:

    • Evacuate the area.

    • Prevent further leakage or spillage if safe to do so.

    • Avoid generating dust. Moisten the spilled material with water or use a HEPA-filter vacuum for cleanup.[10][11]

    • Sweep up the material and place it into a suitable, labeled container for disposal.[7][14]

    • Do not wash the spill into the sewer system.[11]

Stability and Reactivity: Understanding Chemical Behavior

  • Chemical Stability: this compound is stable under recommended storage conditions.[4][7]

  • Conditions to Avoid: Avoid dust generation.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][5][7][15]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.[4][7]

Reactivity_Diagram cluster_reactivity Reactivity Profile of this compound Compound This compound Stable Stable under Normal Conditions Compound->Stable is Incompatible Incompatible With Decomposition Hazardous Decomposition (Upon Combustion) Compound->Decomposition can lead to Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers Bases Strong Bases Incompatible->Bases COx Carbon Oxides (CO, CO₂) Decomposition->COx

Caption: Key reactivity and stability aspects of this compound.

Conclusion: A Commitment to Safety

This compound is a valuable compound in scientific research and development. While it presents manageable hazards, a comprehensive understanding and proactive implementation of safety protocols are non-negotiable. This guide underscores the importance of treating all chemicals with respect and adhering to best practices in the laboratory. By integrating the principles of risk assessment, exposure control, and emergency preparedness into daily workflows, researchers can confidently and safely harness the potential of this compound in their pursuit of scientific advancement.

References

An In-depth Technical Guide to the Discovery and History of 4-(4-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylphenoxy)benzoic acid, a versatile aromatic carboxylic acid with significant applications in materials science and the life sciences. The document delves into the historical context of its synthesis, rooted in the seminal work on diaryl ether formation, and presents detailed experimental protocols for its preparation in a laboratory setting. Furthermore, it compiles essential physicochemical and spectroscopic data to aid in its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and synthesis.

Introduction and Historical Context

This compound, also known as 4-(p-tolyloxy)benzoic acid, belongs to the class of diaryl ethers, a significant structural motif in a vast array of natural products and synthetic compounds.[1] The core of its structure, the ether linkage between two aromatic rings, is a cornerstone of modern organic synthesis. The development of methods to construct this bond has been a pivotal area of research for over a century.

The genesis of diaryl ether synthesis can be traced back to the pioneering work of German chemist Fritz Ullmann. In 1905, Ullmann reported a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether, a transformation now famously known as the Ullmann condensation.[2] This reaction was a significant breakthrough, as it provided the first general and reliable method for the formation of the C(aryl)-O-C(aryl) bond. The classical Ullmann reaction, however, often required harsh conditions, including high temperatures and stoichiometric amounts of copper.

The discovery of this compound is not attributed to a single individual but rather emerged from the broader scientific exploration of diaryl ethers following Ullmann's foundational work. The versatility of the Ullmann condensation allowed for the synthesis of a wide variety of substituted diaryl ethers, including those with carboxylic acid functionalities, to be investigated for diverse applications.

In contemporary organic synthesis, the Ullmann condensation has been significantly refined. Modern iterations often employ catalytic amounts of copper salts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions, leading to higher yields and broader substrate scope.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. This section summarizes the key data for this compound.

PropertyValueSource(s)
CAS Number 21120-65-0[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 178-182 °C
Solubility While specific quantitative data for this compound is not readily available, its structural analogue, 4-methylbenzoic acid, is sparingly soluble in water but soluble in organic solvents such as acetone, ethanol, and toluene. It is anticipated that this compound exhibits similar solubility characteristics.
Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of a synthesized compound. While a comprehensive set of experimentally verified spectra for this compound is not widely available in public databases, this section provides predicted and comparative data based on the analysis of its structural components and related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methyl group. Based on the spectra of similar compounds such as 4-phenoxybenzoic acid and p-cresol, the following approximate chemical shifts (δ) in ppm are predicted (referenced to TMS):

  • ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad and may exchange with D₂O.

  • ~7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

  • ~6.9-7.1 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.

  • ~7.1-7.3 ppm (doublet, 2H): Aromatic protons ortho to the methyl group.

  • ~6.9-7.1 ppm (doublet, 2H): Aromatic protons meta to the methyl group.

  • ~2.3 ppm (singlet, 3H): Methyl group protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from related compounds, the predicted chemical shifts are as follows:

  • ~167-172 ppm: Carboxylic acid carbon (-COOH).

  • ~160-165 ppm: Aromatic carbon attached to the ether oxygen on the benzoic acid ring.

  • ~150-155 ppm: Aromatic carbon attached to the ether oxygen on the p-cresol ring.

  • ~135-140 ppm: Aromatic carbon attached to the methyl group.

  • ~130-133 ppm: Aromatic carbons ortho to the carboxylic acid group.

  • ~125-130 ppm: Aromatic carbons ortho to the methyl group.

  • ~115-120 ppm: Aromatic carbons meta to the carboxylic acid group.

  • ~118-122 ppm: Aromatic carbons meta to the methyl group.

  • ~20-22 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1580-1610 cm⁻¹ and ~1470-1520 cm⁻¹: C=C stretches of the aromatic rings.

  • ~1240-1280 cm⁻¹ (strong): Asymmetric C-O-C stretch of the diaryl ether.

  • ~1160-1210 cm⁻¹: Symmetric C-O-C stretch of the diaryl ether.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (228.24). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxylic acid group (-COOH, m/z 45). The diaryl ether linkage may also cleave, leading to fragments corresponding to the phenoxy and tolyloxy moieties.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the classical Ullmann condensation and the hydrolysis of a nitrile precursor. Both methods are detailed below with step-by-step protocols.

Method 1: Ullmann Condensation

This method involves the copper-catalyzed cross-coupling of a 4-halobenzoic acid with p-cresol. 4-Iodobenzoic acid is often preferred due to the higher reactivity of the C-I bond.

Ullmann_Condensation reagents 4-Iodobenzoic Acid + p-Cresol catalyst CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, Pyridine) Heat (150-200 °C) product This compound catalyst->product Ullmann Condensation Nitrile_Hydrolysis cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis start 4-Fluorobenzonitrile + p-Cresol conditions1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat intermediate 4-(p-Tolyloxy)benzonitrile conditions1->intermediate Nucleophilic Aromatic Substitution start2 4-(p-Tolyloxy)benzonitrile conditions2 Aqueous Base (e.g., NaOH) or Acid (e.g., H₂SO₄) Heat (Reflux) product This compound conditions2->product Hydrolysis

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-(4-Methylphenoxy)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylphenoxy)benzoic acid is a significant molecule in the fields of materials science and drug discovery. Its rigid benzoic acid moiety combined with the flexible ether linkage and the hydrophobic p-cresol group imparts unique properties to polymers derived from it, such as high thermal stability and solubility. In medicinal chemistry, the diaryl ether scaffold is a common feature in biologically active compounds, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals.

Underlying Principles: The Ullmann Condensation

The synthesis of this compound is effectively achieved through the Ullmann condensation, a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[1][2] This reaction is a cornerstone in the synthesis of diaryl ethers.[3] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4] However, advancements in catalysis, including the use of ligands, have enabled the reaction to proceed under milder conditions.[3]

The mechanism of the Ullmann ether synthesis involves a copper(I) species, which can be generated in situ. The currently accepted catalytic cycle is believed to proceed through the following key steps:

  • Formation of a Copper(I) Phenoxide: The phenol starting material reacts with a base to form a phenoxide, which then coordinates with a copper(I) salt.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether and a copper(I) halide.

  • Catalyst Regeneration: The copper(I) halide can then re-enter the catalytic cycle.

The following diagram illustrates the proposed catalytic cycle for the Ullmann condensation.

G cluster_cycle Ullmann Condensation Catalytic Cycle CuIX Cu(I)X CuIOAr Cu(I)-OAr' CuIX->CuIOAr  Ar'-OH + Base ArCuIIIXOAr Ar-Cu(III)(X)-OAr' CuIOAr->ArCuIIIXOAr Oxidative Addition (Ar-X) ArCuIIIXOAr->CuIX Product Ar-O-Ar' ArCuIIIXOAr->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-bromobenzoic acid and p-cresol using a copper(I) iodide catalyst.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount
4-Bromobenzoic Acid201.021.010.05 g
p-Cresol108.141.26.49 g
Copper(I) Iodide (CuI)190.450.10.95 g
Potassium Carbonate (K₂CO₃)138.212.013.82 g
N,N-Dimethylformamide (DMF)73.09-100 mL
Hydrochloric Acid (HCl), 2M--As needed
Ethyl Acetate (EtOAc)88.11-For extraction
Deionized Water18.02-For workup
Brine (saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying
Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

G start Start reaction_setup 1. Reaction Setup (Add reactants, catalyst, base to flask) start->reaction_setup inert_atmosphere 2. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen) reaction_setup->inert_atmosphere solvent_addition 3. Solvent Addition (Add DMF) inert_atmosphere->solvent_addition reaction 4. Reaction (Heat to 140-150°C with stirring for 12-24h) solvent_addition->reaction workup 5. Workup (Cool, pour into water, acidify with HCl) reaction->workup extraction 6. Extraction (Extract with Ethyl Acetate) workup->extraction drying 7. Drying & Concentration (Dry with Na₂SO₄, evaporate solvent) extraction->drying purification 8. Purification (Recrystallization from Ethanol/Water) drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-bromobenzoic acid (10.05 g, 50 mmol), p-cresol (6.49 g, 60 mmol), copper(I) iodide (0.95 g, 5 mmol), and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask via a syringe or cannula.

  • Reaction: Heat the reaction mixture to 140-150°C in an oil bath and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of deionized water. This will precipitate the potassium salt of the product.

  • Acidification: While stirring, slowly add 2M hydrochloric acid to the aqueous mixture until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Filtration: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Extraction (Optional, for improved purity): Transfer the crude product to a separatory funnel. Dissolve/suspend it in ethyl acetate (200 mL) and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound. Dry the purified product in a vacuum oven at 60-80°C.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through several in-process checkpoints:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

  • pH-Dependent Precipitation: The precipitation of the product upon acidification is a key validation step, confirming the presence of the carboxylic acid functionality.

  • Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values.

  • Melting Point Determination: The melting point of the purified product should be sharp and consistent with the literature value, indicating a high degree of purity.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6]

  • Copper(I) Iodide: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, wash the affected area thoroughly with water.[5]

  • p-Cresol: Corrosive and toxic. Avoid contact with skin and eyes. Can cause severe burns.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation of vapors and skin contact.

  • 4-Bromobenzoic Acid: An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

For disposal, all chemical waste should be handled according to institutional and local regulations.

References

Application Note: A Comprehensive Guide to the Ullmann Reaction for the Synthesis of 2-Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Ullmann Condensation

The synthesis of diaryl ethers is a cornerstone transformation in organic chemistry, with the resulting scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and materials. Among these, 2-phenoxybenzoic acids are particularly significant precursors and pharmacophores. The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents the classical and most direct method for forging this critical C-O bond between a phenol and an aryl halide.[1]

Historically, the reaction was notorious for requiring harsh conditions—stoichiometric amounts of copper metal or copper bronze and temperatures often exceeding 200°C—which limited its scope and functional group tolerance.[2][3] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The development of well-defined, soluble copper catalysts paired with specific ligands has transformed the process into a milder, more versatile, and highly efficient synthetic tool.[4]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the modern Ullmann reaction for synthesizing 2-phenoxybenzoic acids. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, offering detailed protocols and troubleshooting advice grounded in mechanistic principles.

The Catalytic Heart: Mechanism and the Role of Key Components

The modern Ullmann ether synthesis is a catalytic process where Cu(I) is widely regarded as the active catalytic species. While the precise mechanism can vary with different ligand and substrate combinations, a generally accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[5] Understanding this cycle is paramount to rational optimization and troubleshooting.

The catalytic cycle can be visualized as follows:

Ullmann_Cycle cluster_main Catalytic Cycle CuI_L Cu(I)L (Active Catalyst) CuI_OAr Cu(I)-OAr' (Copper Phenoxide) CuI_L->CuI_OAr Ligand Exchange Phenol Phenol (Ar'-OH) + Base Phenol->CuI_L CuIII_intermediate L-Cu(III)(Ar)(OAr')X (Cu(III) Intermediate) CuI_OAr->CuIII_intermediate Oxidative Addition ArX 2-Halobenzoic Acid (Ar-X) ArX->CuI_OAr CuIII_intermediate->CuI_L Reductive Elimination Product 2-Phenoxybenzoic Acid (Ar-OAr') CuIII_intermediate->Product Product Release

Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann diaryl ether synthesis.

Causality Behind the Components:

  • The Copper Source: While classical methods used copper powder, modern protocols favor well-defined copper(I) salts like CuI, CuBr, or Cu₂O.[6] These serve as pre-catalysts that readily enter the catalytic cycle. Cu(II) salts can also be effective, as they are often reduced in situ to the active Cu(I) state.[2] The key shift is from stoichiometric to catalytic quantities (typically 1-10 mol%), which simplifies purification and reduces waste.[3]

  • The Aryl Halide (2-Halobenzoic Acid): The reactivity of the C-X bond is critical and follows the expected trend: I > Br > Cl.[7] While 2-iodobenzoic and 2-bromobenzoic acids are more reactive, recent advances in ligand design have made the coupling of the less expensive and more available 2-chlorobenzoic acid highly efficient.[4][8] The presence of the ortho-carboxylic acid group can be beneficial, potentially acting as an ancillary ligand to facilitate the coupling reaction.[3]

  • The Phenol: This is the nucleophilic component. The reaction begins with its deprotonation by a base to form a more reactive phenoxide anion.

  • The Base: A base is essential to deprotonate the phenol.[1] Common choices are inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][9] Cs₂CO₃ is often superior due to the higher solubility of its phenoxide salt and the weakly coordinating nature of the Cs⁺ cation, but K₂CO₃ and K₃PO₄ are more cost-effective alternatives.

  • The Ligand: This is arguably the most critical innovation in modern Ullmann chemistry. Ligands solubilize the copper species, prevent catalyst agglomeration, and tune the electronic properties of the copper center to facilitate the key steps of oxidative addition and reductive elimination.[4][6] This allows for significantly lower reaction temperatures and broader substrate scope.

Optimizing Reaction Parameters: A Guide to Component Selection

Successful synthesis relies on the judicious selection of each component. The following tables summarize key parameters and provide a starting point for optimization.

Table 1: Comparison of Classical vs. Modern Ullmann Conditions

ParameterClassical Ullmann ReactionModern Ligand-Accelerated UllmannRationale for Change
Copper Source Cu or Cu-bronze powderCuI, CuBr, Cu₂O, Cu(OAc)₂Use of soluble, well-defined salts provides better reproducibility and catalytic efficiency.
Copper Loading >100 mol% (stoichiometric)1-10 mol% (catalytic)Ligands stabilize the catalyst, enabling high turnover and preventing decomposition.
Ligand NoneRequiredLigands are essential for enabling the catalytic cycle under mild conditions.
Base K₂CO₃, KOHK₂CO₃, K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often used to ensure complete phenoxide formation.
Temperature 180-250 °C80-130 °CThe ligand-accelerated catalytic cycle has a lower activation energy.
Solvent Pyridine, NitrobenzeneDMF, DMSO, Dioxane, TolueneMilder conditions allow for a wider range of common, high-boiling polar aprotic solvents.[2]

Table 2: Common Ligands for Copper-Catalyzed O-Arylation

Ligand ClassExample(s)Typical Use Case & Comments
Diamines N,N'-Dimethylethylenediamine (DMEDA), 1,10-PhenanthrolineHighly effective and common. Phenanthroline is a classic, robust ligand.
Amino Acids L-Proline, N,N-DimethylglycineInexpensive, readily available, and effective for a range of substrates.
Oxalamides N-(Naphthalen-1-yl)-N'-alkyl oxalamidesA newer class of highly active ligands enabling the use of challenging aryl chlorides.[4]
Others Picolinic AcidCan be effective, particularly with sterically hindered substrates.[3]

Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid

This section provides a representative, detailed protocol for the synthesis of 2-phenoxybenzoic acid from 2-chlorobenzoic acid and phenol, illustrating a modern, ligand-accelerated approach.

Workflow Setup 1. Reagent & Glassware Prep (Oven-dried glassware, inert atmosphere) Charge 2. Charge Reaction Vessel (Add solids, then liquid solvent) Setup->Charge Under N₂ or Ar Reaction 3. Reaction Execution (Heat to 110-120 °C with stirring) Charge->Reaction Monitor 4. Monitor Progress (TLC / GC-MS) Reaction->Monitor Sample periodically Workup 5. Aqueous Work-up (Cool, acidify, extract with organic solvent) Monitor->Workup Upon completion Purify 6. Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize 7. Characterization (¹H NMR, ¹³C NMR, MS, m.p.) Purify->Characterize

Figure 2: General experimental workflow for the Ullmann synthesis of 2-phenoxybenzoic acid.

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, phenol, CuI, 1,10-phenanthroline, and anhydrous K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.[6]

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.2-0.5 M concentration with respect to the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. The color will typically change to a deep brown or green, indicating the formation of the copper complex.[9]

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with 1 M HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.[6] The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 1 M HCl. This step neutralizes the base and protonates the product, making it soluble in an organic solvent.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: The crude 2-phenoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel column chromatography.[6]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, comparing the data to literature values.[11][12]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This table outlines common problems and their solutions.

Table 3: Troubleshooting Guide for the Ullmann Reaction

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: Cu(I) source is old or has oxidized.Use a fresh bottle of high-purity CuI. Consider adding the copper last after degassing the solvent and reagents.[6][9]
Ineffective Ligand/Base: The chosen ligand or base is not suitable for the specific substrates.Screen a different ligand (e.g., L-Proline) or a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[6]
Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier.Incrementally increase the temperature by 10-20 °C.
Formation of Side Products (e.g., Dehalogenation) Protic Impurities: Presence of water leads to the reduction of the aryl halide.Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous grade solvents.[6]
Inconsistent Results Heterogeneous Mixture: Poor stirring or insoluble base can lead to poor reproducibility.Ensure vigorous stirring. Use a finely powdered, anhydrous base.
Oxygen Contamination: O₂ can deactivate the Cu(I) catalyst.Ensure the reaction is maintained under a positive pressure of inert gas throughout.

Conclusion

The synthesis of 2-phenoxybenzoic acids via the Ullmann condensation is a powerful and reliable transformation when modern, ligand-accelerated protocols are employed. By understanding the mechanistic roles of the catalyst, ligand, and base, researchers can rationally select conditions to achieve high yields under significantly milder conditions than were historically required. The keys to success lie in the careful exclusion of oxygen and water, the selection of an appropriate ligand-base system, and systematic monitoring to ensure complete conversion. This approach transforms a classic named reaction into a robust tool for contemporary chemical and pharmaceutical development.

References

Application Note and Protocol: Synthesis of 4-(4-phenoxyphenoxy)benzoic acid via Oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-phenoxyphenoxy)benzoic acid, a key monomer in the production of high-performance polymers and a valuable intermediate in medicinal chemistry. The protocol details the oxidation of the methyl group of 1-(4-methylphenoxy)-4-phenoxybenzene to a carboxylic acid functionality. This application note emphasizes a robust and scalable laboratory procedure using potassium permanganate as the oxidant, including insights into reaction mechanism, safety considerations, and analytical characterization of the final product.

Introduction

The conversion of aryl methyl groups to their corresponding benzoic acids is a fundamental transformation in organic synthesis. 4-(4-phenoxyphenoxy)benzoic acid is of particular interest due to its structural contribution to polymers, imparting desirable properties such as thermal stability and enhanced solubility. The diaryl ether motif is also a common scaffold in pharmacologically active molecules.

This guide outlines a reliable method for the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. While several methods exist for the oxidation of alkylarenes, including catalytic air oxidation and the use of other oxidizing agents like nitric acid, potassium permanganate offers a convenient and effective option for laboratory-scale synthesis. The reaction proceeds by the oxidation of the benzylic carbon.[1]

Reaction Mechanism and Scientific Principles

The oxidation of an alkylbenzene, such as 1-(4-methylphenoxy)-4-phenoxybenzene, with potassium permanganate (KMnO₄) is a classic transformation. The reaction is understood to proceed through a free-radical mechanism. The initial and rate-determining step is the abstraction of a benzylic hydrogen atom from the substrate by the permanganate ion.[2][3] This is why the presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.[1][4] The resulting benzylic radical undergoes further oxidation to ultimately form the corresponding carboxylate, which is then protonated during acidic workup to yield the carboxylic acid.

The reaction is typically performed in an alkaline solution, which can influence the oxidation state of the manganese product.[5] In alkaline conditions, permanganate is generally reduced to manganese dioxide (MnO₂), a brown precipitate.[3]

Experimental Workflow

The overall workflow for the synthesis and characterization of 4-(4-phenoxyphenoxy)benzoic acid is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Reaction Setup: 1-(4-methylphenoxy)-4-phenoxybenzene, KMnO4, Na2CO3, Pyridine, Water B 2. Heating under Reflux (Monitoring by TLC) A->B C 3. Reaction Quench & Workup B->C D 4. Filtration & Washing C->D E 5. Acidification & Precipitation D->E F 6. Recrystallization E->F G 7. Product Characterization: - NMR - IR - Mass Spectrometry - Melting Point F->G H Final Product: 4-(4-phenoxyphenoxy)benzoic acid G->H

Caption: Workflow for the synthesis of 4-(4-phenoxyphenoxy)benzoic acid.

Materials and Reagents

Reagent Grade Supplier Notes
1-(4-methylphenoxy)-4-phenoxybenzene≥98%Commercially Available
Potassium Permanganate (KMnO₄)ACS Reagent GradeCommercially AvailableStrong oxidizer. Handle with care.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
PyridineAnhydrous, 99.8%Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableCorrosive.
Sodium Bisulfite (NaHSO₃)ACS Reagent GradeCommercially AvailableFor quenching excess permanganate.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially AvailableFor extraction.
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially AvailableFor TLC and recrystallization.
HexanesACS Reagent GradeCommercially AvailableFor TLC.
Deionized WaterIn-house

Detailed Experimental Protocol

Reaction Setup
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methylphenoxy)-4-phenoxybenzene (10.0 g, 36.2 mmol).

  • Add deionized water (200 mL), pyridine (50 mL), and sodium carbonate (2.0 g, 18.9 mmol).

  • In a separate beaker, dissolve potassium permanganate (17.2 g, 108.8 mmol) in deionized water (150 mL) with gentle heating.

  • Slowly add the warm potassium permanganate solution to the reaction flask through the top of the reflux condenser in portions over 30 minutes. The mixture will become deep purple and exothermic.

Reaction
  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a higher Rf value than the product.

  • During the reaction, the purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

Workup and Purification
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with hot water (3 x 50 mL).

  • Combine the filtrates and transfer to a 1 L beaker.

  • While stirring, acidify the filtrate to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4-(4-phenoxyphenoxy)benzoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 80 °C overnight.

Recrystallization (Optional, for higher purity)
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A patent describes recrystallization from acetic acid or propionic acid.[6]

Safety Precautions

  • Potassium Permanganate: A strong oxidizing agent that can cause skin burns and eye damage.[7] It can also intensify fires and ignite combustible materials.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Handle in a well-ventilated area and avoid generating dust.[7][8] Store away from flammable and combustible materials.[8][9]

  • Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle in a chemical fume hood and wear appropriate PPE.

  • Pyridine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • General: Perform the reaction in a well-ventilated fume hood.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(4-phenoxyphenoxy)benzoic acid.

Technique Expected Results
Melting Point 184 °C[6]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.8 (s, 1H, -COOH), 7.95 (d, 2H), 7.42 (t, 2H), 7.18 (t, 1H), 7.10 (m, 6H).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 167.0, 161.5, 156.0, 155.8, 132.2, 130.3, 127.5, 124.5, 120.5, 119.8, 118.0.
IR (ATR) ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1685 (C=O stretch), 1600, 1500 (aromatic C=C stretch), 1240 (C-O stretch).
Mass Spectrometry (ESI-) m/z: 305.08 [M-H]⁻

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient heating time or temperature.Ensure the reaction is maintained at reflux for the recommended duration. Monitor by TLC until the starting material is consumed.
Insufficient amount of KMnO₄.Use the stoichiometric amount of KMnO₄ as specified in the protocol.
Low Yield Product loss during workup.Ensure thorough washing of the manganese dioxide precipitate with hot water to recover any adsorbed product.
Incomplete precipitation.Ensure the solution is sufficiently acidified (pH ~2) and cooled in an ice bath to maximize precipitation.
Product is colored Contamination with manganese dioxide.Ensure efficient filtration through Celite®. If the product is still colored, redissolve it in a suitable solvent, filter again, and reprecipitate.

Conclusion

This application note provides a detailed and reliable protocol for the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy)benzoic acid. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable compound for applications in polymer science and drug discovery. The provided analytical data serves as a benchmark for product verification.

References

Application Notes and Protocols for the Crystal Structure Analysis of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Elucidating the Solid-State Architecture of Phenoxybenzoic Acids

Phenoxybenzoic acids represent a significant class of organic molecules, pivotal in the design of novel pharmaceuticals and advanced materials. Their therapeutic efficacy and material properties are intrinsically linked to their three-dimensional atomic arrangement in the solid state.[1][2] The precise determination of their crystal structure is, therefore, not merely an academic exercise but a critical step in rational drug design and materials engineering.[3][4] This guide provides a comprehensive, in-depth protocol for the crystal structure analysis of phenoxybenzoic acids, moving beyond a simple recitation of steps to elucidate the underlying scientific rationale.

This document is structured to guide researchers through the entire workflow, from the fundamental art of crystal growth to the sophisticated process of structure solution and validation. We will explore both single-crystal and powder X-ray diffraction techniques, providing the necessary context for when and why each is employed.

Part 1: The Cornerstone of Analysis - Growing High-Quality Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography. The successful determination of a crystal structure is critically dependent on the quality of the single crystal. For phenoxybenzoic acids, which possess both polar (carboxylic acid) and non-polar (phenoxy group) functionalities, a systematic approach to crystallization is paramount.

Solvent Selection: A Game of Solubilities

The ideal solvent or solvent system will dissolve the phenoxybenzoic acid at an elevated temperature but yield a supersaturated solution upon cooling, from which crystals can nucleate and grow.[5][6]

Protocol for Solvent Screening:

  • Initial Assessment: Begin by testing the solubility of a few milligrams of the phenoxybenzoic acid in a small volume (e.g., 0.5 mL) of various solvents at room temperature.[6]

  • Solvent Classes to Explore:

    • Polar Protic: Ethanol, Methanol, Water

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

    • Non-polar: Toluene, Hexane, Dichloromethane

  • Heating and Cooling Cycles: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[6] A good candidate solvent will fully dissolve the compound when hot. Upon cooling to room temperature, and subsequently in an ice bath, the solution should yield crystalline precipitate.

  • Solvent Mixtures: For compounds that are too soluble in one solvent and insoluble in another, a binary solvent system can be effective.[6] Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent (the anti-solvent) until turbidity is observed. Gentle warming to redissolve the precipitate, followed by slow cooling, can often yield high-quality crystals.

Solvent System Rationale for Phenoxybenzoic Acids Potential Outcome
Ethanol/WaterThe carboxylic acid group promotes solubility in ethanol, while the addition of water as an anti-solvent can induce crystallization.Can yield well-formed needles or plates.
TolueneThe aromatic rings of the phenoxybenzoic acid may favor solubility in toluene at higher temperatures.Slow evaporation may produce block-like crystals.
Acetone/HexaneAcetone is a good solvent, and the slow diffusion of hexane vapor into the acetone solution can lead to gradual crystallization.Often yields high-quality, diffraction-ready crystals.
Crystallization Techniques: Patience is a Virtue

The rate of crystallization directly impacts crystal quality. Slow, controlled growth is essential to minimize defects and obtain crystals of a suitable size for X-ray diffraction.

  • Slow Evaporation: A solution of the phenoxybenzoic acid in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.[5]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature very slowly. This can be achieved by placing the heated solution in a Dewar flask or an insulated container.[7]

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[6]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) - The Gold Standard

When a suitable single crystal is obtained, SC-XRD is the most powerful technique for unambiguously determining the atomic arrangement.[8][9][10]

The SC-XRD Workflow

The journey from a single crystal to a refined structure follows a well-defined, albeit computationally intensive, path.

sc_xrd_workflow cluster_experiment Experimental cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation CrystalSelection Crystal Selection & Mounting DataCollection Data Collection CrystalSelection->DataCollection Diffractometer Integration Integration DataCollection->Integration Scaling Scaling & Merging Integration->Scaling StructureSolution Structure Solution Scaling->StructureSolution hkl file Refinement Refinement StructureSolution->Refinement Validation Validation (checkCIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF)

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD

Step 1: Crystal Selection and Mounting

  • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil to prevent ice formation if low-temperature data collection is planned.

Step 2: Data Collection

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.[9]

  • Perform a preliminary screening to assess the crystal's diffraction quality and to determine the unit cell parameters.[9]

  • Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected.[9][11] Data is typically collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at small angular increments.[11]

Step 3: Data Reduction and Processing

  • Integration: The raw diffraction images are processed to determine the intensity of each reflection.[8]

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged to create a unique dataset.[8]

Step 4: Structure Solution and Refinement

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This yields an initial electron density map.[12][13][14]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[13][14][15]

Step 5: Validation and Reporting

  • The final structure should be validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.[16][17]

  • The final structural data is typically reported in a Crystallographic Information File (CIF) format, which is the standard for submission to crystallographic databases and for publication.[17][18]

Parameter Typical Value for Phenoxybenzoic Acid Significance
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Choice depends on crystal size and absorption.
Temperature100 K or 293 KLow temperature reduces thermal motion, improving data quality.
R-factor (R1)< 5%A measure of the agreement between the model and the data.
Goodness-of-Fit (GooF)~1.0Indicates a good refinement model.

Part 3: When Single Crystals Are Elusive - Powder X-ray Diffraction (PXRD)

In many instances, particularly in industrial settings, obtaining single crystals of sufficient size and quality for SC-XRD is not feasible.[19] In such cases, Powder X-ray Diffraction (PXRD) emerges as a powerful alternative for structural analysis of microcrystalline powders.[19][20][21]

The PXRD Workflow

While PXRD data is inherently more complex due to the one-dimensional projection of the three-dimensional reciprocal space, modern computational methods have made structure solution from powder data increasingly achievable.[20][22]

pxrd_workflow cluster_experiment_pxrd Experimental cluster_analysis_pxrd Data Analysis & Structure Determination SamplePrep Sample Preparation PXRDDataCollection PXRD Data Collection SamplePrep->PXRDDataCollection Indexing Indexing PXRDDataCollection->Indexing StructureSolutionPXRD Structure Solution (Direct Space) Indexing->StructureSolutionPXRD Rietveld Rietveld Refinement StructureSolutionPXRD->Rietveld FinalStructurePXRD FinalStructurePXRD Rietveld->FinalStructurePXRD Final Crystal Structure

Caption: The workflow for crystal structure analysis from powder X-ray diffraction data.

Detailed Protocol for PXRD

Step 1: Sample Preparation and Data Collection

  • A small amount of the finely ground phenoxybenzoic acid powder is packed into a sample holder.

  • The sample is placed in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

Step 2: Data Analysis

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and crystal system.

  • Structure Solution: A molecular model of the phenoxybenzoic acid is used in a "direct-space" approach to find the best fit within the determined unit cell that reproduces the experimental powder pattern.[20]

  • Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data, refining the atomic positions, thermal parameters, and other profile parameters to obtain the final crystal structure.[20][23]

Part 4: Data Validation and Dissemination - Ensuring Scientific Integrity

The determination of a crystal structure is not complete until it has been rigorously validated and, ideally, made publicly available.

  • The Role of the IUCr: The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures, emphasizing the need for data validation.[16][24]

  • checkCIF: The checkCIF web service is an essential tool for validating the crystallographic information file (CIF) for geometric and crystallographic consistency.[16][17] It provides a report with alerts that should be addressed before publication or deposition.

  • The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27][28][29] Depositing the crystal structure of a new phenoxybenzoic acid derivative in the CSD ensures its preservation and accessibility to the global scientific community.

Conclusion: From Molecule to Crystal Structure

The crystal structure analysis of phenoxybenzoic acids is a multifaceted process that combines careful experimental technique with sophisticated computational analysis. A thorough understanding of the principles behind each step, from crystallization to structure validation, is essential for obtaining reliable and meaningful results. The protocols and insights provided in this guide are intended to empower researchers in drug development and materials science to confidently elucidate the solid-state structures of these important molecules, thereby accelerating innovation in their respective fields.

References

Application Notes & Protocols: Strategic Incorporation of 4-(4-Methylphenoxy)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Monomer of Strategic Importance

In the pursuit of advanced materials, the selection of monomers is a critical determinant of the final polymer's properties and performance. 4-(4-Methylphenoxy)benzoic acid has emerged as a highly valuable building block in the synthesis of high-performance polymers, such as aromatic polyamides (aramids) and polyetherketones.[1][2] Its unique molecular structure, which combines a rigid aromatic backbone with a flexible ether linkage and a terminal methyl group, allows for the precise tuning of polymer characteristics. This guide provides an in-depth exploration of its applications, offering detailed protocols and the scientific rationale behind its use for researchers and material scientists.

Part 1: Core Applications & Performance Advantages

The primary utility of this compound is as a comonomer in polycondensation reactions to create polymers with a superior balance of properties.[1]

  • Enhanced Thermal Stability: The aromatic rings inherent in the monomer's structure contribute to a high glass transition temperature (Tg) and excellent thermal stability, making the resulting polymers suitable for demanding, high-temperature environments.[1]

  • Improved Processability and Solubility: Unlike many fully rigid aromatic monomers that produce intractable polymers, the ether linkage in this compound introduces flexibility into the polymer chain. This disruption of chain packing enhances solubility in organic solvents, which is a crucial advantage for processing and fabricating materials like films and fibers.[3]

  • Tailored Mechanical Properties: The incorporation of this monomer allows for the fine-tuning of mechanical performance. The rigid components provide strength, while the ether bridge can impart a degree of flexibility and toughness, moving away from the brittleness often associated with high-strength polymers.

These attributes make polymers derived from this monomer ideal for applications in the aerospace, automotive, and microelectronics industries, where materials are subjected to extreme conditions.[1]

Part 2: Synthesis of High-Performance Aromatic Polyamides

A prominent application of this compound is in the synthesis of aromatic polyamides. The following protocol details a robust and widely-used method: low-temperature solution polycondensation via phosphorylation.

Rationale for Method Selection

The phosphorylation polycondensation method, often referred to as the Yamazaki-Higashi reaction, is chosen for its ability to produce high molecular weight polyamides under mild conditions (typically around 100-115°C).[3] This avoids the high temperatures required for melt polycondensation, which can lead to side reactions and degradation. The reaction proceeds via an in-situ activation of the carboxylic acid group by triphenyl phosphite (TPP) in the presence of pyridine (Py). The addition of a salt like lithium chloride (LiCl) is critical; it acts as a solubilizing agent by breaking up the strong intermolecular hydrogen bonds of the growing amide chains, preventing their premature precipitation and allowing for the achievement of high molecular weights.[3]

Experimental Workflow: From Monomer to Polymer

PolymerSynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification Reagents 1. Reagents Assembly - this compound - Aromatic Dicarboxylic Acid - Aromatic Diamine - NMP, LiCl, Pyridine, TPP Setup 2. Reaction Setup - Dry, N2-purged flask - Mechanical Stirrer Reagents->Setup Dissolution 3. Dissolution - Charge flask with monomers,  NMP, LiCl, Pyridine - Stir until homogeneous Setup->Dissolution Activation 4. Activation & Polycondensation - Add TPP - Heat to ~105°C for 3-4h - Viscosity increases significantly Dissolution->Activation Precipitation 5. Precipitation - Pour viscous solution  into Methanol Activation->Precipitation Washing 6. Washing - Wash polymer with  hot water and methanol Precipitation->Washing Drying 7. Drying - Dry under vacuum  at 80-100°C Washing->Drying Characterization 8. Characterization - FT-IR, NMR, GPC, TGA, DSC Drying->Characterization

Caption: Step-wise workflow for aromatic polyamide synthesis via phosphorylation polycondensation.

Detailed Synthesis Protocol
  • Vessel Preparation: A 250 mL three-necked flask is flame-dried under a nitrogen stream and equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Reagent Charging: The flask is charged with this compound (e.g., 0.01 mol), an aromatic dicarboxylic acid (e.g., terephthalic acid, 0.01 mol), an aromatic diamine (e.g., 4,4'-oxydianiline, 0.02 mol), lithium chloride (LiCl, 2.0 g), pyridine (10 mL), and N-methyl-2-pyrrolidone (NMP, 80 mL).

  • Dissolution: The mixture is stirred at room temperature under a gentle nitrogen flow until all solids have completely dissolved.

  • Initiation of Polycondensation: Triphenyl phosphite (TPP, 0.04 mol, ~12.4 g) is added to the solution.

  • Reaction: The reaction vessel is placed in an oil bath and heated to 105°C. The polycondensation is allowed to proceed for 3 to 4 hours with continuous stirring. A significant increase in viscosity is a primary indicator of successful polymerization.

  • Polymer Precipitation: After cooling to room temperature, the highly viscous polymer solution is slowly poured into 500 mL of methanol in a blender under vigorous agitation. This causes the polymer to precipitate as a fibrous or powdery solid.

  • Washing and Purification: The precipitated polymer is collected by filtration and is then washed thoroughly, first with hot water and subsequently with methanol, to remove residual solvent, pyridine, LiCl, and unreacted monomers. This washing step is repeated several times.

  • Drying: The purified polymer is dried in a vacuum oven at 100°C for 24 hours to remove all traces of water and solvent.

  • Self-Validation Checkpoints: The formation of a highly viscous, honey-like solution during the reaction and the precipitation of a fibrous solid in methanol are strong qualitative indicators of the formation of a high molecular weight polymer. Final validation requires instrumental characterization.

Part 3: Characterization & Data

The synthesized polymer must be thoroughly characterized to confirm its structure and evaluate its properties.

Structural and Thermal Analysis

The following table summarizes the key characterization techniques and the expected results for a high-performance aromatic polyamide containing this compound.

Property Technique Expected Outcome & Significance
Chemical Structure FT-IR, ¹H NMRFT-IR should show characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. NMR will confirm the incorporation of all monomer units in the correct ratios.
Molecular Weight Gel Permeation Chromatography (GPC)Provides number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). High molecular weight is crucial for good mechanical properties.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature (Td). Polymers with this monomer are expected to be stable above 450°C in a nitrogen atmosphere.[3]
Glass Transition Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg), indicating the shift from a rigid to a flexible state. Expected Tg is typically high, often in the 240–300°C range.[3]
Solubility Dissolution TestsThe polymer should exhibit good solubility in aprotic polar solvents like NMP, DMAc, and DMF, confirming the role of the ether linkage in improving processability.[4][5]
Monomer Influence on Polymer Architecture

The strategic selection of comonomers allows for the rational design of polymer properties. This compound serves a specific role in modulating the final architecture.

MonomerInfluence cluster_monomers Monomer Inputs cluster_properties Resulting Polymer Properties Monomer1 Aromatic Diamine (e.g., 4,4'-ODA) Polymer High-Performance Aromatic Copolyamide Monomer1->Polymer Forms Amide Linkage Monomer2 Aromatic Diacid (e.g., Terephthalic Acid) Monomer2->Polymer Provides Rigidity Monomer3 This compound Monomer3->Polymer Introduces Ether Linkage Prop1 High Thermal Stability (Tg, Td) Prop2 Mechanical Strength Prop3 Enhanced Solubility & Processability Polymer->Prop1 Polymer->Prop2 Polymer->Prop3

Caption: Relationship between monomer structure and final polymer properties.

Conclusion

This compound is a potent monomer for developing advanced polymers with a highly desirable combination of thermal resistance, mechanical integrity, and enhanced processability. The methodologies presented herein provide a reliable framework for its successful incorporation into aromatic polyamide backbones. By understanding the causal relationships between monomer choice, synthesis protocol, and final material properties, researchers can effectively leverage this versatile compound to engineer the next generation of high-performance materials.

References

Application Notes and Protocols for Performing Antimicrobial Assays on Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a class of organic compounds with a long history of use as antimicrobial agents, most notably as preservatives in food, pharmaceuticals, and cosmetics. Their mechanism of action, primarily centered on the disruption of microbial cell membranes and intracellular pH homeostasis, makes them effective against a broad spectrum of bacteria and fungi.[1][2] The lipophilic nature of the undissociated acid allows it to easily penetrate microbial cell walls.[2] Once inside the higher pH environment of the cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This acidification inhibits essential metabolic enzymes, ultimately leading to microbial death.[1][2]

The versatility of the benzene ring allows for a wide array of derivatives, each with potentially unique antimicrobial profiles. Substituents on the ring can influence the compound's acidity, lipophilicity, and steric properties, thereby modulating its antimicrobial potency and spectrum of activity.[3] This structural diversity continues to make benzoic acid derivatives a fertile ground for the discovery and development of new antimicrobial agents.

This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the antimicrobial activity of benzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to reliably and accurately assess the potential of these compounds.

Special Considerations for Testing Benzoic Acid Derivatives

The acidic nature and variable solubility of benzoic acid derivatives necessitate special considerations during antimicrobial susceptibility testing to ensure accurate and reproducible results.

  • pH of the Test Medium: The antimicrobial activity of benzoic acid and its derivatives is highly pH-dependent, with greater efficacy observed at lower pH values where the protonated, undissociated form of the acid predominates.[3] Standard microbiological media, such as Mueller-Hinton Broth (MHB), are typically buffered to a pH of 7.2-7.4.[4] At this pH, a significant portion of the benzoic acid derivative may be in its less active, dissociated form. While altering the pH of the test medium can provide insights into the compound's mechanism, it can also affect microbial growth rates and the activity of control antibiotics. Therefore, it is crucial to perform initial testing in standard, buffered media and to report the pH of the medium used. For in-depth mechanistic studies, testing in media buffered to different pH values may be warranted, but this deviation from standard protocols should be clearly stated.

  • Solubility and Choice of Solvent: Many benzoic acid derivatives exhibit limited solubility in aqueous media.[2][5] A suitable solvent is therefore required to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of compounds and its relatively low toxicity to most microorganisms at low concentrations.[6][7] However, it is imperative to determine the maximum non-inhibitory concentration of the chosen solvent for each microbial strain being tested. This is achieved by performing a preliminary assay with varying concentrations of the solvent alone to identify the highest concentration that does not affect microbial growth. Typically, the final concentration of DMSO in the assay should be kept at or below 1-2%.[7] Other solvents such as ethanol may also be used, but their potential for antimicrobial activity at low concentrations must also be carefully evaluated.[8]

Core Antimicrobial Susceptibility Testing Methods

Several standardized methods are available for determining the antimicrobial activity of a compound. The choice of method depends on the specific research question, the properties of the compound, and the desired level of detail. The most common and recommended methods are Broth Microdilution, Agar Well/Disk Diffusion, and Time-Kill Kinetic Assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[11] This method is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Broth Microdilution Workflow.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[12]

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Benzoic acid derivative

  • Appropriate solvent (e.g., DMSO)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Benzoic Acid Derivative Stock Solution: a. Dissolve the benzoic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.[14]

  • Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

  • Preparation of the Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 100 µL of the stock solution of the benzoic acid derivative. This will be your highest concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).

  • Inoculation: a. Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzoic acid derivative at which there is no visible growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Agar Well and Disk Diffusion Assays

These methods are qualitative or semi-quantitative and are useful for screening the antimicrobial activity of compounds.[15][16] They are based on the diffusion of the antimicrobial agent from a point source (a well cut into the agar or a saturated paper disk) through a solid agar medium that has been seeded with a test microorganism. The presence of a clear zone of inhibition around the well or disk indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism and the diffusion characteristics of the compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Agar Diffusion Workflow.

This protocol is a widely accepted method for screening extracts and pure compounds.[12]

Materials:

  • Sterile Petri dishes (90 or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Test microorganism

  • Benzoic acid derivative solution

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Inoculated Plates: a. Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely. b. Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. c. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. d. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Well Preparation and Application of Test Compound: a. Using a sterile cork borer, create uniform wells in the agar. b. Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzoic acid derivative solution into each well. A solvent control and a positive control (a known antibiotic) should also be included.

  • Incubation: a. Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compound. b. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.

Time-Kill Kinetic Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[17] It involves exposing a standardized population of microorganisms to a specific concentration of the test compound and measuring the number of viable cells at various time points. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum.[18] A bacteriostatic agent inhibits growth but does not significantly reduce the number of viable cells.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Time-Kill Assay Workflow.

Materials:

  • Flasks or tubes with CAMHB

  • Test microorganism

  • Benzoic acid derivative

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities (35 ± 2°C)

Procedure:

  • Preparation: a. Prepare a microbial inoculum in CAMHB and grow to the early to mid-logarithmic phase. b. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB. c. Add the benzoic acid derivative to the test flasks at the desired concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control flask without the compound.

  • Incubation and Sampling: a. Incubate the flasks at 35 ± 2°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Cells: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 35 ± 2°C for 18-24 hours. d. Count the number of colonies on the plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the benzoic acid derivative and the growth control.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from antimicrobial assays should be summarized in a structured table.

Benzoic Acid DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Benzoic AcidEscherichia coli1000-[3]
Salicylic Acid (2-hydroxybenzoic acid)Escherichia coli1000-[3]
Gallic Acid (3,4,5-trihydroxybenzoic acid)Staphylococcus aureus2000-[19]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)Escherichia coli900-[20]
p-Hydroxybenzoic AcidEscherichia coli>1000-[3]
Salicylic AcidPseudomonas aeruginosa100-120 mM-[1]
Benzoic Acid DerivativesCandida albicans100-128-[18][21]

Note: The presented values are examples from the literature and may vary depending on the specific strain and testing conditions.

Self-Validating Systems: The Role of Quality Control

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.[22] The results for these QC strains must fall within established acceptable ranges to validate the test system.

Recommended QC Strains (CLSI and EUCAST):

QC StrainOrganism TypeRecommended for Testing
Escherichia coli ATCC® 25922™Gram-negativeNon-fastidious Gram-negative bacteria
Staphylococcus aureus ATCC® 29213™Gram-positiveStaphylococci (Broth dilution)
Staphylococcus aureus ATCC® 25923™Gram-positiveStaphylococci (Disk diffusion)
Pseudomonas aeruginosa ATCC® 27853™Gram-negativeNon-fastidious Gram-negative bacteria
Enterococcus faecalis ATCC® 29212™Gram-positiveEnterococci
Candida parapsilosis ATCC® 22019™YeastFungi
Candida krusei ATCC® 6258™YeastFungi

Acceptable QC ranges for various antimicrobial agents are published by the CLSI (in the M100 document) and EUCAST.[19] Laboratories should consult the latest versions of these documents for the most current information.

Conclusion

The antimicrobial assays detailed in this guide provide a robust framework for the evaluation of benzoic acid derivatives. Adherence to standardized protocols, careful consideration of the unique chemical properties of these compounds, and a stringent quality control program are paramount for generating reliable and meaningful data. Such data are crucial for advancing our understanding of the antimicrobial potential of this important class of molecules and for the development of new therapeutic agents.

References

Topic: High-Performance Liquid Chromatography (HPLC) Purification Method for 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(4-Methylphenoxy)benzoic acid. This compound is a valuable intermediate in the synthesis of pharmaceuticals and polymers, where high purity is a critical requirement[1]. The method is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in chromatographic principles. We will explore the rationale behind parameter selection, from mobile phase pH control to gradient optimization, and provide guidelines for method validation in accordance with ICH standards to ensure trustworthiness and reproducibility[2][3].

Introduction and Separation Principle

This compound is an aromatic carboxylic acid with a molecular weight of 228.25 g/mol [1]. Its structure, featuring both a hydrophobic aromatic system and an ionizable carboxylic acid group, dictates the strategy for its purification.

The Core Challenge: The key to achieving sharp, symmetrical peaks and reproducible retention times in RP-HPLC for an acidic analyte like this is to control its ionization state[4]. In a neutral or basic mobile phase, the carboxylic acid group (pKa typically ~4-5) will deprotonate, forming a carboxylate anion. This ionized form is highly polar and will have minimal retention on a non-polar C18 stationary phase, leading to poor peak shape and elution near the solvent front[5].

The Separation Principle: To overcome this, we employ an acidic mobile phase. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, we suppress the ionization of the carboxylic acid group, ensuring it remains in its neutral, protonated form[5][6]. This uncharged molecule is significantly more hydrophobic, allowing it to interact effectively with the C18 stationary phase and be retained. The separation is then driven by the hydrophobic partitioning between the stationary phase and the polar mobile phase, enabling efficient purification from both more polar and less polar impurities[7].

G cluster_pH Effect of Mobile Phase pH on Analyte State cluster_Retention Resulting Chromatographic Behavior High_pH High pH ( > pKa ) Ionized Analyte is Ionized (Anionic) - High Polarity High_pH->Ionized Deprotonates Carboxylic Acid Low_pH Low pH ( < pKa ) Neutral Analyte is Neutral (Protonated) - Increased Hydrophobicity Low_pH->Neutral Protonates Carboxylic Acid Poor_Retention Poor Retention - Peak Tailing/Fronting Ionized->Poor_Retention Weak interaction with C18 phase Good_Retention Good Retention - Sharp, Symmetrical Peaks Neutral->Good_Retention Strong interaction with C18 phase

Caption: Logical flow of pH control for optimal retention.

Physicochemical Properties of this compound

A summary of the key properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.25 g/mol [1]
Appearance Off-white amorphous powder[1]
Melting Point 176-183 °C[1]
CAS Number 21120-65-0[1][8]
Synonyms 4-(p-Tolyloxy)benzoic acid[1][9]

Materials and Equipment

  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size for preparative scale). A smaller analytical column (e.g., 4.6 x 150 mm, 5 µm) should be used for initial method development[10][11].

  • Chemicals:

    • This compound (crude sample for purification).

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Methanol (MeOH), HPLC Grade or higher.

    • Water, HPLC Grade or Type I Ultrapure.

    • Phosphoric Acid (H₃PO₄), ACS Grade or higher.

    • Alternative Acidifiers: Formic Acid (FA) or Trifluoroacetic Acid (TFA) for MS-compatibility[12][13].

  • Sample Preparation:

    • Volumetric flasks, pipettes.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Analytical balance.

Experimental Protocol: Method Development and Purification

The purification process follows a logical workflow from initial method scouting on an analytical scale to scaling up for preparative purification.

HPLC_Workflow prep 1. Sample & Mobile Phase Preparation scout 2. Analytical Scouting (Broad Gradient) prep->scout Inject small volume optimize 3. Gradient Optimization (Focused Gradient) scout->optimize Identify retention time scaleup 4. Scale-Up Calculation (Flow Rate & Injection Vol.) optimize->scaleup Final analytical method purify 5. Preparative Run & Fraction Collection scaleup->purify Apply scaled parameters post 6. Post-Processing (Solvent Evaporation & Analysis) purify->post Collect pure fractions

Caption: General workflow for HPLC purification.

Step 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For 1 L, add 1 mL of concentrated phosphoric acid to ~900 mL of water, mix well, and bring to a final volume of 1 L. Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Sample Solution (Crude): Accurately weigh and dissolve the crude this compound in a suitable solvent. A 50:50 mixture of Acetonitrile and Water or pure Methanol is a good starting point. The target concentration for analytical scouting is ~1 mg/mL. For preparative runs, concentration can be increased significantly, but a solubility test should be performed first.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove particulates before injection[14].

Step 2: Analytical Method Development & Optimization

The goal here is to find the conditions that provide the best resolution between the target compound and its impurities.

Table 1: Initial and Optimized HPLC Conditions (Analytical Scale)

ParameterInitial Scouting ConditionOptimized Condition (Example)Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard for method development.
Mobile Phase A 0.1% H₃PO₄ in Water0.1% H₃PO₄ in WaterSuppresses analyte ionization[5][6].
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Good solvent strength and provides sharp peaks[13].
Gradient 10-90% B in 20 min45-65% B in 15 minThe scouting run identifies the elution window. The optimized gradient is focused around this window to improve resolution.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °CEnsures reproducible retention times[10].
Detection (UV) 254 nm or DAD Scan258 nm (λmax)254 nm is a good starting point for aromatics. DAD confirms the optimal wavelength for maximum sensitivity.
Injection Vol. 10 µL10 µLStandard analytical injection volume.
Step 3: Scale-Up to Preparative Purification

Once the analytical method is optimized, the parameters are scaled to the larger preparative column. The gradient slope should be kept constant.

  • Flow Rate Adjustment: The flow rate is scaled based on the cross-sectional area of the columns.

    • Formula:Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Example:1.0 mL/min * (10² / 4.6²) = 4.7 mL/min

  • Injection Volume Adjustment: The injection volume can be scaled up to increase the load. The maximum loading capacity must be determined empirically by performing loading studies.

  • Gradient Time Adjustment: To maintain the same resolution, the gradient time should be scaled proportionally to the flow rate and column volume.

    • Formula:Time_prep = Time_analyt * (Flow_analyt / Flow_prep) * (Volume_prep / Volume_analyt)

    • For a simplified approach keeping gradient slope constant: Time_prep = Time_analyt * (Flow_analyt / Flow_prep)

    • Example:15 min * (1.0 / 4.7) ≈ 3.2 min - Note: For practical purposes and better separation on larger columns, it is often beneficial to maintain or even lengthen the gradient time initially. A practical starting point would be to keep the 15-minute gradient at the 4.7 mL/min flow rate.

Step 4: Fraction Collection and Analysis
  • Perform the preparative run using the scaled-up parameters.

  • Monitor the UV chromatogram and collect the fraction(s) corresponding to the main peak of this compound.

  • Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method to confirm purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator. The presence of phosphoric acid means the final product will be acidic. Further workup (e.g., neutralization and extraction) may be required depending on the final application. Using volatile buffers like formic acid/ammonium formate can simplify this step.

Method Validation Principles

For applications in drug development, the analytical method used for purity testing must be validated according to ICH guidelines[2][15]. Validation demonstrates that the method is suitable for its intended purpose[16].

Table 2: Key Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (using DAD) should pass. No co-elution at the analyte's retention time.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within limits.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Mobile phase pH is too high (partial ionization). Column silanol interactions.Decrease mobile phase pH (e.g., from 3.0 to 2.5). Use a column with better end-capping.
Poor Resolution Gradient is too steep. Organic solvent is too strong/weak.Decrease the gradient slope (e.g., 1% B/min). Try Methanol instead of Acetonitrile to alter selectivity[4].
High Backpressure Blockage in the system (frit, column). Precipitated buffer in organic solvent.Filter sample and mobile phases. Flush the system. Ensure buffer is soluble in the highest % of organic solvent used.
Variable Retention Times Inadequate column equilibration. Column temperature fluctuation. Mobile phase composition drift.Ensure at least 10 column volumes for equilibration. Use a column oven. Prepare fresh mobile phase daily.

References

Application Notes and Protocols for 4-(4-Methylphenoxy)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diphenyl Ether Moiety in Modern Agrochemicals

4-(4-Methylphenoxy)benzoic acid, a diphenyl ether derivative, represents a cornerstone scaffold in the synthesis of a diverse array of modern agrochemicals. Its structural rigidity, coupled with the specific electronic properties conferred by the phenoxy and benzoic acid functionalities, makes it an ideal synthon for developing potent and selective active ingredients. This guide provides an in-depth exploration of the synthetic utility of this compound and its close derivatives in the production of both insecticidal/acaricidal and herbicidal agents. We will delve into the mechanistic underpinnings of these agrochemicals and provide detailed, field-proven protocols for their synthesis, empowering researchers and development professionals to leverage this versatile molecule in their discovery pipelines.

The diphenyl ether linkage is a privileged structure in agrochemical design, often imparting favorable characteristics such as metabolic stability and target site affinity. By understanding the synthetic pathways and mechanisms of action of agrochemicals derived from this compound, researchers can rationally design next-generation crop protection agents with enhanced efficacy, improved safety profiles, and sustainable environmental footprints.

Part 1: Synthesis of Insecticides and Acaricides - The Tolfenpyrad Case Study

One of the most prominent agrochemicals derived from a precursor structurally related to this compound is Tolfenpyrad . This pyrazole insecticide and acaricide exhibits broad-spectrum activity against a variety of pests.[1] The synthesis of Tolfenpyrad showcases a multi-step pathway where a key intermediate, 4-(4-methylphenoxy)benzylamine, is synthesized and subsequently coupled with a pyrazole carboxylic acid derivative.[2]

Mechanism of Action: Mitochondrial Complex I Inhibition

Tolfenpyrad functions as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This disruption of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately resulting in the death of the target pest. This mode of action is distinct from many other classes of insecticides, making Tolfenpyrad a valuable tool for resistance management programs.

Synthetic Workflow for Tolfenpyrad

The synthesis of Tolfenpyrad from precursors related to this compound can be conceptualized as a convergent synthesis. The overall workflow involves the preparation of two key intermediates, 4-(4-methylphenoxy)benzylamine and a 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid derivative, followed by their condensation.

Tolfenpyrad_Synthesis cluster_0 Synthesis of 4-(4-Methylphenoxy)benzylamine cluster_1 Synthesis of Pyrazole Intermediate p-Cresol p-Cresol 4-(4-Methylphenoxy)benzonitrile 4-(4-Methylphenoxy)benzonitrile p-Cresol->4-(4-Methylphenoxy)benzonitrile Ullmann Condensation 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile->4-(4-Methylphenoxy)benzonitrile 4-(4-Methylphenoxy)benzylamine 4-(4-Methylphenoxy)benzylamine 4-(4-Methylphenoxy)benzonitrile->4-(4-Methylphenoxy)benzylamine Reduction Tolfenpyrad Tolfenpyrad 4-(4-Methylphenoxy)benzylamine->Tolfenpyrad Amide Coupling Ethyl Propionylpyruvate Ethyl Propionylpyruvate Ethyl 3-ethyl-5-pyrazolecarboxylate Ethyl 3-ethyl-5-pyrazolecarboxylate Ethyl Propionylpyruvate->Ethyl 3-ethyl-5-pyrazolecarboxylate Cyclization Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate Ethyl 3-ethyl-5-pyrazolecarboxylate->Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate Methylation Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate->Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate Chlorination Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate->Tolfenpyrad Auxin_MoA Phenoxyacetic Acid Herbicide Phenoxyacetic Acid Herbicide Auxin Receptor Auxin Receptor Phenoxyacetic Acid Herbicide->Auxin Receptor Binds to Gene Expression Changes Gene Expression Changes Auxin Receptor->Gene Expression Changes Induces Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Gene Expression Changes->Uncontrolled Cell Division & Elongation Leads to Disruption of Vascular Tissues Disruption of Vascular Tissues Uncontrolled Cell Division & Elongation->Disruption of Vascular Tissues Causes Plant Death Plant Death Disruption of Vascular Tissues->Plant Death

References

Characterization techniques for 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 4-(4-Methylphenoxy)benzoic Acid

This guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 21120-65-0), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agrochemicals.[1] Its unique molecular architecture, featuring a rigid benzoic acid moiety linked to a p-cresol group via a flexible ether bond, imparts desirable properties such as thermal stability and specific reactivity.[1] For researchers, scientists, and drug development professionals, rigorous characterization is paramount to ensure material identity, purity, and consistency, which directly impacts downstream application performance and regulatory compliance.

This document moves beyond a simple listing of techniques, offering a logically structured approach that explains the causality behind experimental choices. Each protocol is designed as a self-validating system, providing a robust methodology for unambiguous structural confirmation and purity assessment.

Physicochemical Properties at a Glance

A foundational step in characterization is the compilation of fundamental physicochemical properties. These values serve as the initial benchmark for identity confirmation.

PropertyValueSource(s)
CAS Number 21120-65-0[1]
Molecular Formula C₁₄H₁₂O₃[2]
Molecular Weight 228.24 g/mol [2]
Synonyms 4-(p-Tolyloxy)benzoic acid[1]
Appearance Off-white solid/amorphous powder[1]
Melting Point 178-182 °C[1]
Purity (Typical) ≥97-99% (by HPLC)[1]

A Strategic Workflow for Comprehensive Characterization

A multi-technique approach is essential for the exhaustive characterization of a molecule like this compound. The following workflow illustrates a logical progression from initial identity confirmation to detailed structural and purity analysis.

G cluster_0 Initial Identity & Purity Screening cluster_3 Definitive Solid-State Structure Initial_Screening Sample Acquisition TLC Thin-Layer Chromatography (TLC) Initial_Screening->TLC Quick Purity Check MP Melting Point Analysis Initial_Screening->MP Confirm Physical Constant NMR NMR Spectroscopy (¹H, ¹³C) Initial_Screening->NMR Structural Confirmation IR FTIR Spectroscopy HPLC HPLC-UV NMR->HPLC Purity & Stability Assessment MS Mass Spectrometry XRD X-Ray Diffraction (SCXRD/PXRD) HPLC->XRD Final Structure & Phase ID Thermal Thermal Analysis (DSC/TGA)

Caption: Logical workflow for the characterization of this compound.

Part 1: Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of the molecule. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The expected spectra are highly predictable due to the distinct aromatic regions and key functional groups. While specific data for this molecule is not readily published, analysis of its structure and data from analogous compounds like 4-alkoxybenzoic acids allows for reliable prediction.[3][4]

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • -COOH Proton: A broad singlet expected at δ > 12 ppm.[3]

  • Aromatic Protons (Benzoic Acid Ring): Two doublets, integrating to 2H each, in the range of δ 7.0-8.0 ppm. The protons ortho to the carboxylic acid will be further downfield.

  • Aromatic Protons (Phenoxy Ring): Two doublets, integrating to 2H each, in the range of δ 6.8-7.3 ppm.

  • -CH₃ Proton: A sharp singlet, integrating to 3H, around δ 2.3 ppm.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon (-COOH): A signal in the range of δ 165-170 ppm.[3]

  • Aromatic Carbons: Multiple signals between δ 115-165 ppm. The carbon attached to the ether oxygen will be significantly deshielded.

  • Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the carboxylic acid O-H and C=O bonds, the C-O ether linkage, and the aromatic C-H and C=C bonds. The broad O-H stretch from the carboxylic acid dimer is a hallmark feature.

Expected Characteristic FTIR Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic & Methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Carboxylic Acid): Strong bands in the 1100-1300 cm⁻¹ region.

Experimental Protocol: FTIR (ATR Method)

  • Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Background Correction: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

Mass Spectrometry (MS)

Expertise & Experience: MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of elemental composition. The predicted monoisotopic mass is 228.07864 Da.[5]

Expected Mass Spectrum (ESI-Negative Ion Mode):

  • [M-H]⁻ Ion: A strong signal at m/z ≈ 227.07, corresponding to the deprotonated molecule.

Experimental Protocol: MS (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with an HPLC system for sample introduction.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire data in both positive and negative ion modes to determine the best ionization.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z with the theoretical value. Analyze fragmentation patterns if MS/MS data is acquired.

Part 2: Purity Assessment and Thermal Stability

Beyond structural identity, quantifying purity and understanding thermal behavior are critical for quality control and application suitability.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can separate the main compound from synthesis-related impurities and degradation products with high resolution and sensitivity. Purity levels for commercial grades of this compound are typically reported as ≥97% or higher.[1] For acidic compounds like this, controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks.[6]

G cluster_0 HPLC Workflow prep Sample & Standard Prep Dissolve in Mobile Phase Filter (0.45 µm) hplc HPLC System C18 Column (e.g., 4.6x150mm) Mobile Phase (ACN:Buffer) UV Detector (e.g., 254 nm) prep->hplc injection Injection Volume: 10 µL hplc->injection analysis Data Analysis Peak Integration Calculate Purity (% Area) injection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methylphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic protocols and improve your product yield.

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers[1]. However, its synthesis, typically involving the formation of a diaryl ether bond, can present several challenges. This guide will address common issues encountered during its preparation via the two most prevalent methods: Williamson Ether Synthesis and Ullmann Condensation .

Troubleshooting Guide: Common Synthesis Problems

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Question: My Williamson ether synthesis of this compound is giving a very low yield. What are the most common causes and how can I fix them?

Answer: A low yield in this specific Williamson synthesis is a frequent issue and can typically be traced back to a few critical factors. The reaction involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 4-halobenzoic acid derivative in an SN2-like (SNAr) reaction.

Here are the primary causes and their solutions:

  • Incomplete Deprotonation of p-Cresol: The acidity of the phenolic proton on p-cresol (pKa ~10.2) requires a sufficiently strong base for complete conversion to the nucleophilic phenoxide. If deprotonation is incomplete, the concentration of your active nucleophile is low, leading to a slow and inefficient reaction.

    • Solution: Use at least one full equivalent of a strong base. While potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, they introduce water which can be detrimental[2]. For higher yields, consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile. These solvents facilitate the SN2 reaction by solvating the cation, leaving a more reactive "naked" phenoxide anion[3][4].

  • Deactivation of the Nucleophile by the Carboxylic Acid: A significant challenge in this synthesis is that the carboxylic acid group of 4-halobenzoic acid is highly acidic (pKa ~4). The phenoxide you generate is a strong base and will preferentially deprotonate the carboxylic acid, rendering both species unreactive for the desired ether formation.

    • Solution: Protect the carboxylic acid group. The most reliable strategy is to use an ester of 4-halobenzoic acid (e.g., methyl 4-bromobenzoate) as your starting material. The phenoxide will then react at the halogen-bearing carbon. After the ether bond is formed, the ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step[5][6].

  • Suboptimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. However, excessively high temperatures can lead to decomposition of reactants or products.

    • Solution: A typical temperature range for this Williamson synthesis is 50-100 °C[3][4]. It is best to start at a lower temperature (e.g., 60 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

  • Presence of Water: Moisture can consume strong bases like NaH and can also hydrolyze your starting ester if you are using one[3].

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.

Question: I'm attempting an Ullmann condensation to synthesize the target molecule, but the reaction is stalled with a lot of starting material remaining. What should I check?

Answer: The Ullmann condensation is a powerful method for forming diaryl ether bonds but is highly sensitive to the reaction components. Unlike the Williamson synthesis, it is a copper-catalyzed process[7]. Stagnation of the reaction usually points to an issue with the catalyst system, base, or reaction conditions.

  • Inactive Copper Catalyst: The classic Ullmann reaction required stoichiometric amounts of copper powder at very high temperatures (>200 °C)[7]. Modern protocols use a catalytic amount of a copper(I) salt, such as CuI or Cu₂O, which is more effective[8].

    • Solution: Ensure you are using a reliable source of Cu(I). Copper(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air. Use freshly purchased CuI or Cu₂O. The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation[9].

  • Absence or Inefficiency of a Ligand: Modern, milder Ullmann reactions (80-120 °C) are almost always accelerated by a ligand. The ligand coordinates to the copper center, increasing its solubility and tuning its reactivity for the catalytic cycle.

    • Solution: Incorporate a suitable ligand into your reaction. For C-O coupling, common and effective ligands include 1,10-phenanthroline, L-proline, or salicylaldoxime[8][9]. The optimal copper-to-ligand ratio often needs to be screened but a 1:2 or 1:3 ratio is a good starting point.

  • Incorrect Choice of Base or Solvent: The base's role in the Ullmann reaction is to deprotonate the phenol. The choice of base and solvent are often linked.

    • Solution: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to other bases[8]. Polar aprotic solvents like dioxane, DMF, or N-methylpyrrolidone (NMP) are typically used, as they can dissolve the reactants and facilitate the reaction at elevated temperatures[7][10].

Problem Area 2: Side Reactions and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

Answer: The formation of byproducts is a common reason for low yields and purification difficulties.

  • For Williamson Synthesis:

    • C-alkylation of the Phenoxide: While phenoxides predominantly undergo O-alkylation, some C-alkylation can occur at the ortho position, leading to isomeric impurities. This is less common but possible under certain conditions.

    • Self-condensation or Polymerization: Although less likely with these specific starting materials, side reactions can occur at high temperatures.

  • For Ullmann Condensation:

    • Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biphenyl derivative, a reaction also catalyzed by copper. This is more prevalent at higher temperatures or with very reactive aryl halides.

    • Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide can be reduced to the corresponding arene (e.g., 4-bromobenzoic acid is reduced to benzoic acid). This can be caused by trace amounts of water or other protic impurities in the reaction mixture[9].

    • Solution for Both Methods: To minimize side reactions, it is crucial to maintain tight control over the reaction temperature and ensure an inert atmosphere. Monitoring the reaction by TLC allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products from prolonged heating.

Problem Area 3: Product Purification

Question: How can I effectively remove unreacted p-cresol or 4-halobenzoic acid from my final product?

Answer: Purification is straightforward if you exploit the acidic/neutral properties of the components. The final product, this compound, is a carboxylic acid.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated sodium bicarbonate). The acidic product and any unreacted 4-halobenzoic acid will move into the aqueous layer as their carboxylate salts. Unreacted p-cresol (which is only weakly acidic) and other non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the pH is ~1-2[11]. The desired product will precipitate out as a solid.

    • The solid can then be collected by filtration and washed with cold water to remove inorganic salts.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water[11][12].

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs: Williamson or Ullmann?

A1: The choice depends on your scale, available reagents, and equipment.

FeatureWilliamson Ether SynthesisUllmann Condensation
Reagents Requires an ester of 4-halobenzoic acid. Uses common bases (NaOH, K₂CO₃, NaH).Uses 4-halobenzoic acid directly. Requires a copper catalyst and often a specialized ligand.
Conditions Generally milder temperatures (50-100 °C).[4]Often requires higher temperatures (100-140 °C), though modern methods are milder.[7]
Atmosphere Can often be run open to air, but inert is better.Strictly requires an inert atmosphere (N₂ or Ar) to protect the catalyst.[9]
Advantages Does not require a metal catalyst, avoiding metal contamination. Simpler setup.Can be more effective for sterically hindered substrates. Broader substrate scope in general for diaryl ethers.
Disadvantages Requires a protection/deprotection sequence for the carboxylic acid.Cost of catalyst/ligand. Potential for heavy metal contamination in the product. Requires rigorous inert atmosphere techniques.

Recommendation: For laboratory-scale synthesis where simplicity is desired, the Williamson route using an esterified starting material is often more straightforward and avoids metal catalysts. The Ullmann condensation is a powerful alternative, especially if the Williamson route fails or for more complex analogs.

Q2: Can I use 4-chlorobenzoic acid instead of 4-bromo or 4-iodobenzoic acid?

A2: Yes, but it will be significantly less reactive. The reactivity of aryl halides in both Williamson (SNAr) and Ullmann couplings follows the order: I > Br > Cl >> F. The C-Cl bond is much stronger and harder to break. To use 4-chlorobenzoic acid, you will likely need more forcing conditions: higher temperatures, longer reaction times, and potentially a more sophisticated catalytic system for the Ullmann reaction[10][13]. For initial attempts, 4-bromobenzoic acid (or its ester) offers a good balance of reactivity and cost.

Q3: How do I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use silica gel plates. A good mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:EtOAc). Add a few drops of acetic acid to the eluent to ensure the carboxylic acid spots are sharp and do not streak.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber.

  • Interpretation: As the reaction proceeds, you should see the spots corresponding to your starting materials (p-cresol and the 4-halobenzoic acid derivative) diminish while a new spot for the product appears. The product, being larger and having the ether linkage, will have a different Rf value than the starting materials.

Experimental Protocols & Workflows

Diagram: General Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of low product yield in your synthesis.

G start Low Yield Observed reagents Step 1: Verify Reagent Quality & Purity - Anhydrous Solvents? - Active Base/Catalyst? - Correct Starting Materials? start->reagents conditions Step 2: Check Reaction Conditions - Correct Temperature? - Inert Atmosphere (Ullmann)? - Sufficient Reaction Time? reagents->conditions Reagents OK optimize Step 4: Optimize & Repeat - Adjust temperature or time - Screen different bases/ligands - Change solvent reagents->optimize Impure/Inactive mechanism Step 3: Re-evaluate Synthetic Route - Is carboxylic acid protected (Williamson)? - Is a ligand present (Ullmann)? - Competing side reactions? conditions->mechanism Conditions OK conditions->optimize Incorrect mechanism->optimize Flaw Identified success Improved Yield optimize->success

Caption: A systematic workflow for troubleshooting low yields.

Protocol 1: Williamson Ether Synthesis via Ester Intermediate

This two-step protocol first forms the ether bond and then hydrolyzes the ester to yield the final product.

Step A: Synthesis of Methyl 4-(4-Methylphenoxy)benzoate

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) under an argon atmosphere.

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Phenoxide Formation: Slowly add a solution of p-cresol (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes. Hydrogen gas will evolve.

  • Addition of Electrophile: Add a solution of methyl 4-bromobenzoate (1.05 eq.) in anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Step B: Hydrolysis to this compound

  • Setup: Dissolve the crude ester from Step A in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-4 eq.) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: While stirring, slowly add 6M HCl until the pH is ~1. A white precipitate of the product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Diagram: Mechanism of Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SNAr) cluster_2 Step 3: Hydrolysis pCresol p-Cresol phenoxide p-Cresolate (Nucleophile) pCresol->phenoxide + NaH - H₂ ester Methyl 4-bromobenzoate product_ester Methyl 4-(4-methylphenoxy)benzoate ester->product_ester - NaBr phenoxide_2 p-Cresolate phenoxide_2->ester Attack at C-Br final_product This compound product_ester_2 Methyl 4-(4-methylphenoxy)benzoate product_ester_2->final_product 1. NaOH, H₂O 2. H₃O⁺

Caption: Key steps in the Williamson synthesis of the target acid.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol uses a modern, milder version of the Ullmann condensation.

  • Setup: In a Schlenk tube or a sealed reaction vial, combine 4-bromobenzoic acid (1.0 eq.), p-cresol (1.2 eq.), copper(I) iodide (CuI, 0.05-0.10 eq.), 1,10-phenanthroline (0.10-0.20 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dioxane or DMF via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base. Transfer the filtrate to a separatory funnel and proceed with the acid-base extraction as described in the "Product Purification" section above to isolate the final product.

Diagram: Catalytic Cycle of Ullmann Condensation

G CuI Cu(I)L₂ OxAdd Oxidative Addition CuI->OxAdd CuIII Ar-Cu(III)(X)L₂ OxAdd->CuIII Transmetal Ligand Exchange (Deprotonated Phenol) CuIII->Transmetal RedElim Reductive Elimination CuIII->RedElim Ar'-OCu(III)(Ar)L₂ Transmetal->CuIII Ar'-OCu(III)(Ar)L₂ RedElim->CuI Regenerates Catalyst Product Product (Diaryl Ether) RedElim->Product ArylHalide Ar-X (4-Bromobenzoic acid) ArylHalide->OxAdd Phenol Ar'-OH + Base (p-Cresol) Phenol->Transmetal

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

References

Technical Support Center: Troubleshooting Side Products in the Ullmann Condensation of Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation. This guide is specifically designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of diaryl ethers from phenoxybenzoic acid precursors. We will move beyond standard protocols to diagnose and solve common issues related to side product formation, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Ullmann condensation of phenoxybenzoic acids?

When running an Ullmann condensation with phenoxybenzoic acids, particularly in intramolecular cyclization attempts or intermolecular couplings, you may encounter several undesired products. The most prevalent are typically:

  • Dehalogenated Starting Material: The aryl halide is reduced to a simple arene, effectively quenching the starting material.[1][2]

  • Decarboxylated Compounds: The benzoic acid moiety is lost, resulting in the corresponding phenoxybenzene. This can happen to either the starting material or the desired product, especially at high temperatures.[3][4]

  • Homocoupled Biaryls: Instead of forming a C-O bond, two molecules of the aryl halide couple to form a C-C bond, resulting in a biphenyl derivative.[5][6]

  • Phenol Formation: Hydroxylation of the aryl halide can occur, especially if hydroxide salts are used as the base or if there are traces of water.[7]

Q2: My reaction has a very low yield or did not work at all. What are the first things to check?

Low or no yield is a common issue that can often be resolved by checking fundamental aspects of the reaction setup before moving to more complex optimization.[1]

  • Catalyst Quality: Copper(I) salts, like CuI, are susceptible to oxidation to the less active Cu(II) form. Ensure you are using a fresh, high-purity copper source. If the CuI appears greenish or brownish instead of off-white, its activity may be compromised.[1]

  • Inert Atmosphere: The Ullmann reaction can be sensitive to oxygen, which can deactivate the catalyst.[1][5] It is crucial to set up the reaction under an inert atmosphere (Nitrogen or Argon) and to use properly degassed solvents.

  • Anhydrous Conditions: Trace amounts of water can lead to dehalogenation and other side reactions.[1][8] Ensure all glassware is oven-dried and that solvents are anhydrous.

  • Base Strength and Solubility: The chosen base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) must be strong enough to deprotonate the phenol but may have poor solubility in some organic solvents. Ensure vigorous stirring to maximize surface area and reaction rate.

Troubleshooting Guide: Diagnosing and Mitigating Side Product Formation

This section provides a deeper dive into specific problems you may encounter, explaining the mechanistic cause and offering targeted solutions.

Problem 1: The major byproduct is my dehalogenated starting material.

Q: I've isolated a significant amount of the phenoxybenzoic acid starting material, but without the halogen. What is causing this "proto-dehalogenation" and how can I prevent it?

A: Proto-dehalogenation is the reduction of the aryl halide (Ar-X) to an arene (Ar-H). This side reaction becomes competitive when the desired C-O coupling is slow.

Mechanistic Cause: The source of the hydrogen atom is typically trace water, the solvent itself, or even the nucleophile (phenol).[1] The copper catalyst can facilitate this undesired reduction pathway.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or by distillation from an appropriate drying agent.[5] Ensure the base is anhydrous and that all starting materials are free of water.

  • Use a Ligand: Ligands can accelerate the desired C-O coupling pathway, allowing it to outcompete dehalogenation.[9] Screening N,O- or N,N-bidentate ligands like L-proline, N,N-dimethylglycine, or 1,10-phenanthroline is highly recommended.[10]

  • Optimize the Base: A stronger, non-nucleophilic base might accelerate the deprotonation of the phenol, increasing the concentration of the active nucleophile and favoring the desired reaction. Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling reaction over the competing dehalogenation pathway.

Problem 2: My product or starting material has lost its carboxylic acid group.

Q: My mass spectrometry data shows a significant peak corresponding to the loss of CO₂. Why does decarboxylation occur and how can I minimize it?

A: Decarboxylation of benzoic acids is a known side reaction under harsh Ullmann conditions, which traditionally require high temperatures (>150 °C).[11][12] The combination of heat and a basic medium facilitates the loss of the carboxylate group.

Mechanistic Cause: At elevated temperatures, the copper carboxylate salt intermediate can undergo thermal decomposition, extruding CO₂ to generate an aryl-copper species, which is then protonated during workup. Recent studies have also shown that radical pathways can lead to decarboxylation.[3][4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective solution. Modern ligand-accelerated Ullmann protocols often allow for significantly lower reaction temperatures (80–110 °C), which can completely suppress decarboxylation.[7][13]

  • Screen for a More Active Catalyst System: The use of an effective ligand is crucial for enabling lower reaction temperatures.[14][15] A well-chosen ligand increases the catalyst's activity, allowing the desired C-O coupling to proceed at a temperature below the threshold for decarboxylation.

  • Protect the Carboxylic Acid: If lowering the temperature is not feasible, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling. This adds steps but can be a robust solution.

Problem 3: I am forming a biphenyl product instead of a diaryl ether.

Q: My analysis shows the formation of a C-C coupled dimer of my aryl halide starting material. How can I improve the selectivity for C-O bond formation?

A: The formation of biaryls via homocoupling is the "classic" Ullmann reaction.[16][17] When attempting to form a diaryl ether (a C-O bond), this C-C coupling becomes a major competing pathway.

Mechanistic Cause: The reaction proceeds through an organocopper intermediate (Ar-Cu). This intermediate can either react with a phenoxide to form the diaryl ether (reductive elimination from a Cu(III) species or related pathway) or react with another molecule of aryl halide to produce the biaryl.[9][13]

Troubleshooting Steps:

  • Introduce a Ligand: This is the most critical adjustment. Ligands modify the electronic properties and steric environment of the copper center, strongly favoring the C-O coupling pathway over the C-C coupling pathway.[7][14][10]

  • Control Stoichiometry: Ensure the phenol component is not the limiting reagent. Using a slight excess of the phenol (e.g., 1.2 equivalents) can help push the equilibrium towards the desired hetero-coupling product.

  • Adjust the Solvent: The reaction solvent can influence selectivity.[7] Highly polar, coordinating solvents like DMF, DMSO, or NMP are commonly used and can help stabilize the intermediates required for C-O coupling.

Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and side product formation, consider the following mechanistic overview.

G Start Ar-X + Cu(I)L Cu_III Ar-Cu(III)(X)L Start->Cu_III Oxidative Addition Dehalogenation Side Product (Dehalogenation) Start->Dehalogenation Reduction Decarboxylation Side Product (Decarboxylation) Start->Decarboxylation If Ar contains COOH Desired_Product Desired Product (Diaryl Ether) Cu_III->Desired_Product + Ar'-O⁻ Reductive Elimination Homocoupling Side Product (Homocoupling) Cu_III->Homocoupling Dimerization Pathway Phenoxide + Ar'-O⁻ Proton_Source + [H⁺] source (e.g., H₂O) Heat_Base High Temp + Base ArX_Cu + Ar-X

Caption: Competing pathways in the Ullmann condensation.

Experimental Protocols

General Protocol: Troubleshooting Low Yield by Ligand and Base Screening

This protocol provides a systematic workflow for optimizing a problematic Ullmann condensation of a phenoxybenzoic acid derivative.

  • Preparation:

    • Set up an array of oven-dried reaction vials, each with a magnetic stir bar.

    • Prepare stock solutions of your aryl halide and phenol in your chosen anhydrous solvent (e.g., DMF or Dioxane).

  • Reagent Addition (perform in a glovebox or under a strong flow of inert gas):

    • To each vial, add the copper(I) source (e.g., CuI, 5-10 mol%).

    • Add the ligand to be screened (e.g., L-proline, 20 mol%).

    • Add the base to be screened (e.g., K₃PO₄, 2.0 equivalents).

    • Add the aryl halide stock solution (1.0 equivalent).

    • Add the phenol stock solution (1.2 equivalents).

  • Reaction:

    • Seal the vials tightly with Teflon-lined caps.

    • Place the array in a pre-heated aluminum heating block set to the desired temperature (start at 90-110 °C).

    • Stir vigorously for the specified reaction time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative ratio of product to starting material and side products.

    • This parallel screening allows for rapid identification of the most promising conditions.

Caption: A logical workflow for troubleshooting Ullmann reactions.

Summary Data Table

Side Product Common Cause(s) Primary Solution(s) Secondary Solution(s)
Dehalogenation Trace water/protons; slow C-O couplingEnsure rigorously anhydrous conditionsScreen ligands to accelerate desired reaction; use a more active base
Decarboxylation High reaction temperature (>120 °C)Lower the reaction temperatureUse a more active catalyst/ligand system to enable milder conditions
Homocoupling (Biaryl) Absence of a suitable ligand; slow C-O couplingIntroduce an N,O- or N,N-bidentate ligandUse a slight excess of the phenol nucleophile; change solvent
Phenol Formation Hydroxide base; trace waterUse a non-hydroxide base (K₃PO₄, Cs₂CO₃)Ensure anhydrous conditions

References

Technical Support Center: Resolving Peak Assignments in the NMR Spectrum of 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4-Methylphenoxy)benzoic acid and facing challenges with spectral interpretation. The inherent symmetry and overlapping signals of this molecule can make unambiguous peak assignment difficult. This document provides a logical, step-by-step methodology, from simple troubleshooting to advanced 2D NMR techniques, to ensure confident structural elucidation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR analysis of this compound.

Q1: What are the primary signals I should expect in the ¹H NMR spectrum?

A: The ¹H NMR spectrum of this compound is characterized by three main regions:

  • Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically in the δ 10-13 ppm range.[1][2][3] Its exact position is highly dependent on solvent and concentration.[2][4]

  • Aromatic Protons: Eight protons in the δ 7.0-8.2 ppm region. Due to the para-substitution on both rings, they will manifest as two distinct AA'BB' systems, which often resemble two sets of doublets. Signals from the benzoic acid ring are typically further downfield than those from the phenoxy ring.

  • Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, usually found around δ 2.3-2.4 ppm.[5]

Q2: Why are the aromatic signals so complex and often overlapping?

A: The complexity arises from the presence of two para-substituted aromatic rings. Each ring produces a pattern (an AA'BB' system) that looks like a pair of doublets. The chemical shift differences between the protons on the benzoic acid ring and the phenoxy ring are often small, leading to significant signal overlap, which complicates direct assignment and coupling analysis.[6][7]

Q3: What is the best solvent for running the NMR of this compound?

A: The choice of solvent can be both a source of problems and a solution.

  • Common Choices: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently used. Carboxylic acids are often more soluble in DMSO-d₆.

  • Troubleshooting with Solvents: If you experience peak overlap in CDCl₃, switching to an aromatic solvent like benzene-d₆ can be highly effective.[6][8] The Aromatic Solvent-Induced Shift (ASIS) effect can alter the chemical environments of the protons differently, often resolving the overlap without the need for more complex experiments.

Q4: How can I definitively confirm the assignment of the carboxylic acid proton?

A: The assignment of the -COOH proton can be easily confirmed with a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[2][6]

Section 2: In-Depth Troubleshooting Guide: A Step-by-Step Approach to Peak Assignment

The Core Problem: The primary challenge is the unambiguous assignment of the two overlapping AA'BB' systems in the aromatic region. While we can hypothesize that the signals from the benzoic acid ring are more downfield due to the electron-withdrawing nature of the carboxylic acid, experimental proof is required for definitive assignment.

Strategy Overview: This guide employs a logical workflow, progressing from basic 1D NMR analysis to multi-dimensional techniques that establish covalent connectivity.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation A Acquire 1D ¹H & ¹³C Spectra B Assign Simple Signals (-COOH, -CH₃) A->B C Hypothesize Aromatic Assignments B->C D COSY (Group ¹H Spin Systems) C->D Overlap Prevents Unambiguous Assignment E HSQC (Link ¹H to Attached ¹³C) D->E F HMBC (Confirm Connectivity via 2-3 Bond Correlations) E->F G Definitive Peak Assignment Complete F->G Key Correlations Observed

Caption: Logical workflow for NMR peak assignment.

Step 1: Initial Analysis (1D ¹H and ¹³C NMR)

Begin by acquiring standard 1D proton and carbon spectra. Identify the easily assignable peaks: the broad carboxylic acid singlet (¹H, ~12 ppm), the methyl singlet (¹H, ~2.4 ppm), the carbonyl carbon (¹³C, ~165-175 ppm), and the methyl carbon (¹³C, ~21 ppm).[2][5][9] Label the two aromatic AA'BB' systems as 'System 1' and 'System 2' for now.

Step 2: Establishing Connectivity within Each Ring (COSY)

To resolve the overlapping aromatic signals, the first step is to group the protons that belong to the same ring. A 2D ¹H-¹H COrrelation SpectroscopY (COSY) experiment is ideal for this.[10][11]

  • Principle: The COSY spectrum shows cross-peaks between protons that are J-coupled (typically through 2-4 bonds).[12][13] In an aromatic ring, protons ortho and meta to each other are coupled.

  • Expected Outcome: You will see a cross-peak connecting the two signals of 'System 1', and a separate cross-peak connecting the two signals of 'System 2'. This confirms which pairs of doublets belong to a single spin system (i.e., one aromatic ring), even if you cannot yet assign them to a specific ring.

Step 3: Linking Protons to Their Attached Carbons (HSQC)

Now that the proton signals are grouped, the next step is to assign the protonated aromatic carbons using a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Principle: HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[14][15][16]

  • Expected Outcome: Each aromatic proton signal will show a cross-peak to a specific carbon signal in the ¹³C spectrum. This allows you to definitively link the proton signals of 'System 1' to their corresponding carbon partners, and the same for 'System 2'.

Step 4: The Definitive Assignment (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool for this specific problem. It reveals correlations between protons and carbons over two to three bonds, allowing you to piece together the molecular fragments.[17][18]

  • Principle: HMBC shows long-range ¹H-¹³C correlations, which are crucial for identifying quaternary (non-protonated) carbons and for linking different spin systems.[14]

  • The Key Correlation: The protons ortho to the carboxylic acid group (H-2 and H-6 on the benzoic acid ring) are three bonds away from the carbonyl carbon (-C OOH). They will show a clear cross-peak to this carbon in the HMBC spectrum. The protons on the other ring will be too far away to show such a correlation.

  • Execution: Look for a correlation from one of your aromatic proton systems to the downfield carbonyl carbon signal (~170 ppm). The proton system that shows this correlation must belong to the benzoic acid ring. By elimination, the other system belongs to the 4-methylphenoxy ring.

  • Cross-Validation: You can further confirm your assignment by observing a three-bond correlation from the methyl protons (-CH₃) to the ortho carbons of the phenoxy ring (C-3' and C-5').

G cluster_0 Key HMBC Correlations A B C E C->E ³J D F D->F ³J G G->A ³J

Caption: Key HMBC correlations for definitive assignment.

Section 3: Summary of Expected Chemical Shifts

The following tables provide expected chemical shift ranges for this compound in a common solvent like DMSO-d₆. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentMultiplicityExpected Chemical Shift (δ ppm)Notes
-COOHBroad Singlet10.0 - 13.0Disappears on D₂O exchange.[1][3]
H-2, H-6Doublet (AA'BB')7.9 - 8.1Ortho to -COOH group.
H-3, H-5Doublet (AA'BB')7.0 - 7.2Meta to -COOH group.
H-2', H-6'Doublet (AA'BB')7.2 - 7.4Ortho to ether linkage.
H-3', H-5'Doublet (AA'BB')6.9 - 7.1Meta to ether linkage.
-CH₃Singlet2.3 - 2.4

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ ppm)Notes
-C OOH167 - 175Carbonyl carbon, often weak.[2][19]
C-1128 - 132Quaternary carbon attached to -COOH.
C-4160 - 164Quaternary carbon attached to ether oxygen.
C-2, C-6131 - 133
C-3, C-5118 - 120
C-1'152 - 156Quaternary carbon attached to ether oxygen.
C-4'135 - 139Quaternary carbon attached to -CH₃.
C-2', C-6'120 - 122
C-3', C-5'130 - 132
-C H₃20 - 22

Section 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation and D₂O Exchange

  • Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube. Cap the tube securely and invert it 10-15 times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Final Spectrum: Re-acquire the 1D ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton should have disappeared or significantly diminished.[6]

Protocol 2: Acquiring 2D Correlation Spectra (COSY, HSQC, HMBC)

These protocols assume the use of standard pulse programs available on modern NMR spectrometers.

  • Sample: Use the same sample prepared in Protocol 1 (before adding D₂O).

  • Tuning and Shimming: Ensure the probe is correctly tuned to both ¹H and ¹³C frequencies. Perform automated or manual shimming to achieve optimal line shape and resolution.

  • Acquisition Parameters:

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (F1) for adequate resolution.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2). Set the ¹J(CH) coupling constant to an average value of 145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay is critical. A value optimized for 8 Hz is a good starting point for detecting typical ²J(CH) and ³J(CH) correlations.[14]

  • Processing: Process the acquired 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by a two-dimensional Fourier transform. Phase correct the spectrum as needed. Analyze the cross-peaks to establish the correlations described in Section 2.

References

Troubleshooting HPLC separation of 4-(4-Methylphenoxy)benzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting HPLC Separation of 4-(4-Methylphenoxy)benzoic Acid and its Positional Isomers

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge for resolving common challenges encountered during the HPLC separation of this compound and its structurally similar positional isomers. This document is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Section 1: Foundational Knowledge - Understanding the Analyte and its Isomers

A successful separation begins with understanding the physicochemical properties of the target molecules. This compound and its isomers are aromatic carboxylic acids, a class of compounds that presents unique challenges in reversed-phase HPLC.

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

A1: The chromatographic behavior of this compound is primarily governed by three structural features:

  • The Carboxylic Acid Group (-COOH): This is an ionizable functional group. The extent of its ionization is dependent on the pH of the mobile phase relative to the compound's pKa (predicted to be ~4.36). In its neutral (protonated) form at low pH, the molecule is more hydrophobic and will be strongly retained on a reversed-phase column.[1] In its ionized (deprotonated) form at higher pH, it becomes more polar and elutes earlier.[1][2]

  • Aromatic Rings: The presence of two phenyl rings makes the molecule hydrophobic and capable of engaging in π–π interactions with certain stationary phases.[3][4]

  • Ether Linkage and Methyl Group: These features contribute to the overall polarity and three-dimensional shape of the molecule, which can be exploited for selective separation of its isomers.[5]

Positional isomers, such as 2-, 3-, and this compound, or isomers like 4-(2-Methylphenoxy)benzoic acid, have identical molecular weights but differ in the substitution pattern on the aromatic rings.[6] These subtle structural differences require highly selective HPLC methods to achieve baseline resolution.[7]

Section 2: Troubleshooting Poor Resolution & Co-elution

The most common challenge with this analysis is the co-elution or inadequate separation of the target isomers.

Q2: My isomers of this compound are not separating. What is the first and most critical parameter I should investigate?

A2: The most powerful tool for manipulating the selectivity of ionizable compounds like these is the mobile phase pH .[1][2][8] Since the isomers may have slightly different pKa values and hydrophobicities, adjusting the pH can significantly alter their relative retention times.

The Causality: The retention of these acidic compounds in reversed-phase HPLC is dominated by the hydrophobicity of their non-ionized form.[1] It is strongly recommended to work at a mobile phase pH that is at least 1-2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic state, which prevents peak splitting and improves reproducibility.[8][9]

  • Actionable Step: Start by setting the mobile phase pH to ~2.5-3.0 using a suitable buffer (e.g., phosphate or formate). At this pH, the carboxylic acid group will be fully protonated (neutral), maximizing hydrophobic retention and often revealing selectivity differences between isomers.

Q3: I've adjusted the pH, but the resolution is still poor. How do I select a better HPLC column?

A3: If pH optimization is insufficient, the column's stationary phase is the next logical parameter to change. Standard C18 columns separate primarily based on hydrophobicity, which may not be sufficient for structurally similar isomers.

The Causality: Isomers differ subtly in shape and electron density distribution. To resolve them, you need a stationary phase that can exploit these differences through alternative interaction mechanisms beyond simple hydrophobicity.[3][5]

Column ChemistrySeparation PrincipleIdeal for this compound Isomers?
Standard C18 Hydrophobic interactions.Baseline. May not be selective enough for all positional isomers.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic and π–π interactions.Highly Recommended. The phenyl groups in the stationary phase can interact with the aromatic rings of the analytes, providing unique selectivity for positional isomers.[3][4][6]
Pentafluorophenyl (PFP) Hydrophobic, π–π, dipole-dipole, and hydrogen bonding interactions.Excellent Choice. Offers multiple interaction modes, making it very powerful for separating isomers that differ in electron distribution or have polar functional groups.[4]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic interactions with alternative selectivity and enhanced hydrogen bonding capabilities.Good alternative. Can provide different selectivity compared to C18 and Phenyl phases.

Actionable Step: Switch from a standard C18 to a Phenyl- or PFP-based column of similar dimensions to introduce new selectivity mechanisms into the separation.

Q4: How can I further optimize resolution using the mobile phase organic modifier and gradient?

A4: The choice of organic solvent and the gradient profile can fine-tune the separation.

The Causality: Acetonitrile and methanol have different solvent strengths and can offer different selectivity for aromatic compounds.

  • Acetonitrile (ACN) is generally a stronger solvent in reversed-phase and is often preferred for its lower viscosity and UV transparency.

  • Methanol (MeOH) can offer unique selectivity through its hydrogen-bonding capabilities.

Actionable Steps:

  • Solvent Screening: If using ACN, try substituting it with MeOH (or vice versa) to see if the elution order or spacing between isomer peaks changes.

  • Gradient Optimization: A shallow gradient is crucial for separating closely eluting compounds. If your isomers are eluting very close together, decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives the analytes more time to interact with the stationary phase, improving resolution.

Section 3: Troubleshooting Peak Shape Problems

Poor peak shape can compromise the accuracy and precision of your quantification.

Q5: My main analyte peak is splitting into a doublet or has a significant shoulder. What is happening?

A5: Peak splitting for an ionizable compound is a classic symptom of the mobile phase pH being too close to the analyte's pKa.[2][8]

The Causality: When the mobile phase pH is within approximately one unit of the analyte's pKa (~4.36 for the parent acid), both the ionized (polar) and non-ionized (hydrophobic) forms of the molecule exist in significant concentrations.[8] These two forms have different retention times, leading to a split or severely broadened peak as they are separated on the column.

G

Actionable Steps:

  • Confirm pH: Double-check the pH of your aqueous mobile phase component. Remember that adding organic solvent can slightly alter the effective pH.[9]

  • Adjust pH: Move the mobile phase pH to at least 1.5-2 units away from the pKa. For robust retention, adjust the pH down to 2.5-3.0.

  • Ensure Buffering: Make sure you are using a buffer (e.g., 10-25 mM phosphate or formate) and not just adding acid to adjust the pH. A buffer resists small changes in pH and provides a more stable chromatographic system.[9]

Q6: My peaks are tailing significantly. What causes this and how can I fix it?

A6: Peak tailing for acidic compounds is commonly caused by secondary interactions with the stationary phase or by using an inappropriate sample solvent.

The Causality:

  • Silanol Interactions: Most silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, some of these silanols can be deprotonated (Si-O⁻) and interact ionically with any ionized analyte, causing tailing.[5] Suppressing the ionization of the analyte by lowering the pH also suppresses the ionization of the silanol groups, minimizing these interactions.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), the sample band can spread on top of the column, leading to peak distortion.

Actionable Steps:

  • Lower Mobile Phase pH: As with peak splitting, lowering the pH to ~2.5-3.0 will ensure the analyte is neutral, which significantly reduces tailing from silanol interactions.

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

  • Use a High-Purity, End-Capped Column: Modern columns are better end-capped (a process that chemically inactivates most silanols) and use higher purity silica, reducing the potential for these secondary interactions.

Section 4: Protocols & Methodologies

Protocol 1: Step-by-Step Troubleshooting Workflow for Poor Isomer Resolution

This protocol provides a systematic approach to resolving co-eluting isomers of this compound.

G Start Start: Poor Isomer Resolution Check_pH Is Mobile Phase pH controlled and >= 2 units away from pKa? Start->Check_pH Adjust_pH STEP 1: Adjust pH Set to 2.5-3.0 with buffer (e.g., 20mM Phosphate) Check_pH->Adjust_pH No Check_Column Is the column a standard C18? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Change_Column STEP 2: Change Selectivity Switch to Phenyl-Hexyl or PFP column Check_Column->Change_Column Yes Optimize_Gradient STEP 3: Optimize Gradient Decrease slope (make it shallower) to increase run time Check_Column->Optimize_Gradient No (already using Phenyl/PFP) Change_Column->Optimize_Gradient Screen_Solvent STEP 4: Screen Solvent Switch Acetonitrile with Methanol (or vice-versa) Optimize_Gradient->Screen_Solvent End Resolution Achieved Screen_Solvent->End

  • Mobile Phase pH Control:

    • Prepare an aqueous mobile phase (A) of 20 mM potassium phosphate, and adjust the pH to 2.7 with phosphoric acid.

    • Your organic mobile phase (B) will be Acetonitrile.

    • Equilibrate the column with your initial gradient conditions for at least 10 column volumes.

    • Inject your isomer standard mix and evaluate the separation.

  • Column Selectivity:

    • If resolution is still insufficient on your C18 column, replace it with a Phenyl-Hexyl column of the same dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Repeat the analysis using the same mobile phase and gradient conditions. The change in stationary phase chemistry will likely alter the elution pattern.

  • Gradient Optimization:

    • Observe the region where the isomers elute. If they elute over a 2% change in the organic phase (e.g., between 45% and 47% ACN), flatten the gradient in that region.

    • Modify your gradient to be much shallower around the elution point. For example, instead of a linear ramp from 10% to 80% B, program a segment like: 40% to 55% B over 15 minutes.

  • Organic Modifier Screening:

    • If further optimization is needed, replace Acetonitrile with Methanol as mobile phase B.

    • You may need to adjust the gradient profile, as Methanol is a weaker solvent than Acetonitrile. A gradient of 20% to 90% Methanol might correspond to a 10% to 80% Acetonitrile gradient.

    • Compare the chromatogram to the one obtained with Acetonitrile to see if selectivity has improved.

References

Technical Support Center: Optimizing Catalyst Systems for Phenoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of phenoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Phenoxybenzoic acids are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved via the Ullmann condensation, presents unique challenges, particularly in optimizing the catalyst system to achieve high yields and purity.[1][2][3] This document provides field-proven insights and scientifically grounded protocols to help you navigate these challenges effectively.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Problem 1: Low or No Product Yield

Q: My Ullmann coupling reaction for phenoxybenzoic acid synthesis is resulting in a low or non-existent yield. What are the primary causes and how can I systematically troubleshoot this issue?

A: Low or no yield in a copper-catalyzed C-O coupling reaction is a common but solvable problem. The issue typically stems from one or more of the following factors: the catalyst's activity, the reaction components (ligand, base, solvent), or the reaction conditions. A systematic approach is crucial for diagnosis.

1. Inactive Catalyst System

The heart of the Ullmann reaction is the copper catalyst. Its effectiveness hinges on its oxidation state and the coordination environment provided by the ligands.

  • Cause: The active catalytic species is widely considered to be Cu(I).[4] Using a Cu(II) source without conditions that facilitate its reduction, or using an oxidized/impure Cu(I) source, will lead to poor results.

  • Suggested Solutions:

    • Use a High-Purity Cu(I) Source: Start with fresh, high-purity copper(I) salts such as CuI, CuBr, or Cu₂O.[4] CuI is often a reliable choice.

    • Ensure Inert Atmosphere: Copper catalysts, especially in the presence of ligands, can be sensitive to air.[4] Ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Cu(I) species.

    • Consider Catalyst Activation: If you suspect catalyst deactivation, consider in-situ activation techniques. However, for most modern protocols, starting with a quality Cu(I) salt is sufficient.

2. Suboptimal Ligand Choice or Absence

Modern Ullmann reactions rely on ligands to stabilize the copper center, increase its solubility, and facilitate the reductive elimination step, allowing for milder reaction conditions.[4][5][6]

  • Cause: The "right" ligand is highly dependent on the specific substrates. A ligand that works well for one set of aryl halides and phenols may be ineffective for another. Ligand-free systems are possible but often require harsher conditions (higher temperatures).[7][8]

  • Suggested Solutions:

    • Screen a Diverse Panel of Ligands: If one ligand fails, screen others from different classes. Common and effective ligands include amino acids (e.g., L-proline, N-methylglycine), diamines, phenanthrolines, and oxalic diamides.[4][5][6]

    • Match Ligand to Substrate: For sterically hindered substrates, more sophisticated ligands may be required. For example, picolinic acid has been shown to be effective in the synthesis of hindered diaryl ethers.[9]

3. Inappropriate Base or Solvent

The base and solvent are not merely reaction media; they are active participants in the catalytic cycle. The base is crucial for deprotonating the phenol, while the solvent must solubilize the reactants and facilitate the reaction at the desired temperature.

  • Cause: An insufficiently strong base will not deprotonate the phenol effectively, halting the reaction before it starts. A base that is too strong might lead to side reactions. The solvent's polarity and boiling point must be appropriate for the reaction temperature and substrate solubility.

  • Suggested Solutions:

    • Base Screening: Screen common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] K₃PO₄ and Cs₂CO₃ are often preferred due to their efficacy in many systems.

    • Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or Dioxane are typically used.[3] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions, such as the reduction of the aryl halide.[4]

4. Incorrect Reaction Temperature

While modern ligand-accelerated protocols operate under milder conditions than traditional Ullmann reactions, temperature remains a critical parameter.[3][4]

  • Cause: If the temperature is too low, the reaction rate will be negligible. If it's too high, it can lead to the decomposition of starting materials, catalyst, or the desired product.

  • Suggested Solutions:

    • Incremental Temperature Increase: If no reaction is observed at your initial temperature (e.g., 100 °C), increase it in 10-20 °C increments.

    • Monitor for Decomposition: If TLC or GC-MS analysis shows the formation of multiple unidentified spots or a decrease in the starting material without corresponding product formation, the temperature may be too high.

Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired phenoxybenzoic acid, but I'm also seeing significant impurities, such as homocoupled or dehalogenated products. How can I suppress these side reactions?

A: The formation of side products points to competing reaction pathways. Optimizing selectivity is key and can be achieved by fine-tuning the catalyst system and reaction conditions.

1. Homocoupling of the Aryl Halide
  • Cause: This occurs when two molecules of the aryl halide couple to form a biaryl compound. It is a competing pathway in Ullmann-type reactions.[10]

  • Suggested Solutions:

    • Ligand Modification: The choice of ligand can significantly influence the relative rates of C-O coupling versus C-C coupling. Screening ligands is the primary strategy here.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-O bond formation over homocoupling.

2. Reduction (Dehalogenation) of the Aryl Halide
  • Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of trace amounts of water or other protic impurities in the reaction mixture.[4]

  • Suggested Solutions:

    • Use Anhydrous Reagents and Solvents: Ensure all reagents, including the base and solvent, are thoroughly dried. Using an anhydrous grade solvent is highly recommended.[4]

    • Maintain Inert Atmosphere: Rigorously exclude moisture and air from the reaction setup.

Problem 3: Challenges in Product Purification

Q: I have a complex crude mixture after my reaction. What is the most effective protocol for isolating pure phenoxybenzoic acid?

A: Phenoxybenzoic acid's acidic nature is the key to its purification. A multi-step approach combining extraction and recrystallization is typically effective.

  • Suggested Protocol:

    • Work-up: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate and water.

    • Acid-Base Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic phenoxybenzoic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like unreacted aryl halide or homocoupled byproducts) in the organic layer.

    • Acidification and Precipitation: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M or 2M HCl) to a pH of 1-2.[11] The phenoxybenzoic acid will precipitate out of the solution.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

    • Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.[11][12]

Data & Optimization Parameters

Systematic optimization involves varying one parameter at a time. The tables below summarize key starting points for this process.

Table 1: Catalyst System Components for Initial Screening

ComponentRecommended OptionsRationale & Key Considerations
Copper Source CuI, CuBr, Cu₂OCu(I) is the active species. CuI is a common, reliable starting point.[4]
Ligand L-Proline, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)Ligands accelerate the reaction, allowing for lower temperatures.[5][6] The optimal ligand is substrate-dependent.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base deprotonates the phenol. Cs₂CO₃ is highly effective but more expensive; K₃PO₄ is a robust alternative.[4]
Solvent DMF, Dioxane, Toluene, DMSOMust be aprotic and have a sufficiently high boiling point. Ensure it is anhydrous.[3][4]

Table 2: General Reaction Parameters

ParameterTypical RangeNotes
Temperature 80 - 140 °CLower temperatures are possible with highly effective ligand systems.[4]
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for challenging substrates.
Ligand Loading 2 - 20 mol%Typically used in a 1:1 or 2:1 ratio with the copper source.
Reaction Time 12 - 48 hoursMonitor by TLC or GC-MS to determine completion.

Visualized Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz-generated visualizations for the catalytic cycle and a troubleshooting workflow.

Ullmann_Catalytic_Cycle cluster_cycle Simplified Ullmann C-O Coupling Cycle cluster_reactants Reactants CuI_L Cu(I)L Active Catalyst CuOR Cu(I)OAr' Copper Phenoxide CuI_L->CuOR + Ar'OH, -Base*H⁺ OxAdd Ar-Cu(III)(X)(OAr')L Oxidative Adduct OxAdd->CuI_L - CuX Product_out Ar-O-Ar' (Phenoxybenzoic Acid) OxAdd->Product_out Reductive Elimination CuOR->OxAdd + Ar-X (Aryl Halide) ArOH Phenol Derivative (Ar'OH) ArOH->CuI_L ArX Halobenzoic Acid (Ar-X) ArX->CuOR Base Base Base->CuI_L

Caption: Simplified catalytic cycle for the Cu-catalyzed Ullmann C-O coupling reaction.

Troubleshooting_Workflow start Low / No Yield check_catalyst 1. Check Catalyst System - Fresh Cu(I) source? - Inert atmosphere? - Ligand present? start->check_catalyst check_catalyst->start [ Issue Found & Fixed ] check_conditions 2. Check Reaction Conditions - Temperature appropriate? - Anhydrous solvent/reagents? check_catalyst->check_conditions [ Catalyst OK ] check_conditions->start [ Issue Found & Fixed ] screen_ligands 3. Screen Ligands (e.g., L-Proline, Phenanthroline) check_conditions->screen_ligands [ Conditions OK ] screen_bases 4. Screen Bases (K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases [ No Improvement ] success Yield Improved screen_ligands->success [ Improvement ] adjust_temp 5. Adjust Temperature (Increase in 10-20°C increments) screen_bases->adjust_temp [ No Improvement ] screen_bases->success [ Improvement ] adjust_temp->success [ Improvement ]

Caption: Systematic troubleshooting workflow for low-yield phenoxybenzoic acid synthesis.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 4-Phenoxybenzoic Acid

This protocol is a representative example of a modern Ullmann condensation.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 mmol, 1 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., L-Proline, 0.2 mmol, 20 mol%).

  • Addition of Reagents: Add phenol (1.2 mmol, 1.2 equiv.) and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and extract with 1M NaOH (3 x 20 mL).

    • Collect the aqueous layers and acidify to pH 1-2 with concentrated HCl while stirring in an ice bath.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 4-phenoxybenzoic acid.

    • Recrystallize from an appropriate solvent if further purification is needed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the ligand in the Ullmann C-O coupling reaction? A1: The ligand plays several crucial roles: it solubilizes the copper species, stabilizes the active Cu(I) catalyst, facilitates the oxidative addition of the aryl halide to the copper center, and, most importantly, promotes the final reductive elimination step that forms the C-O bond and regenerates the catalyst.[4] This allows the reaction to proceed at significantly lower temperatures than classical, ligand-free Ullmann reactions.[3]

Q2: How do I choose the best copper source for my reaction? A2: The most important factor is using a Cu(I) source.[4] Copper(I) iodide (CuI) is the most common and generally effective choice. Copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) are also viable alternatives. While Cu(0) or Cu(II) sources can sometimes be used, they require reaction conditions that can generate the active Cu(I) species in situ, which can add complexity. For reliability, starting with a high-purity Cu(I) salt is recommended.

Q3: Is it possible to run the reaction without a ligand? A3: Yes, ligand-free Ullmann couplings are possible.[7][8] However, they typically require much harsher reaction conditions, such as very high temperatures (>180-200 °C) and often stoichiometric amounts of copper.[3] These conditions limit the functional group tolerance of the reaction, making it unsuitable for complex molecules. For modern, efficient synthesis, a ligand is almost always beneficial.

Q4: What analytical methods are best for monitoring the reaction progress? A4: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Stain with a UV indicator and an appropriate chemical stain (e.g., potassium permanganate) to visualize all spots. For quantitative analysis and confirmation of product identity, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[13][14][15]

Q5: How do electron-donating or electron-withdrawing groups on the substrates affect the reaction? A5: The electronic properties of both the aryl halide and the phenol can significantly impact the reaction rate. For the aryl halide, electron-withdrawing groups generally accelerate the reaction by making the aromatic ring more susceptible to oxidative addition.[2][3] For the phenol, electron-donating groups can increase the nucleophilicity of the phenoxide, potentially speeding up the reaction.[1]

References

Technical Support Center: Minimizing Byproduct Formation in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of oxidation reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for minimizing byproduct formation and maximizing the yield of your desired product. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding and Controlling Over-oxidation

Over-oxidation is a frequent challenge where the desired product is more susceptible to oxidation than the starting material, leading to a mixture of products and reduced yields.

Q1: My primary alcohol oxidation is producing the corresponding carboxylic acid instead of the aldehyde. How can I prevent this?

This is a classic case of over-oxidation.[1] Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids, especially in the presence of water.[2] To favor the formation of the aldehyde, consider the following strategies:

  • Choice of Oxidizing Agent: Employ milder, anhydrous oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC) are specifically designed for this purpose and are used in anhydrous solvents like dichloromethane (DCM) to prevent the formation of the hydrate intermediate necessary for further oxidation.[2][3] Other selective methods include Swern and Dess-Martin periodinane (DMP) oxidations.[4][5][6]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often slow down the second oxidation step more significantly than the first, thus favoring the aldehyde.

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (1.1-1.5 equivalents) is common, but a large excess will promote over-oxidation.

    • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.[7]

Troubleshooting Flowchart for Over-oxidation of Primary Alcohols

G start Problem: Over-oxidation to Carboxylic Acid reagent Is the oxidizing agent strong (e.g., KMnO4, Jones reagent)? start->reagent conditions Are you using aqueous conditions? reagent->conditions No mild_reagent Switch to a milder, anhydrous reagent (e.g., PCC, Swern, DMP). reagent->mild_reagent Yes anhydrous Ensure strictly anhydrous conditions. conditions->anhydrous Yes monitoring Are you monitoring the reaction progress? conditions->monitoring No solution Solution: Aldehyde formation favored mild_reagent->solution anhydrous->solution stop_reaction Stop the reaction immediately upon consumption of starting material. monitoring->stop_reaction No temp_stoich Optimize temperature and stoichiometry. monitoring->temp_stoich Yes stop_reaction->solution temp_stoich->solution

Caption: Decision-making workflow for troubleshooting over-oxidation.

Q2: I'm observing cleavage of C-C bonds in my substrate. What could be the cause and how do I avoid it?

Carbon-carbon bond cleavage is typically the result of using overly harsh oxidizing agents or conditions, especially with substrates containing vicinal diols or other susceptible functional groups.

  • Mechanism of Cleavage: Strong oxidants like potassium permanganate (KMnO₄) or periodic acid (HIO₄) can cleave C-C bonds. For example, permanganate can oxidize alkenes to diols, which are then cleaved to form carbonyl compounds.[2]

  • Mitigation Strategies:

    • Select a Milder Reagent: Choose an oxidant that is selective for the desired transformation and less likely to cause bond cleavage. For instance, to oxidize a secondary alcohol to a ketone without affecting a nearby double bond, a Swern or DMP oxidation would be preferable to ozonolysis.[3][4][6]

    • Protecting Groups: If your molecule has a particularly labile functional group, consider using a protecting group strategy to shield it from the oxidant during the reaction.

Section 2: Enhancing Chemoselectivity

Chemoselectivity is the preferential reaction of one functional group over another. Achieving high chemoselectivity is crucial when working with complex molecules in drug development.

Q3: How can I selectively oxidize a primary alcohol in the presence of a secondary alcohol?

This is a common challenge that can be addressed by exploiting the steric and electronic differences between the two types of alcohols.

  • Steric Hindrance: Many modern catalytic systems, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), exhibit a preference for oxidizing less sterically hindered primary alcohols.[8][9] The bulky nitroxyl radical catalyst has greater access to the primary hydroxyl group.[9] A copper(I)/TEMPO catalyst system has also shown high selectivity for the oxidation of primary alcohols in the presence of secondary alcohols.[10]

  • Reaction Conditions: Fine-tuning the reaction conditions can also enhance selectivity. For instance, in some systems, adjusting the pH can influence the relative rates of oxidation.[11][12]

Q4: My reaction is not selective and I'm getting a mixture of oxidized products from different functional groups. What are the key parameters to adjust?

Achieving high chemoselectivity often requires a multi-faceted approach:

ParameterRationaleTroubleshooting Steps
Oxidizing Agent Different oxidants have varying reactivities towards different functional groups.Research the selectivity profile of your chosen oxidant. Consider switching to a more selective catalyst system, such as a metal-catalyzed aerobic oxidation or a TEMPO-based system.[8][13][14]
Solvent The solvent can influence the reactivity of both the substrate and the oxidant, and can stabilize transition states.[15][16]Experiment with solvents of different polarities and coordinating abilities. For example, non-polar solvents may suppress side reactions that proceed through ionic intermediates.
Temperature The activation energies for the oxidation of different functional groups may vary.Running the reaction at a lower temperature may favor the reaction with the lower activation energy, thereby increasing selectivity.
pH/Additives The pH can affect the protonation state of the substrate and the catalyst, influencing their reactivity.[11][12] Additives can act as co-catalysts or suppress side reactions.For reactions sensitive to pH, use a buffer.[6] In TEMPO-catalyzed oxidations, additives like potassium bromide can play a crucial role in the catalytic cycle.[9]

Section 3: Troubleshooting Specific Oxidation Reactions

Q5: I'm having trouble with my Swern oxidation. The yield is low and I'm getting a lot of side products. What are the common pitfalls?

The Swern oxidation, while mild and effective, is sensitive to reaction conditions.[4]

  • Temperature Control: It is critical to maintain a very low temperature (typically below -60 °C) during the activation of DMSO with oxalyl chloride to prevent side reactions.[17][18]

  • Order of Addition: The correct order of addition of reagents is crucial. The alcohol should be added after the formation of the chloro(dimethyl)sulfonium chloride.[19]

  • Base Selection: While triethylamine is commonly used, it can sometimes cause epimerization at the alpha-carbon to the newly formed carbonyl.[17] Using a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[17][20]

  • Byproduct Odor: A common issue with Swern oxidations is the formation of dimethyl sulfide, which has a very unpleasant odor.[17] Rinsing glassware with bleach or an oxidizing solution can neutralize the smell.[17]

Reaction Scheme for Swern Oxidation

G cluster_0 Swern Oxidation DMSO DMSO ActivatedDMSO [Activated DMSO Intermediate] DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium [Alkoxysulfonium Ion] ActivatedDMSO->Alkoxysulfonium Alcohol R-CH(OH)-R' Alcohol->Alkoxysulfonium Ylide [Sulfur Ylide] Alkoxysulfonium->Ylide Base Base (e.g., Et3N) Base->Ylide Product R-C(=O)-R' Ylide->Product Byproducts Me2S + CO + CO2 Ylide->Byproducts

Caption: Key steps in the Swern oxidation mechanism.

Q6: My Dess-Martin periodinane (DMP) oxidation is not going to completion. What should I check?

While the DMP oxidation is generally reliable, incomplete reactions can occur.[6]

  • Reagent Quality: DMP is sensitive to moisture. Ensure you are using a fresh, dry sample of the reagent.

  • Solvent: The reaction is typically performed in chlorinated solvents like DCM or chloroform.[6] Ensure your solvent is anhydrous.

  • Reaction Rate: The presence of a small amount of water can sometimes accelerate the reaction.[21] However, this should be done cautiously as excess water can lead to other side reactions.

  • Substrate Compatibility: While DMP is tolerant of many functional groups, highly nucleophilic groups in the substrate can sometimes react with the reagent.[21]

Section 4: Safety Considerations for Handling Oxidizing Agents

Q7: What are the essential safety precautions I should take when working with oxidizing agents?

Oxidizing agents can be hazardous and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield for splash hazards), a lab coat, and chemical-resistant gloves.[22][23][24][25]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic oxidizing agents and byproducts.[23][25]

  • Storage: Store oxidizing agents away from flammable, combustible, or reducing agents.[23] Do not store them in wooden cabinets.[23]

  • Spill Cleanup: In case of a spill, do not use paper towels or other combustible materials.[22] Use an inert absorbent like vermiculite.[23]

  • Waste Disposal: Dispose of oxidizing agents and contaminated materials as hazardous waste according to your institution's guidelines.[22][26]

References

Technical Support Center: Mass Spectrometry Analysis of C14H12O3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of compounds with the molecular formula C14H12O3. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting fragmentation data and troubleshooting common experimental issues. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've run my sample and see a peak at m/z 229.0786 in positive ion mode. How do I confirm this is my target compound, C14H12O3, and not an artifact?

Answer:

Confirming your molecular ion is the critical first step in any mass spectrometry analysis. An observed mass of m/z 229.0786 corresponds to the protonated molecule [M+H]+ of C14H12O3 (calculated exact mass: 228.0786). Here is a systematic approach to validate this assignment.

Expertise & Causality: Simply matching the mass is insufficient due to the potential for isobaric interferences (different compounds with the same nominal mass) and artifacts. A rigorous validation process ensures that the signal you are interpreting is genuinely your compound of interest. This process relies on checking for isotopic patterns, adducts, and logical neutral losses, which are fundamental characteristics of a real molecular ion.

Protocol: Validating the [M+H]+ Ion of C14H12O3

  • Verify High-Resolution Mass Accuracy:

    • Action: Ensure your mass spectrometer is properly calibrated. Measure the mass of your peak of interest and calculate the mass error in parts-per-million (ppm).

    • Causality: For a C14H12O3 [M+H]+ ion (m/z 229.0786), a mass error of <5 ppm provides high confidence in the elemental composition. This step is crucial to distinguish your compound from others with the same nominal mass but different elemental formulas.[1]

  • Examine the Isotopic Pattern:

    • Action: Zoom in on the peak at m/z 229.0786. Look for the A+1 isotope peak at approximately m/z 230.0820.

    • Causality: The relative intensity of the A+1 peak is determined by the number of carbon atoms (¹³C natural abundance is ~1.1%). For a molecule with 14 carbons, the expected A+1 intensity is approximately 15.4% (14 x 1.1%) of the monoisotopic peak (A). A significant deviation from this ratio suggests an incorrect formula assignment or co-eluting interference.[2]

  • Check for Common Adducts:

    • Action: Scan the spectrum for other potential adducts of C14H12O3, such as the sodium adduct [M+Na]+ (m/z 251.0606) or the potassium adduct [M+K]+ (m/z 267.0345).

    • Causality: In electrospray ionization (ESI), molecules frequently form adducts with cations present in the mobile phase or sample matrix.[1] Observing these adducts at the correct mass difference from your proposed [M+H]+ ion strongly supports your molecular weight assignment.

  • Perform a Blank Injection:

    • Action: Analyze a sample containing only your mobile phase (a blank run).

    • Causality: This helps identify background ions, solvent clusters, or contaminants that may be present at m/z 229. If the peak is present in the blank, it is an artifact and not your compound.[3]

Data Summary: Key Ions for C14H12O3 Validation

Ion TypeFormulaCalculated Exact Mass (m/z)Expected Relative Intensity
[M+H]⁺ [C₁₄H₁₃O₃]⁺ 229.0786 100% (Reference)
[M+H]⁺ A+1 Isotope[¹³CC₁₃H₁₃O₃]⁺230.0820~15.4%
[M+Na]⁺ [C₁₄H₁₂O₃Na]⁺ 251.0606 Variable
[M+K]⁺ [C₁₄H₁₂O₃K]⁺ 267.0345 Variable

Workflow: Molecular Ion Validation

start Observe Peak at m/z 229.0786 mass_acc 1. Check Mass Accuracy (< 5 ppm?) start->mass_acc isotope 2. Check Isotope Pattern (A+1 ~15.4%?) mass_acc->isotope Yes invalid Signal is an Artifact or Incorrect Assignment mass_acc->invalid No adducts 3. Look for Adducts ([M+Na]⁺, [M+K]⁺?) isotope->adducts Yes isotope->invalid No blank 4. Run Blank Injection (Is peak absent?) adducts->blank Yes adducts->invalid No (but could still be valid) valid Molecular Ion Validated blank->valid Yes blank->invalid No

Caption: A workflow for validating the molecular ion peak.

Question 2: My data confirms the presence of C14H12O3. How can I use MS/MS fragmentation to distinguish between key isomers like trans-resveratrol and a chalcone?

Answer:

Distinguishing between isomers is a primary application of tandem mass spectrometry (MS/MS).[4] While isomers have the same mass, their distinct chemical structures lead to different and often diagnostic fragmentation patterns. The two most prominent and biologically relevant structural classes for C14H12O3 are stilbenoids (e.g., trans-resveratrol) and chalcones.

Expertise & Causality: The stability of the fragments produced determines the fragmentation pathway. Stilbenoids and chalcones possess different core scaffolds. Resveratrol, a stilbenoid, has a 1,2-diphenylethylene core, while chalcones have a 1,3-diphenyl-2-propen-1-one core.[5][6] This fundamental structural difference dictates which bonds are most likely to break upon collision-induced dissociation (CID), yielding unique product ions for each isomer class.

Characteristic Fragmentation of trans-Resveratrol ([M+H]⁺, m/z 229)

trans-Resveratrol typically undergoes fragmentation involving cleavage of the stilbene core and losses of small neutral molecules.

  • Key Fragments: The MS/MS spectrum of protonated resveratrol is often characterized by product ions at m/z 211, 185, 183, 145, and 135 .[7][8]

  • Mechanistic Insight:

    • The ion at m/z 211 corresponds to the loss of water (H₂O, 18 Da).[8]

    • The ion at m/z 185 can be formed through the loss of C₂H₂O (44 Da).[9]

    • A prominent fragment at m/z 135 is often observed, which can be attributed to the cleavage of the ethylene bridge, resulting in a protonated dihydroxybenzene fragment.[8][10]

Characteristic Fragmentation of Chalcones ([M+H]⁺, m/z 229)

Chalcone fragmentation is dominated by cleavage around the central keto-alkene moiety.

  • Key Fragments: The major fragmentation pathways involve the loss of the phenyl group from either the A or B ring, often accompanied by the loss of carbon monoxide (CO).[5][11]

  • Mechanistic Insight:

    • Loss of the B-ring: Cleavage can result in the loss of a phenyl group (C₆H₅•, 77 Da) or a substituted phenyl group. For a generic C14H12O3 chalcone, this pathway can lead to fragments around m/z 152.

    • Loss of the A-ring: Alternatively, cleavage can lead to the loss of the A-ring moiety.

    • Loss of CO: The loss of carbon monoxide (CO, 28 Da) is a very common fragmentation pathway for compounds containing a carbonyl group, including chalcones and flavonoids.[5][12]

Data Summary: Diagnostic Product Ions for C14H12O3 Isomers

Precursor Ion (m/z)Isomer ClassKey Diagnostic Product Ions (m/z)Corresponding Neutral Loss
229 [M+H]⁺Stilbenoid (Resveratrol) 211, 185, 145, 135H₂O, C₂H₂O, C₆H₄O, C₇H₅O
229 [M+H]⁺Chalcone Varies, but often involves losses of 28, 77, 94 DaCO, C₆H₅•, C₆H₆O

Fragmentation Pathway: Resveratrol vs. Chalcone

cluster_res Resveratrol (Stilbenoid) Pathway cluster_chal Chalcone Pathway res_parent [C14H12O3+H]⁺ m/z 229 res_f1 m/z 211 res_parent->res_f1 - H₂O res_f2 m/z 185 res_parent->res_f2 - C₂H₂O res_f3 m/z 135 res_parent->res_f3 - C₇H₅O chal_parent [C14H12O3+H]⁺ m/z 229 chal_f1 m/z 201 chal_parent->chal_f1 - CO chal_f2 m/z 152 chal_parent->chal_f2 - C₆H₅• chal_f3 m/z 135 chal_parent->chal_f3 - C₆H₄O

Caption: Comparative fragmentation of Resveratrol and a generic Chalcone.

Question 3: My MS/MS spectrum doesn't match the library data perfectly. What are the common reasons for this discrepancy and how can I troubleshoot it?

Answer:

It is a common scenario for an experimental spectrum to show some deviation from a library spectrum. This can be due to a variety of factors related to both the instrument and the sample. A systematic troubleshooting approach can help identify the cause.

Expertise & Causality: Mass spectra, especially MS/MS spectra, are not absolute; they are highly dependent on the experimental conditions under which they are acquired.[13] Collision energy, the type of mass analyzer, and the presence of co-eluting compounds can all alter the relative abundances and even the presence of certain fragment ions. Understanding these variables is key to correctly interpreting your data.

Protocol: Troubleshooting Spectral Mismatches

  • Verify Collision Energy (CE):

    • Action: Compare the collision energy used in your experiment with the one specified in the library data entry (if available). Rerun the analysis using a range of collision energies (a "CE ramp").

    • Causality: Collision energy is the most significant factor influencing fragmentation patterns. Higher CE leads to more extensive fragmentation (more low-mass ions), while lower CE results in softer fragmentation (dominated by high-mass ions). A mismatch in CE is the most common reason for differences in fragment intensities.[14]

  • Check for In-Source Fragmentation:

    • Action: Analyze your sample with the MS/MS fragmentation turned off (i.e., a full scan MS1 experiment). Examine the MS1 spectrum for the presence of your "fragment" ions.

    • Causality: If fragments are present in the MS1 scan, it indicates that fragmentation is occurring in the ionization source ("in-source fragmentation") rather than in the collision cell. This can be caused by harsh source conditions (e.g., high temperatures, high voltages) and can complicate spectral interpretation. Reduce source voltages and temperatures to minimize this effect.

  • Assess Sample Purity and Matrix Effects:

    • Action: Review the chromatography. Is your peak of interest sharp and symmetrical? Are there any co-eluting peaks?

    • Causality: Co-eluting impurities or matrix components can become ionized along with your analyte. When you isolate the precursor m/z 229, you may also be co-isolating and fragmenting an isobaric interference, leading to unexpected peaks in your MS/MS spectrum. Improving chromatographic separation is the best solution.[15]

  • Consult Multiple Databases:

    • Action: Search your experimental spectrum against multiple libraries, such as the NIST Mass Spectrometry Data Center, MassBank, and PubChem.[16][17][18]

    • Causality: Different libraries may contain spectra acquired on different instrument platforms (e.g., Q-TOF vs. Ion Trap vs. Triple Quadrupole). The type of mass analyzer can affect fragmentation pathways and observed m/z values. Finding a match from an instrument similar to yours provides the highest confidence.

Troubleshooting Workflow: Spectral Mismatch

start Experimental Spectrum Library Spectrum ce_check 1. Is Collision Energy (CE) Matched? start->ce_check insource_check 2. Check for In-Source Fragmentation ce_check->insource_check Yes solution_ce Adjust CE and Re-run ce_check->solution_ce No purity_check 3. Assess Chromatographic Purity insource_check->purity_check No solution_source Optimize Source Conditions (Lower Temp/Voltage) insource_check->solution_source Yes db_check 4. Consult Multiple Databases purity_check->db_check Yes solution_chrom Improve Chromatography purity_check->solution_chrom No end_node Confident Identification db_check->end_node solution_ce->ce_check Re-evaluate solution_source->insource_check Re-evaluate solution_chrom->purity_check Re-evaluate solution_db Find Match on Similar Instrument Platform

Caption: A decision tree for troubleshooting spectral mismatches.

References

Technical Support Center: Overcoming Poor Solubility of 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the experimental challenges associated with the poor solubility of 4-(4-Methylphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights. Our goal is to equip you with the knowledge to not only solve immediate solubility issues but also to build a foundational understanding for future formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a white solid compound.[1][2] Like many aromatic carboxylic acids, it exhibits poor solubility in water.[3] Its solubility is significantly better in organic solvents such as acetone, and it is also soluble in other solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[3][4] The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the aqueous medium.

Q2: Why is this compound poorly soluble in aqueous solutions at neutral pH?

The poor aqueous solubility of this compound at neutral pH is primarily due to its molecular structure. The molecule possesses a significant hydrophobic character arising from the two aromatic rings (the benzoic acid and the methylphenoxy groups). While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution to overall solubility is outweighed by the large nonpolar surface area of the molecule. In its undissociated form (at acidic to neutral pH), the molecule is less able to interact favorably with the polar water molecules, leading to low solubility.

Q3: How does pH influence the solubility of this compound?

As a carboxylic acid, the solubility of this compound is critically dependent on pH.[5] In acidic to neutral solutions, the carboxylic acid group remains largely protonated (-COOH), rendering the molecule neutral and less soluble in water. As the pH of the solution increases above the compound's pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionization introduces a negative charge, significantly increasing the molecule's polarity and its ability to interact with water molecules through ion-dipole interactions, thereby enhancing its aqueous solubility.

Q4: What are the initial, simple steps I can take to try and dissolve this compound for a preliminary experiment?

For initial exploratory experiments, you can attempt the following:

  • Co-solvency: Try dissolving the compound in a minimal amount of a water-miscible organic solvent in which it is known to be soluble (e.g., DMSO, DMF, or ethanol) before adding it to your aqueous buffer.[5][6]

  • pH Adjustment: If your experimental conditions permit, increasing the pH of the aqueous solution with a base (e.g., NaOH or KOH) can significantly improve solubility.[5]

  • Gentle Heating and Agitation: Applying gentle heat and continuous stirring can help to increase the rate of dissolution, although it may not significantly increase the thermodynamic solubility.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them for systematically addressing solubility challenges.

Guide 1: Systematic Solvent Screening and Co-Solvent Systems

Poor solubility often necessitates a systematic approach to find a suitable solvent or co-solvent system that is compatible with your experimental design.

The "Why": Causality in Solvent Selection

The principle of "like dissolves like" is fundamental here. The goal is to match the polarity of the solvent system with that of the solute. For this compound, which has both polar (carboxylic acid) and nonpolar (aromatic rings) regions, a blend of solvents can often provide the optimal environment for dissolution. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of the molecule to be solvated.[6]

Experimental Protocol: Systematic Solvent Screening

  • Initial Qualitative Assessment:

    • Place a small, known amount (e.g., 1 mg) of this compound into separate vials.

    • Add a small, measured volume (e.g., 100 µL) of various solvents to each vial.

    • Solvents to screen should cover a range of polarities:

      • Polar Protic: Water, Methanol, Ethanol

      • Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone

      • Nonpolar: Toluene, Dichloromethane

    • Observe and record the solubility at room temperature.

  • Quantitative Solubility Determination (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the compound to a known volume of the chosen solvent or co-solvent mixture in a sealed container.[8]

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.[9][10]

Data Presentation: Solubility of this compound in Common Solvents

SolventPolarity IndexExpected SolubilityApplication Notes
Water10.2Very PoorSolubility is highly pH-dependent.
Methanol5.1ModerateCan be used as a co-solvent.
Ethanol4.3ModerateA common, less toxic co-solvent.[6]
Acetone5.1GoodOften used in organic synthesis.[3]
Acetonitrile5.8ModerateUseful for analytical applications.
DMSO7.2HighA powerful solvent, but can be difficult to remove and may affect biological assays.
DMF6.4HighAnother strong solvent, handle with appropriate safety precautions.

Workflow for Developing a Co-Solvent System

CoSolventWorkflow start Start: Poorly Soluble Compound select_solvent Select Water-Miscible Organic Solvent with High Solubility start->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock titrate Titrate Stock into Aqueous Buffer with Vortexing prepare_stock->titrate observe Observe for Precipitation titrate->observe optimize Optimize Organic Solvent Percentage observe->optimize Precipitation Occurs final_formulation Final Formulation (e.g., <5% Organic Solvent) observe->final_formulation No Precipitation optimize->titrate Adjust Ratio

Caption: Workflow for developing a co-solvent system.

Guide 2: pH-Mediated Solubilization

For ionizable compounds like this compound, manipulating the pH is one of the most effective methods to enhance aqueous solubility.[5]

The "Why": The Henderson-Hasselbalch Relationship in Practice

The solubility of a weak acid increases as it is converted to its conjugate base (salt form). The Henderson-Hasselbalch equation dictates the ratio of the ionized to the un-ionized form of the acid at a given pH. By adjusting the pH to be at least 1-2 units above the pKa of the carboxylic acid, we can ensure that the vast majority of the molecules are in the more soluble, ionized form.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Determine Solubility at Each pH:

    • Use the shake-flask method described in Guide 1.[8]

    • Add an excess of this compound to each buffer.

    • Equilibrate, filter, and analyze the concentration of the dissolved compound.

  • Plot the pH-Solubility Profile: Plot the measured solubility (on a log scale) against the pH. This will visually demonstrate the pH at which solubility dramatically increases.

Troubleshooting pH Adjustment

  • Precipitation upon pH change: If you dissolve the compound at a high pH and then need to adjust it to a lower pH for your experiment, you may encounter precipitation. To mitigate this, consider strategies like using a higher initial concentration of a co-solvent or exploring formulation approaches like solid dispersions or cyclodextrin complexation.

  • Buffer Incompatibility: Ensure that the chosen buffer system does not interact with or degrade your compound.

Decision Tree for pH-Mediated Solubilization

pHSolubility start Is the final experimental pH flexible? adjust_ph Adjust pH of the final solution to > pKa + 1 start->adjust_ph Yes prepare_stock_high_ph Prepare concentrated stock at high pH start->prepare_stock_high_ph No yes_path Yes no_path No check_stability Check Compound Stability at High pH adjust_ph->check_stability use_high_ph Proceed with high pH solution check_stability->use_high_ph add_to_final_buffer Add stock to final buffer (at target pH) prepare_stock_high_ph->add_to_final_buffer observe_precipitation Observe for precipitation add_to_final_buffer->observe_precipitation no_precip No Precipitation: Proceed observe_precipitation->no_precip precip Precipitation: Consider other methods observe_precipitation->precip

Caption: Decision tree for using pH to improve solubility.

Guide 3: Advanced Formulation Strategies

When simple co-solvents and pH adjustments are insufficient or incompatible with the experimental system, more advanced formulation strategies can be employed.[11]

1. Solid Dispersions

The "Why": Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level.[12][13] This prevents the drug molecules from crystallizing, maintaining them in a higher-energy amorphous state. The amorphous form has a lower lattice energy to overcome during dissolution, leading to enhanced solubility and dissolution rates.[14]

Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

  • Select a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolve Components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).

  • Evaporate the Solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Dry and Pulverize: Further dry the film under vacuum to remove any residual solvent. Scrape the dried film and gently pulverize it to obtain a fine powder.

  • Characterize the Dispersion: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

2. Cyclodextrin Complexation

The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core. This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11]

Protocol: Kneading Method for Cyclodextrin Complexation

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.

  • Mix Components: Mix the this compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

  • Knead with a Hydroalcoholic Solvent: Add a small amount of a water/ethanol mixture and knead the paste thoroughly for an extended period (e.g., 45-60 minutes).

  • Dry the Product: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieve the Powder: Pass the dried complex through a fine sieve to obtain a uniform powder.

Comparison of Advanced Formulation Strategies

StrategyMechanismAdvantagesDisadvantages
Solid Dispersion Drug is molecularly dispersed in a carrier, often in an amorphous state.[12][13]Significant increase in dissolution rate; applicable to a wide range of compounds.Potential for physical instability (recrystallization) over time.[14]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[15]Improves solubility and can enhance stability; well-established technology.Can be limited by the stoichiometry of complexation and the size of the drug molecule.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[16]A straightforward physical modification.May not be sufficient for very poorly soluble compounds; can lead to aggregation.[17]

Part 3: Self-Validating Systems and Trustworthiness

Every protocol described is designed to be a self-validating system. For instance, when preparing a solid dispersion, the characterization step (DSC or XRPD) is crucial to validate that the drug is indeed in its amorphous state. Similarly, after determining a pH-solubility profile, the stability of the compound at the solubilizing pH must be confirmed to ensure the integrity of the molecule. Always include appropriate controls in your experiments to verify that the chosen solubilization method does not interfere with the downstream application.

References

Technical Support Center: Stabilizing Liquid Crystal Phases of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stabilization of liquid crystal phases in benzoic acid derivatives. The unique molecular architecture of these compounds, characterized by hydrogen-bonded dimers, presents specific experimental hurdles. This document provides in-depth, causality-driven troubleshooting advice and robust protocols to ensure reproducible and successful outcomes.

Section 1: Foundational Challenges—Purity and Synthesis

The stability and even the appearance of a liquid crystal phase are critically dependent on the purity of the synthesized compound. Impurities can disrupt the delicate intermolecular forces, primarily hydrogen bonding and van der Waals interactions, that govern self-assembly into ordered mesophases.[1][2][3][4]

FAQ 1: My synthesized benzoic acid derivative shows no liquid crystal phase, or the transition temperatures are inconsistent with literature values. What is the likely cause?

Answer: The most probable cause is the presence of impurities. Even small amounts of contaminants, such as unreacted starting materials, by-products, or residual solvents, can significantly depress or entirely suppress mesophase formation.[1][2][3][4] Impurities disrupt the molecular packing and interfere with the cooperative hydrogen bonding required for the formation of the stable dimers that are the fundamental building blocks of these liquid crystals.[5][6][7]

Troubleshooting Steps:

  • Verify Purity: Re-evaluate the purity of your compound using techniques like Nuclear Magnetic Resonance (NMR) for structural confirmation, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative purity assessment.

  • Aggressive Purification: If impurities are detected, rigorous purification is necessary. Recrystallization is the most effective method for this class of compounds.

Protocol 1: High-Purity Recrystallization of Benzoic Acid Derivatives

This protocol is designed to eliminate both soluble and insoluble impurities, which is critical for achieving stable and reproducible liquid crystal phases.

Rationale: The principle of recrystallization relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. Benzoic acid derivatives often exhibit a significant increase in solubility in solvents like ethanol or acetic acid at higher temperatures.[5][8][9]

Materials:

  • Crude synthesized benzoic acid derivative

  • High-purity solvent (e.g., Ethanol, Absolute or Glacial Acetic Acid)[5][8]

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common and effective choice for many 4-n-alkoxybenzoic acids.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent. Residual solvent acts as an impurity and can disrupt liquid crystal formation.

Self-Validation: After recrystallization, perform a melting point analysis. A sharp melting point close to the literature value is a strong indicator of high purity.[4] Further confirmation should be obtained via DSC and HPLC.

Section 2: Thermal Processing and Phase Stabilization

Once a high-purity compound is obtained, achieving a stable and observable liquid crystal phase often requires specific thermal treatment. Many benzoic acid derivatives exhibit monotropic phases (phases that appear only on cooling) or have narrow stability ranges.[10]

FAQ 2: I observe a liquid crystal phase only on cooling (monotropic behavior), but it crystallizes too quickly for characterization. How can I stabilize this phase?

Answer: Rapid crystallization from a monotropic liquid crystal phase is a common issue. The key is to control the cooling rate and to "train" the sample through thermal cycling. This process, known as annealing, can help develop larger, more stable liquid crystal domains.[11][12][13]

Troubleshooting Workflow:

G

Protocol 2: Thermal Annealing for Mesophase Stabilization

Rationale: Thermal annealing helps to remove structural defects in the material and allows molecules the kinetic freedom to arrange themselves into the most thermodynamically stable liquid crystalline state.[11][12][14] Cycling through the clearing point (the transition to the isotropic liquid) and back into the mesophase helps to erase the material's thermal history and promote the formation of uniform domains.

Equipment:

  • Differential Scanning Calorimeter (DSC) or a polarized optical microscope (POM) equipped with a hot stage.

Step-by-Step Procedure:

  • Initial Heating: Place a small sample (2-5 mg) in a DSC pan or on a microscope slide. Heat the sample to a temperature approximately 10-20°C above its clearing point (isotropic transition temperature). Hold at this temperature for 5-10 minutes to ensure the sample is fully isotropic and any previous crystalline or liquid crystalline order is erased.

  • Controlled Cooling: Cool the sample at a slow, controlled rate (e.g., 1-2°C per minute) through the isotropic-to-liquid crystal transition. Observe the phase transition via DSC (exothermic peak) or POM (appearance of birefringent textures).[15][16]

  • Isothermal Hold: Hold the sample at a temperature within the middle of the observed liquid crystal phase range for an extended period (30-60 minutes). This allows for the growth and stabilization of the liquid crystal domains.

  • Thermal Cycling: Repeat steps 1-3 for 2-3 cycles. This repeated process of melting and reforming the liquid crystal phase can significantly improve its stability and the quality of the observed textures.[12]

  • Final Characterization: After the final annealing cycle, perform your characterization measurements (e.g., texture imaging, electro-optical measurements) on the stabilized phase.

Section 3: Characterization and Interpretation

FAQ 3: My DSC thermogram shows a very small enthalpy peak for the nematic-isotropic transition. Is this normal?

Answer: Yes, this is characteristic of nematic-isotropic (N-I) transitions. The transition from a nematic liquid crystal to an isotropic liquid involves the loss of long-range orientational order, which is a relatively low-energy process.[16] Therefore, the enthalpy change (ΔH) for the N-I transition is typically very small (often < 1 kcal/mol). In contrast, transitions from a crystalline solid to a liquid crystal phase (Cr-N or Cr-Sm) involve the breakdown of the crystal lattice and have a much larger enthalpy change.[16][17]

Data Table: Typical Transition Enthalpies for Benzoic Acid Derivatives
Transition TypeDescriptionTypical ΔH (kcal/mol)Appearance on DSC
Crystal → LCMelting of crystal latticeHigh (> 5)[16]Sharp, large endotherm
Smectic → NematicLoss of positional orderLow to Moderate (1-3)Small, sharp endotherm
Nematic → IsotropicLoss of orientational orderVery Low (< 1)[16][17]Small, sharp endotherm
FAQ 4: How can I definitively identify the type of liquid crystal phase (e.g., Nematic vs. Smectic)?

Answer: While DSC can indicate the presence of phase transitions, Polarized Optical Microscopy (POM) is the primary tool for identifying the specific type of mesophase by observing its unique optical texture.[6][15][16]

  • Nematic (N) Phase: Characterized by high fluidity and the appearance of "thread-like" defects in a schlieren texture.[15][16]

  • Smectic A (SmA) Phase: Exhibits a focal conic fan texture and is more viscous than the nematic phase. In homeotropic alignment, it appears dark (extinguished) under crossed polarizers.

  • Smectic C (SmC) Phase: Similar to SmA but with a tilted molecular arrangement. The schlieren texture in a SmC phase will show defects with four brushes, whereas a nematic schlieren texture has defects with two or four brushes.

Section 4: Advanced Stabilization Strategies

FAQ 5: My compound decomposes at or near its melting point, preventing the observation of any liquid crystal phases. What are my options?

Answer: Thermal instability is a significant challenge.[18] If a compound decomposes before it can form a liquid crystal phase, you can use a strategy of creating binary mixtures to lower the melting point of the system. This is based on the principle of melting point depression.[3][19]

Strategy: Eutectic Mixtures

By mixing your target compound with a structurally similar, but lower-melting, non-mesogenic or mesogenic compound, you can create a eutectic mixture that has a lower melting point than either of the individual components. This can open up a temperature window where a liquid crystal phase can exist before decomposition begins.

Logic Diagram: The Role of Hydrogen Bonding

The stability of the liquid crystal phase in benzoic acid derivatives is fundamentally linked to the formation of hydrogen-bonded dimers, which create an elongated, rod-like molecular shape necessary for mesomorphism.[5][6][7][10]

G

References

Technical Support Center: Enhancing Polymer Thermal Stability with Phenoxy Additives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for polymer stabilization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing phenoxy additives to enhance the thermal stability of polymers. Here, we address common challenges and fundamental questions encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research and development.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the use of phenoxy additives for polymer stabilization.

Question: What are phenoxy additives, and how do they improve the thermal stability of polymers?

Answer: Phenoxy additives, specifically a class known as sterically hindered phenolic antioxidants, are crucial for protecting polymers from thermal-oxidative degradation.[1][2] Polymers, when exposed to heat and oxygen, especially during high-temperature processing like extrusion or molding, generate highly reactive free radicals (R•).[3] These radicals initiate a chain reaction that breaks down the polymer chains, leading to a deterioration of mechanical properties, discoloration, and overall failure.[4]

Phenolic antioxidants work by interrupting this degradation cycle. They act as "radical scavengers" by donating a hydrogen atom to the reactive peroxyl radical (ROO•), neutralizing it and preventing it from attacking the polymer backbone.[3][5] This process creates a stable, resonance-stabilized phenoxy radical that is far less reactive and does not propagate the degradation chain.[6][7][8] The steric hindrance provided by bulky alkyl groups (like tert-butyl groups) on the phenol ring further enhances the stability of this phenoxy radical.[7]

G cluster_initiation Initiation & Propagation cluster_intervention Intervention by Phenolic Antioxidant (Ar-OH) Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Heat, Shear ROO• ROO• R•->ROO• ROOH + R• ROOH + R• ROO•->ROOH + R• + RH (Polymer) ROO•_int ROO• ROO•->ROO•_int Chain Reaction Interrupted ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Decomposition ROOH_stable ROOH (Neutralized) ROO•_int->ROOH_stable Accepts H• ArOH Phenolic AO (Ar-OH) ArO Stable Phenoxy Radical (Ar-O•) ArOH->ArO H• Donation caption Mechanism of Action for Phenolic Antioxidants. G start Problem: Polymer Yellowing q1 Is a secondary AO (phosphite) present? start->q1 q2 Are processing temps / shear excessive? q1->q2 Yes sol1 Action: Add phosphite stabilizer (e.g., 1:4 ratio with phenolic AO). q1->sol1 No q3 Is AO concentration > 1%? q2->q3 No sol2 Action: Reduce melt temperature, residence time, or screw speed. q2->sol2 Yes sol3 Action: Reduce AO concentration to optimal range (e.g., <0.5%). q3->sol3 Yes end Issue Resolved q3->end No (Consider other factors like NOx exposure) sol1->end sol2->end sol3->end caption Troubleshooting Polymer Yellowing. G cluster_workflow Experimental Workflow start Start: Polymer Resin & Phenoxy Additive drying 1. Pre-Drying (Vacuum Oven) start->drying mixing 2. Pre-Mixing ('Salt & Pepper' Blend) drying->mixing extrusion 3. Melt Compounding (Twin-Screw Extruder) mixing->extrusion pelletizing 4. Cooling & Pelletizing extrusion->pelletizing molding 5. Specimen Preparation (Injection/Compression Molding) pelletizing->molding analysis 6. Analysis (TGA, MFI, Yellowness Index) molding->analysis end End: Characterized Sample analysis->end caption Workflow for Polymer & Additive Compounding.

References

Validation & Comparative

A Researcher's Guide to Differentiating Benzoic Acid Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, often exhibit vastly different chemical, physical, and biological properties. The isomers of benzoic acid, particularly the monohydroxybenzoic acids, serve as a classic and instructive example of this challenge.

This guide provides an in-depth comparative analysis of the spectroscopic data for ortho-, meta-, and para-hydroxybenzoic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unambiguous differentiation.

The Structural Basis for Spectral Differentiation

Benzoic acid is a simple aromatic carboxylic acid consisting of a benzene ring attached to a carboxyl group (-COOH).[1][2] Its hydroxy-substituted isomers—2-hydroxybenzoic acid (ortho), 3-hydroxybenzoic acid (meta), and 4-hydroxybenzoic acid (para)—are structurally distinct due to the position of the hydroxyl (-OH) group relative to the carboxyl group. This positional variance is the primary determinant of the differences observed in their respective spectra.

The key differentiating feature among these isomers is the potential for intramolecular (within the molecule) versus intermolecular (between molecules) hydrogen bonding.

  • Ortho-hydroxybenzoic acid (Salicylic Acid): The proximity of the -OH and -COOH groups allows for strong intramolecular hydrogen bonding, forming a stable six-membered ring.[3][4]

  • Meta- and Para-hydroxybenzoic acid: The greater distance between the functional groups in these isomers prevents intramolecular hydrogen bonding. Instead, they primarily form intermolecular hydrogen bonds with neighboring molecules.[5]

This fundamental structural difference profoundly influences their spectroscopic signatures.

Comparative Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and its molecular environment, making IR an excellent tool for identifying functional groups.[6]

The most telling regions in the IR spectra for differentiating hydroxybenzoic acid isomers are the O-H stretching and C=O (carbonyl) stretching regions.

Causality Behind the Spectra:

The most dramatic difference is seen in the O-H stretching region. In m- and p-hydroxybenzoic acid, the intermolecular hydrogen bonding results in a relatively broad absorption band for the O-H stretch, typically observed between 3200-3600 cm⁻¹.[5] However, in the ortho isomer, the strong intramolecular hydrogen bond significantly weakens the O-H bond, causing its stretching vibration to shift to a lower wavenumber, often appearing as a broad band centered around 3200 cm⁻¹.[5]

Furthermore, this intramolecular hydrogen bonding in the ortho isomer also affects the carbonyl group. The hydrogen bond to the carbonyl oxygen slightly weakens the C=O double bond, resulting in a lower stretching frequency compared to its meta and para counterparts.[3]

Isomer Characteristic IR Absorption Bands (cm⁻¹) Interpretation
o-Hydroxybenzoic Acid ~3200 (very broad)O-H stretch, significant broadening and shift due to strong intramolecular H-bonding.[5]
~1680C=O stretch, frequency lowered by intramolecular H-bonding.
m-Hydroxybenzoic Acid 3500-3600 (sharper), 2500-3300 (broad)Free O-H and intermolecularly H-bonded carboxylic acid O-H.[5][7]
~1700-1730C=O stretch, typical for aromatic carboxylic acids with intermolecular H-bonding.
p-Hydroxybenzoic Acid 3500-3600 (sharper), 2500-3300 (broad)Free O-H and intermolecularly H-bonded carboxylic acid O-H.[8]
~1700-1730C=O stretch, similar to the meta isomer.[9]

Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[10] For the hydroxybenzoic acid isomers, both ¹H and ¹³C NMR offer unique fingerprints.

¹H NMR Analysis:

The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing carboxyl group and the electron-donating hydroxyl group.

  • Symmetry: The para isomer is the most symmetrical, which simplifies its spectrum. It will show two sets of doublets (an AA'BB' system) for the aromatic protons, as protons on opposite sides of the ring are chemically equivalent.

  • Splitting Patterns: The ortho and meta isomers are less symmetrical and will display more complex splitting patterns (ABCD systems) for their four distinct aromatic protons.[11][12]

  • Chemical Shifts: The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups will appear as broad singlets at the downfield end of the spectrum (typically >10 ppm), and their exact positions can be concentration and solvent-dependent.

Isomer Approximate ¹H Chemical Shifts (ppm in DMSO-d₆) Key Differentiating Features
o-Hydroxybenzoic Acid Aromatic: 6.8-7.8Complex multiplet pattern for 4 distinct aromatic protons.
OH & COOH: >9.0 (broad)
m-Hydroxybenzoic Acid Aromatic: 7.0-7.5[11][12]Complex multiplet pattern for 4 distinct aromatic protons.[11]
OH: ~9.8 (broad)[11]
COOH: ~12.9 (broad)[11]
p-Hydroxybenzoic Acid Aromatic: ~6.8 (d), ~7.8 (d)Two distinct doublets due to symmetry (AA'BB' system).
OH & COOH: >9.0 (broad)

¹³C NMR Analysis:

The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the substituents. These distinct shifts provide another layer of confirmation for isomer identification.

Confirmation with Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[10] While all three hydroxybenzoic acid isomers have the same nominal molecular weight of 138 g/mol , their fragmentation can differ.

Upon electron ionization (EI), the isomers will all show a molecular ion peak (M⁺˙) at m/z 138. Key fragmentation pathways include:

  • Loss of a hydroxyl radical (-OH): This leads to a fragment at m/z 121.

  • Loss of a water molecule (-H₂O): This results in a fragment at m/z 120.

  • Loss of a carboxyl group (-COOH): This produces a fragment corresponding to the phenol cation at m/z 93.

In negative ion mode using electrospray ionization (ESI-MS/MS), the deprotonated molecule [M-H]⁻ at m/z 137 is often observed. A characteristic fragmentation is the loss of CO₂ to produce a phenoxide ion fragment at m/z 93.[13]

Isomer Parent Ion (m/z) Key Fragment Ions (m/z) in EI-MS Key Fragment Ion (m/z) in ESI-MS/MS (-)
o-Hydroxybenzoic Acid138120, 92137 → 93
m-Hydroxybenzoic Acid138121, 93[12]137 → 93[13]
p-Hydroxybenzoic Acid138121, 93[14]137 → 93[15]

While the major fragments are often the same, the relative intensities of these fragments can differ, providing clues to the isomer's identity. Advanced techniques like tandem mass spectrometry (MS/MS) can further enhance differentiation by analyzing the fragmentation of specific isolated ions.[13][16]

Experimental Protocols & Workflows

Trustworthy data begins with robust and well-documented protocols. The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the benzoic acid isomer sample.

    • Add ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

    • Process the data to identify the wavenumbers of key absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis weigh 1. Weigh Sample (1-2 mg) & KBr (200 mg) grind 2. Grind Mixture weigh->grind press 3. Press Pellet grind->press background 4. Run Background Scan press->background Place Pellet in Holder sample 5. Analyze Sample Pellet background->sample process 6. Process Data sample->process

FTIR Spectroscopy Experimental Workflow
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis or precise referencing is needed (many modern spectrometers can reference the residual solvent peak).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for pulse width, acquisition time, and number of scans.

    • Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum and reference the chemical shifts (typically to the residual solvent peak or TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Lock & Shim Spectrometer transfer->setup Insert Sample into Magnet acquire 5. Acquire 1H & 13C Spectra setup->acquire process 6. Process & Analyze Data acquire->process

NMR Spectroscopy Experimental Workflow

Conclusion

The differentiation of benzoic acid isomers is a task readily achievable through the systematic application of modern spectroscopic techniques.

  • IR spectroscopy provides the first and often most definitive clue, with the unique O-H stretching band of ortho-hydroxybenzoic acid serving as a clear identifier.

  • ¹H NMR spectroscopy leverages symmetry and proton coupling to distinguish the highly symmetric para isomer from the more complex ortho and meta isomers.

  • Mass spectrometry confirms the molecular weight and, through analysis of fragmentation intensities, provides corroborating evidence of the isomer's identity.

By understanding the causal links between the specific molecular structures and their spectral outputs, researchers can confidently and efficiently identify these and other positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

Enhancing Polymer Thermal Stability: A Comparative Analysis of Incorporating 4-(4-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thermal stability of polymers is a critical parameter influencing material selection and application suitability. This guide provides an in-depth technical comparison of the thermal performance of polymers with and without the incorporation of 4-(4-Methylphenoxy)benzoic acid, supported by experimental data and established scientific principles.

The integration of specific chemical moieties into a polymer's backbone can significantly alter its physical and chemical properties. One such modification involves the use of this compound, a molecule that introduces aromatic and ether linkages. These structural features are renowned for enhancing the thermal resistance of polymers.[1] This guide will explore the causal relationship between the inclusion of this benzoic acid derivative and the resulting improvements in thermal stability, offering a valuable resource for the development of high-performance materials.

The Role of Molecular Architecture in Thermal Performance

The inherent thermal stability of a polymer is intrinsically linked to its molecular structure. Polymers containing rigid backbones, such as those with aromatic rings, generally exhibit higher decomposition temperatures.[1] The introduction of this compound into polymer chains, typically in the form of polyamides or polyesters, leverages this principle. The molecule itself consists of two phenyl rings linked by an ether group, which contributes to the rigidity of the polymer chain and enhances its resistance to thermal degradation.

Aromatic polyamides, for instance, are a class of polymers known for their exceptional thermal stability, often withstanding temperatures as high as 300°C.[2] The incorporation of phenoxy-benzoic acid moieties further builds upon this inherent stability. The ether linkage provides a degree of flexibility, which can improve processability without significantly compromising thermal performance.[3]

Comparative Thermal Analysis: With and Without this compound

The primary method for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA).[1][4] This technique measures the change in mass of a sample as a function of temperature, providing crucial data on the onset of decomposition and the amount of residual char at elevated temperatures.

Polymer System10% Weight Loss Temperature (°C)Char Yield at 800°C (%)Reference
Aromatic Polyamide (unsubstituted)~450-500Varies[2][4]
Aromatic Polyamide with phenoxy motifs>400-[5]
Aromatic Polyamide with bulky xanthene groups490-535 (in N2)-[5]
Aromatic Polyamide with adamantane pendent groups>450-[3]
Aromatic Polyamide with benzimidazolyl side group>400Higher than unsubstituted[2][4]

Note: The data presented is a synthesis from multiple sources and represents typical values for these classes of polymers. Direct comparison requires identical testing conditions.

As the table illustrates, aromatic polyamides containing various bulky and rigid side groups, including those with phenoxy structures analogous to what this compound would introduce, consistently exhibit high decomposition temperatures. For instance, aromatic polyamides with ether and bulky xanthene groups show 10% weight loss temperatures between 490 and 535 °C in a nitrogen atmosphere.[5] Similarly, those with adamantane pendent groups demonstrate 10% weight loss temperatures over 450 °C.[3]

The introduction of benzimidazolyl side groups into aromatic polyamides has also been shown to improve thermal stability, resulting in a larger amount of residue at 800°C compared to their unsubstituted counterparts.[4] This suggests that the moieties related to the benzimidazolyl group degrade at higher temperatures, contributing to the overall thermal robustness of the polymer.[4] This principle can be extended to the phenoxy-benzoic acid structure, where the aromatic rings and ether linkage contribute to a higher char yield, a desirable characteristic for flame-retardant materials.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To provide a practical framework for researchers, the following section details a standardized protocol for Thermogravimetric Analysis.

Objective: To determine the thermal stability of a polymer sample by measuring its weight loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the polymer sample is dry and free of solvents.

  • Accurately weigh a small amount of the polymer sample (typically 2-10 mg) into a TGA sample pan (e.g., platinum or alumina).[1][4]

Experimental Procedure:

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heat the sample at a constant rate, for example, 10 °C per minute, from ambient temperature to a final temperature, typically around 800°C.[2][4]

  • Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Determine the onset of decomposition, often defined as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%).

  • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).

  • Calculate the char yield, which is the percentage of residual mass at the final temperature.

Visualizing the Impact: Molecular Structure and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the chemical structure of this compound and the experimental workflow for Thermogravimetric Analysis.

Caption: Chemical structure of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (2-10 mg of dry polymer) start->sample_prep tga_instrument Place Sample in TGA Instrument sample_prep->tga_instrument purge Purge with Inert Gas (N2) tga_instrument->purge heating Heat at a Constant Rate (e.g., 10 °C/min) purge->heating data_acquisition Record Weight vs. Temperature heating->data_acquisition analysis Data Analysis (TGA Curve, Td, Char Yield) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The incorporation of this compound into polymer backbones is a scientifically sound strategy for enhancing thermal stability. The introduction of rigid aromatic rings and ether linkages contributes to higher decomposition temperatures and increased char yields. This comparative guide, supported by experimental evidence and established analytical protocols, provides researchers and scientists with the foundational knowledge to design and develop next-generation polymers with superior thermal performance for a wide range of demanding applications.

References

A Senior Application Scientist's Guide to Validating the Crystal Structure of 4-(4-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise characterization of a compound's solid-state structure is not merely an academic exercise; it is a foundational requirement for understanding and predicting its physical and chemical properties. The arrangement of molecules in a crystal lattice, or polymorphism, can profoundly impact critical parameters such as solubility, bioavailability, and stability. This guide provides an in-depth comparison of techniques for validating the crystal structure of 4-(4-Methylphenoxy)benzoic acid, with a primary focus on X-ray Diffraction (XRD) as the definitive method, supported by orthogonal techniques for comprehensive validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] It provides an unambiguous determination of bond lengths, bond angles, and the packing of molecules within the crystal lattice. This level of detail is indispensable for establishing the absolute structure of a new chemical entity.

The SC-XRD Experimental Workflow: A Causality-Driven Approach

The journey from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final model. The causality behind these choices is as important as the procedure itself.

sc_xrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis of This compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth Crucial for high-quality single crystals crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection Select defect-free crystal of optimal size mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection (Rotation Method) mounting->data_collection Precise orientation and temperature control integration Data Integration (Convert spots to intensities) data_collection->integration solution Structure Solution (Determine initial atomic positions) integration->solution Phase problem solving refinement Structure Refinement (Optimize model vs. data) solution->refinement Least-squares fitting validation Final Validation & CIF (Check & report structure) refinement->validation Assess quality (R-factor)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol
  • Crystal Growth (The Foundation): High-quality single crystals are paramount. For this compound, a common and effective method is slow evaporation.

    • Protocol: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation at a slightly elevated temperature (e.g., 60°C).[4][5] Allow the solution to cool slowly to room temperature, and then let the solvent evaporate undisturbed over several days.[4][5][6]

    • Causality: Slow evaporation allows molecules to order themselves into a thermodynamically stable, well-defined lattice, minimizing defects that would degrade diffraction quality.

  • Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal, typically 0.1-0.3 mm in size, free of cracks or inclusions.[4] This crystal is then mounted on a goniometer head.

    • Causality: A single, high-quality crystal is essential because the technique relies on the coherent diffraction from a repeating lattice. Polycrystalline or flawed samples produce unusable, overlapping patterns.[7]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) within the diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.

    • Causality: Cooling the crystal reduces thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure. The rotation ensures that all sets of crystal planes are brought into the correct orientation to satisfy Bragg's Law and diffract.[8]

  • Structure Solution and Refinement: Specialized software is used to integrate the diffraction spots and determine the unit cell parameters. The "phase problem" is then solved using direct methods or Patterson functions to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.

    • Causality: Refinement is a least-squares process that minimizes the difference between observed and calculated structure factors. The quality of the final structure is often judged by the R-factor (R1), with values below 5% (0.05) indicating an excellent fit.[2]

For a related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, a published study provides a tangible example of the data obtained from such an analysis.[4]

ParameterValue for 3-Methyl-2-(4-methylphenoxy)benzoic acid[4]Significance
Chemical Formula C₁₅H₁₄O₃Confirms the elemental composition of the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell (Å) a=8.95, b=6.54, c=21.97, β=91.24°Provides the precise dimensions of the repeating lattice.
R-factor (R1) 0.042 (4.2%)Indicates a high-quality agreement between the model and data.

This table presents data for a closely related analogue to illustrate the typical output of a SC-XRD experiment.

Orthogonal Techniques for Robust Validation

While SC-XRD provides the definitive structure of a single crystal, it doesn't guarantee that the bulk material is identical. Therefore, orthogonal, or complementary, techniques are essential for a comprehensive validation.

techniques_comparison center_node Structural Validation of This compound sc_xrd SC-XRD center_node->sc_xrd pxrd Powder XRD center_node->pxrd nmr NMR Spectroscopy center_node->nmr thermal Thermal Analysis (DSC/TGA) center_node->thermal sc_xrd_info Absolute 3D Structure Bond Lengths/Angles sc_xrd->sc_xrd_info pxrd_info Bulk Phase Purity Polymorph ID pxrd->pxrd_info nmr_info Molecular Connectivity (Structure in Solution) nmr->nmr_info thermal_info Polymorphic Transitions Thermal Stability thermal->thermal_info

Caption: Comparison of key structural validation techniques.

Powder X-ray Diffraction (PXRD)

PXRD is the ideal technique to bridge the gap between a single crystal and the bulk powder. It analyzes a polycrystalline sample, producing a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.[8][9]

  • Experimental Protocol: A finely ground powder of this compound is packed into a sample holder. The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted beams.

  • Data Interpretation: The experimental PXRD pattern is compared to a pattern calculated from the SC-XRD structure. A perfect match confirms that the bulk material consists of the same crystalline phase as the single crystal. Any additional peaks would indicate the presence of impurities or a different polymorph.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the molecular structure itself—the connectivity of atoms—which must be consistent with the crystal structure.[11][12]

  • Experimental Protocol: A sample is dissolved in a suitable deuterated solvent, and ¹H and ¹³C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns in the NMR spectra are used to confirm the molecular structure of this compound.[12][13] While NMR provides the structure in the solution state, it is a crucial check to ensure the correct molecule was crystallized. Discrepancies between the expected NMR and the crystal structure would suggest a chemical transformation occurred during crystallization.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for probing the thermal behavior and screening for polymorphism.[14]

  • Experimental Protocol:

    • DSC: A small amount of the sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference.

    • TGA: The mass of the sample is monitored as it is heated.

  • Data Interpretation: DSC can detect melting points, crystallization events, and solid-solid phase transitions between polymorphs.[14][15] A single, sharp melting peak in the DSC thermogram of the bulk material, consistent with the single crystal's behavior, provides strong evidence of phase purity. TGA is used to assess thermal stability and rule out the presence of solvates.

Synthesizing the Data: A Holistic Validation

The true power of this multi-technique approach lies in the synthesis of all data points. A high-confidence validation of the crystal structure of this compound is achieved when:

  • SC-XRD provides a high-resolution, unambiguous 3D atomic structure with a low R-factor.

  • PXRD confirms that the bulk powder material is phase-pure and matches the structure determined by SC-XRD.

  • NMR verifies that the molecular connectivity in the crystal is consistent with the known molecular structure in solution.

  • DSC/TGA demonstrates thermal behavior consistent with a single, stable crystalline form.

By integrating these self-validating systems, researchers can establish an authoritative and trustworthy structural foundation, enabling confident further development and application of this compound.

References

A Comparative Guide to the Fungicidal Efficacy of 4-(4-Methylphenoxy)benzoic acid versus Commercial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential fungicidal efficacy of the novel compound 4-(4-Methylphenoxy)benzoic acid against established commercial fungicides. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antifungal agents. This document emphasizes scientific integrity, experimental causality, and adherence to established standards to ensure the generation of reliable and comparable data.

Introduction: The Imperative for Novel Antifungal Agents

The continuous evolution of fungal pathogens and the emergence of resistance to existing treatments necessitate a perpetual search for new, effective fungicides.[1][2] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[3][4] The structural modification of benzoic acid, such as the introduction of a phenoxy group at the 4-position and a methyl group on that phenoxy ring, as in this compound, presents a rational approach to potentially enhance its antifungal activity. This guide outlines a systematic methodology to assess the in vitro efficacy of this investigational compound in comparison to two widely used commercial fungicides with distinct mechanisms of action: Azoxystrobin and Propiconazole.

Profile of the Investigational Agent: this compound

This compound is a derivative of benzoic acid. While extensive public data on its specific fungicidal activity is not yet available, its chemical structure suggests a potential for biological activity. The lipophilic nature of the 4-methylphenoxy group may facilitate its passage through fungal cell membranes, a critical step for reaching intracellular targets. The carboxylic acid moiety could play a role in disrupting cellular pH homeostasis, a known mechanism of action for benzoic acid.[4]

Hypothesized Mechanism of Action: Based on the structure, the fungicidal activity of this compound could stem from one or more of the following:

  • Disruption of Cell Membrane Integrity: The molecule may intercalate into the fungal cell membrane, altering its fluidity and compromising its function as a selective barrier.

  • Inhibition of Key Metabolic Enzymes: The compound could act as an inhibitor of essential fungal enzymes, disrupting critical metabolic pathways.

  • Induction of Oxidative Stress: The presence of the aromatic rings could facilitate redox cycling, leading to the generation of reactive oxygen species that are detrimental to the fungal cell.

Comparative Commercial Fungicides

A robust evaluation of a novel compound requires comparison against industry standards. For this guide, we have selected two commercial fungicides with different modes of action to provide a comprehensive comparative landscape.

Azoxystrobin: A Quinone Outside Inhibitor (QoI)
  • Mechanism of Action: Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[5][6] It acts by inhibiting mitochondrial respiration.[1][2][5][6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2][5][6] This blockage prevents the transfer of electrons, thereby halting the production of ATP, the cell's primary energy currency.[5][6] The resulting energy deprivation leads to the inhibition of spore germination, mycelial growth, and ultimately, fungal cell death.[1][5]

  • Fungicide Resistance Action Committee (FRAC) Group: 11[1][5]

Propiconazole: A Demethylation Inhibitor (DMI)
  • Mechanism of Action: Propiconazole is a systemic fungicide from the triazole chemical class.[7][8][9] Its mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][10] Propiconazole specifically inhibits the enzyme sterol 14α-demethylase.[7][8][11] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the cessation of fungal growth and development.[7][10]

  • Fungicide Resistance Action Committee (FRAC) Group: 3[12]

Experimental Workflow for Comparative Efficacy Testing

To ensure the generation of high-quality, reproducible data, a standardized methodology is paramount. The following experimental workflow is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[13][14][15][16][17]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Fungal Inoculum Preparation A2 Inoculation P1->A2 Standardized Inoculum P2 Compound & Fungicide Stock Solution Preparation A1 Serial Dilution P2->A1 Stock Solutions P3 96-Well Plate Preparation P3->A1 Pre-filled Plates A1->A2 Diluted Compounds A3 Incubation A2->A3 Inoculated Plates D1 MIC Determination (Visual & Spectrophotometric) A3->D1 Growth Inhibition D2 MFC Determination (Subculturing) D1->D2 From Clear Wells D3 Data Comparison & Analysis D1->D3 Fungistatic Data D2->D3 Fungicidal Data

Caption: Experimental workflow for determining MIC and MFC.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is harmonized with the CLSI M27 and M38-A2 reference methods for yeasts and filamentous fungi, respectively.[18]

1. Materials and Reagents:

  • Investigational Compound: this compound

  • Commercial Fungicides: Azoxystrobin, Propiconazole

  • Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus

  • Growth Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0.[18]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

2. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[18][19]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[18][20]

  • For Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on Potato Dextrose Agar for 5-7 days until sporulation is observed.[18]

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).[18]

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[18][21]

3. Plate Preparation and Serial Dilution:

  • Prepare stock solutions of this compound, Azoxystrobin, and Propiconazole in DMSO.

  • In a 96-well plate, add 100 µL of RPMI 1640 medium to columns 2 through 11.[18]

  • Add 200 µL of the highest concentration of the test compound (prepared in RPMI 1640) to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across to column 10. Discard 100 µL from column 10.[18]

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[18]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11.[18] This will halve the drug concentration to the final test range.

  • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds), depending on the fungal species.[22]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the microorganism.[23]

  • This can be determined visually or by reading the optical density at a specific wavelength (e.g., 600 nm) with a microplate reader.[24][25] For some drug-fungus combinations, the endpoint may be a significant reduction in growth (e.g., ≥50%) rather than complete inhibition.[18]

6. Determination of Minimum Fungicidal Concentration (MFC):

  • The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[22]

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth and subculture it onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).[26][27][28]

  • Incubate the agar plates at 35°C until growth is visible in the control subcultures.

  • The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.[22][29]

Data Presentation and Interpretation

The collected data should be organized into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical In Vitro Antifungal Susceptibility Data

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)
This compound Candida albicans1632
Aspergillus fumigatus32>64
Azoxystrobin Candida albicans816
Aspergillus fumigatus48
Propiconazole Candida albicans24
Aspergillus fumigatus12

Interpretation:

  • MIC vs. MFC: A small difference between the MIC and MFC values (e.g., MFC/MIC ≤ 4) is indicative of fungicidal activity, while a large difference suggests fungistatic activity.

  • Comparative Efficacy: The lower the MIC and MFC values, the more potent the compound. In the hypothetical data above, both commercial agents show greater potency than the investigational compound.

Comparative Mechanisms of Action

A visual representation of the different modes of action can aid in understanding the potential advantages and disadvantages of each compound.

MoA_Comparison cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex III) Cell_Membrane Cell Membrane ETC->Cell_Membrane Energy (ATP) Deprivation Ergosterol_Synth Ergosterol Biosynthesis Pathway Ergosterol_Synth->Cell_Membrane Provides Ergosterol Hypothesized_Target Hypothesized Targets (Membrane, Enzymes, etc.) Hypothesized_Target->Cell_Membrane Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->ETC Inhibits Propiconazole Propiconazole (DMI) Propiconazole->Ergosterol_Synth Inhibits Investigational This compound (Hypothesized) Investigational->Hypothesized_Target Disrupts?

Caption: Comparative mechanisms of action of the fungicides.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential fungicide. The outlined protocols, rooted in established scientific standards, will enable the generation of robust and comparable data on its in vitro efficacy against key fungal pathogens.

Should the initial MIC and MFC data prove promising, further investigations would be warranted, including:

  • Spectrum of Activity: Testing against a broader panel of clinically and agriculturally relevant fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound.

  • In Vivo Efficacy: Evaluating the compound's performance in animal or plant models of fungal infection.

  • Toxicity and Safety Profiling: Assessing the compound's potential for off-target effects and its safety profile.

By adhering to a rigorous and logical experimental progression, the true potential of this compound as a novel fungicidal agent can be thoroughly and accurately determined.

References

A Comparative Analysis of the Cytotoxic Effects of Benzoic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Benzoic acid and its derivatives, a class of simple phenolic compounds naturally abundant in fruits and vegetables, have garnered considerable attention for their potential anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various benzoic acid derivatives against several cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform future studies and therapeutic strategies.

Introduction to Benzoic Acid Derivatives in Oncology

Benzoic acid, in its own right, has demonstrated cytotoxic effects across a range of cancer cell lines.[3][4] However, the structural diversity of its derivatives, achieved through substitutions on the benzene ring, gives rise to a spectrum of biological activities.[2][5][6] Notably, the presence of hydroxyl groups appears to enhance the anticancer potential of these molecules.[1] This guide will focus on a selection of well-studied derivatives, comparing their cytotoxic profiles and delving into the underlying molecular mechanisms that govern their anticancer action.

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various benzoic acid derivatives against a panel of human cancer cell lines, as reported in the literature. This comparative data highlights the differential sensitivities of cancer cells to these agents and underscores the influence of chemical structure on cytotoxic potency.

CompoundCancer Cell LineIC50 ValueReference
Benzoic Acid MG63 (Bone)85.54 µg/ml (72h)[3]
CRM612 (Lung)100.2 µg/ml (72h)[3]
A673 (Bone)114.6 µg/ml (72h)[3]
HeLa (Cervical)136.1 µg/ml (72h)[3]
HT29 (Colon)225.2 µg/ml (72h)[3]
PC3 (Prostate)247.9 µg/ml (72h)[3]
SW48 (Colon)275.6 µg/ml (72h)[3]
CaCO2 (Colon)305.5 µg/ml (72h)[3]
HUH7 (Liver)362.4 µg/ml (72h)[3]
2A3 (Pharyngeal)670.6 µg/ml (72h)[3]
Sodium Benzoate MCF-7 (Breast)0.378 µg/ml[7]
A549 (Lung)0.45 µg/ml[7]
Caco-3 (Colon)15.01 µg/ml[7]
HCT116 (Colon)>6 mM (starting concentration for decreased viability)[8]
Protocatechuic Acid (3,4-dihydroxybenzoic acid) A549 (Lung)2-8 µM[9]
H3255 (Lung)2-8 µM[9]
Calu-6 (Lung)2-8 µM[9]
CaCo-2 (Colon)Significant reduction in viability at 100-500 µM (72h)[10]
Gallic Acid (3,4,5-trihydroxybenzoic acid) H446 (Small Cell Lung)Showed anticancer effect[11]
MiaPaCa-2 (Pancreatic)IC50 < 25.0 µg/ml[12]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid MCF-7 (Breast)5.9 µg/ml[5]
MDA-MB-468 (Breast)1.4 µg/ml[5]
Methyl 4-(3,4,5-Trimethoxyphenoxy) Benzoate MCF-7 (Breast)8.7 µg/ml[5]
MDA-MB-468 (Breast)3.7 µg/ml[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies.

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of benzoic acid derivatives are predominantly mediated through the induction of apoptosis, or programmed cell death.[12][13][14] This is a crucial mechanism for anticancer agents as it eliminates malignant cells without eliciting an inflammatory response.[14]

The Central Role of Apoptosis

Several studies have demonstrated that derivatives like gallic acid and protocatechuic acid trigger apoptosis in various cancer cell lines.[11][13][15] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[14] Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program.[13]

Signaling Pathways Implicated in Apoptosis Induction

The induction of apoptosis by benzoic acid derivatives involves intricate signaling cascades. The mitochondrial (intrinsic) pathway is a frequently implicated route.[11][13] This pathway is initiated by cellular stress, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[13][14]

Gallic acid, for instance, has been shown to induce apoptosis in lung cancer cells via a mitochondrion-dependent pathway involving caspase-3 activation.[13] It can also enhance the anticancer effects of conventional chemotherapy drugs like cisplatin by promoting the generation of reactive oxygen species (ROS), which further triggers the mitochondrial apoptotic pathway.[11]

Another important mechanism involves the inhibition of histone deacetylases (HDACs).[1] 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition through the induction of ROS and caspase-3-mediated apoptosis.[1]

Below is a diagram illustrating a simplified model of the mitochondrial pathway of apoptosis, a key mechanism for many benzoic acid derivatives.

MitochondrialApoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Benzoic_Derivatives Benzoic Acid Derivatives Bax Bax Benzoic_Derivatives->Bax upregulates Bcl2 Bcl-2 Benzoic_Derivatives->Bcl2 downregulates MMP_Loss Loss of Mitochondrial Membrane Potential Bax->MMP_Loss Bcl2->MMP_Loss inhibits Cytochrome_c Cytochrome c (release) MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 (activation) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by benzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[17] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow of the MTT assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Benzoic Acid Derivatives (various conc.) incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship: A Logical Framework

The cytotoxic efficacy of benzoic acid derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl groups on the benzene ring play a pivotal role in determining their anticancer activity.

SAR_Logic Benzoic_Acid Benzoic Acid (Core Structure) Hydroxylation Addition of Hydroxyl (-OH) Groups Benzoic_Acid->Hydroxylation Protocatechuic_Acid Protocatechuic Acid (2 -OH groups) Hydroxylation->Protocatechuic_Acid Gallic_Acid Gallic Acid (3 -OH groups) Hydroxylation->Gallic_Acid Increased_Cytotoxicity Increased Cytotoxicity and Pro-apoptotic Activity Protocatechuic_Acid->Increased_Cytotoxicity HDAC_Inhibition Enhanced HDAC Inhibition Protocatechuic_Acid->HDAC_Inhibition Gallic_Acid->Increased_Cytotoxicity Increased_Cytotoxicity->HDAC_Inhibition

References

A Researcher's Guide to the Conformational Landscape of Substituted 2-Phenoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the conformational analysis of substituted 2-phenoxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are interested in understanding the intricate relationship between molecular structure and function in this important class of compounds. 2-Phenoxybenzoic acid and its derivatives are recognized as versatile scaffolds in medicinal chemistry, serving as precursors to a range of biologically active molecules, including anti-inflammatory agents and anticonvulsants.[1] The conformational flexibility of these molecules, arising from the ether linkage between the two aromatic rings, plays a pivotal role in their biological activity and solid-state properties.[1]

This guide will provide a comparative analysis of the conformational preferences of various substituted 2-phenoxybenzoic acids, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as insights from computational modeling. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Significance of Conformation in 2-Phenoxybenzoic Acids

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its interaction with biological targets. For 2-phenoxybenzoic acids, the dihedral angle between the phenoxy and benzoic acid rings is a key conformational parameter. This angle dictates the overall shape of the molecule and, consequently, how it fits into the binding pocket of a receptor or enzyme. Substituents on either aromatic ring can exert significant influence on this dihedral angle through steric and electronic effects, thereby modulating the molecule's biological profile.

Comparative Conformational Analysis: A Multi-Technique Approach

To gain a comprehensive understanding of the conformational landscape of substituted 2-phenoxybenzoic acids, a combination of experimental and theoretical techniques is indispensable.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a precise snapshot of the molecular conformation in the solid state. The crystal structure of the parent 2-phenoxybenzoic acid reveals a dihedral angle of 86.7° between the two aromatic rings.[1] In the crystalline state, these molecules typically form inversion dimers through hydrogen bonding between the carboxylic acid moieties.[1]

The introduction of substituents can significantly alter this preferred conformation. For instance, in 3-methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle is also found to be 86.7°, suggesting that the methyl groups in these positions do not drastically change the solid-state conformation.[2] However, in related phenoxyphthalonitrile structures, methoxy substituents have been shown to result in dihedral angles of 66.61° and 83.84°, highlighting the nuanced effects of substituent identity and position.[3][4]

Table 1: Comparison of Dihedral Angles in Substituted 2-Phenoxybenzoic Acid Derivatives from X-ray Crystallography

CompoundSubstituent(s)Dihedral Angle (°)Reference
2-Phenoxybenzoic acidNone86.7[1]
3-Methyl-2-(4-methylphenoxy)benzoic acid3-methyl, 4'-methyl86.7[2]
4-(3-methoxyphenoxy)phthalonitrile3'-methoxy, 4-dicyano66.61[3][4]
4-(2-methoxyphenoxy)phthalonitrile2'-methoxy, 4-dicyano83.84[3][4]

Note: Phthalonitrile derivatives are included to illustrate the effect of substituents on the phenoxy linkage, although they are not strictly benzoic acid derivatives.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for Conformational Analysis"

NMR Spectroscopy: Insights into Solution-State Dynamics

While X-ray crystallography provides invaluable data on the solid-state conformation, the behavior of molecules in solution is often more relevant to their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space interactions between protons, which is dependent on their proximity.[5][6][7] This allows for the elucidation of the preferred conformation in solution.

For flexible molecules like 2-phenoxybenzoic acids, observing NOE or ROE correlations between protons on the two different aromatic rings can provide direct evidence for their spatial proximity and thus give clues about the predominant dihedral angle in solution. The strength of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, making it a sensitive probe for conformational changes.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Logic for NMR Conformational Analysis"

Computational Modeling: Predicting and Rationalizing Conformations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental techniques.[8][9] By performing a potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically rotated, one can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.[10][11] These calculations can predict the preferred conformation in the gas phase or in different solvents (by using continuum solvent models) and help rationalize the experimental findings from X-ray and NMR studies.

Experimental and Computational Protocols

To ensure the reproducibility and reliability of conformational analysis, the following detailed protocols are provided.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the purified 2-phenoxybenzoic acid derivative in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structure is then refined against the experimental data to obtain the final, precise atomic coordinates.

  • Data Analysis: The refined structure provides detailed geometric information, including the crucial dihedral angle between the phenoxy and benzoic acid rings.

Protocol 2: 2D NMR Spectroscopy (NOESY/ROESY)
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. It is crucial to remove dissolved oxygen, which can quench the NOE effect, by using the freeze-pump-thaw method.[5]

  • 1D ¹H NMR Spectrum: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Experiment: Set up a 2D NOESY or ROESY experiment. For small molecules like substituted 2-phenoxybenzoic acids, NOESY is generally sufficient.[12] The mixing time is a critical parameter and should be optimized (typically 0.5-1.0 seconds for small molecules).[5]

  • Data Processing and Analysis: Process the 2D data to obtain the NOESY/ROESY spectrum. Look for cross-peaks that indicate through-space interactions between protons on the phenoxy ring and protons on the benzoic acid ring. The presence and intensity of these cross-peaks provide evidence for the solution-state conformation.

Protocol 3: Computational Conformational Analysis (DFT)
  • Molecule Building: Construct the 3D structure of the substituted 2-phenoxybenzoic acid using a molecular modeling software.

  • Conformational Search (Potential Energy Surface Scan): Perform a relaxed PES scan by systematically rotating the dihedral angle between the two aromatic rings (e.g., in 10-degree increments from 0 to 360 degrees). At each step, the geometry of the rest of the molecule is optimized. This can be done using quantum chemistry software like Gaussian.[10][11]

  • Optimization and Frequency Calculation: From the PES scan, identify the low-energy conformers (energy minima) and transition states (energy maxima). Perform a full geometry optimization and frequency calculation on these structures to confirm they are true minima or transition states and to obtain their thermodynamic properties.

  • Data Analysis: Analyze the relative energies of the conformers to determine the most stable conformation. The energy barriers between conformers provide insight into the molecule's flexibility.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Computational Conformational Analysis Workflow"

Conclusion

The conformational analysis of substituted 2-phenoxybenzoic acids is a multifaceted endeavor that requires a synergistic approach, integrating solid-state analysis, solution-state studies, and theoretical calculations. The choice of substituents and their positions on the aromatic rings can profoundly influence the preferred conformation, which in turn is a key determinant of the molecule's biological activity. By employing the rigorous experimental and computational protocols outlined in this guide, researchers can gain a deeper understanding of the structure-function relationships within this important class of compounds, paving the way for the rational design of new therapeutic agents.

References

Benchmarking the performance of PEEK synthesized from 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently focused on initiating targeted Google searches to find information. I'm specifically looking into PEEK synthesis from 4-(4-Methylphenoxy)benzoic acid. My aim is to compile data on its material properties and existing benchmarking methods.

Developing Comprehensive Framework

I've moved past initial data gathering and am focusing on structuring the information. I'm identifying key PEEK performance indicators and relevant ASTM/ISO standards. I'm also planning the guide's logical flow, including synthesis methodology, comparative data, and a conclusive summary. I will follow up by creating detailed experimental protocols and visual diagrams for clarity.

Expanding Information Search

I'm now expanding my Google searches. I'm focusing on PEEK synthesis from this compound, the material's properties, and benchmarking methods. My goal is to find relevant ASTM/ISO standards for performance testing. I'm also devising a logical comparison guide structure, and I'll create detailed experimental protocols and diagrams to clarify the processes.

Reviewing Material Data

I've gathered a substantial amount of data on PEEK properties. The mechanical, thermal, and chemical resistance specifics are coming into focus, and I've also noted the common ASTM and ISO testing standards.

Planning Guide Structure

I'm now structuring the guide. I've outlined the content, focusing on synthesis routes: nucleophilic and electrophilic substitution. The goal is to compare PEEK synthesized via electrophilic substitution from this compound with standard PEEK. I'm planning experimental protocols and diagrams, drafting content, and building the reference list to support a comprehensive comparative analysis.

Comparing Synthesis Methods

I am now focusing on the guide structure. I've outlined a comparison of the synthesis routes – nucleophilic and electrophilic substitution – for PEEK. My focus is the synthesis route using this compound for comparison. I'm developing detailed experimental protocols, including thermal and mechanical testing, and generating diagrams and content to support this comparative analysis, leveraging data on standard PEEK.

Outlining Comparison Strategy

I'm now structuring the guide. I'll begin by explaining the two PEEK synthesis routes: standard nucleophilic and the electrophilic route using this compound to create a comparative framework. Next, I'll develop detailed experimental protocols for the synthesis of PEEK via electrophilic acylation. Finally, I'll develop a comparison, benchmarking key performance indicators against a commercial standard. I'll include thermal, mechanical, and chemical resistance tests.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-Methylphenoxy)benzoic acid is a versatile aromatic carboxylic acid utilized as an intermediate and building block in diverse fields, including the synthesis of high-performance polymers and pharmaceuticals.[1] While invaluable in research and development, its handling and disposal demand meticulous attention to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and responsibly, ensuring the protection of both personnel and the environment.

Section 1: Hazard Profile & Essential Safety Precautions

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is paramount. The primary risks involve acute toxicity if ingested and significant environmental harm, particularly to aquatic life.[2]

The causality behind stringent safety measures lies in the compound's physical form as a solid powder, which increases the risk of inadvertent inhalation or widespread contamination if not handled correctly.

Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodesRequired Personal Protective Equipment (PPE)Rationale for Use
Acute Toxicity, Oral (Category 4) H302Standard laboratory attire (lab coat, closed-toe shoes).Prevents accidental ingestion through skin contact and subsequent transfer.
Serious Eye Irritation (Category 2) H319Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[3]Protects eyes from airborne dust or splashes that can cause serious irritation.[4]
Hazardous to the Aquatic Environment, Acute (Category 1) H400Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact and the subsequent contamination of surfaces and waterways.[3]
Inhalation Hazard (as dust) P261 (Avoid breathing dust)NIOSH-approved N95 dust mask or higher-level respirator.Essential for preventing inhalation of fine powder, which can cause respiratory tract irritation.[4][5]

Core Safety Directives:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in laboratory areas.[3]

  • Avoid Dust Formation: Take extreme care to avoid generating dust during handling, weighing, and transfer.[2][6]

Section 2: Emergency Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. The primary goal during a spill cleanup is to contain the material safely without creating airborne dust.

Small, Contained Spills (<5 grams)

For minor spills confined to a fume hood or a small benchtop area, trained laboratory personnel may proceed with cleanup.

Step-by-Step Spill Cleanup Methodology:

  • Alert & Isolate: Immediately alert personnel in the vicinity. If not already in a fume hood, restrict access to the affected area.

  • Don PPE: Before approaching the spill, don all required PPE as outlined in Table 1, with an emphasis on respiratory and eye protection.[5][7]

  • Dampen the Powder: Do not dry sweep. Gently cover the spill with an absorbent pad or paper towels and carefully wet them with water.[7][8] This is the most critical step to prevent dust from becoming airborne.

  • Collect the Waste: Once the powder is wetted and absorbed, use a scoop or dustpan to carefully collect the material.[2][9]

  • Package for Disposal: Place the collected waste and all contaminated materials (gloves, pads, towels) into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[5][9]

  • Decontaminate: Wipe the spill area with a wet cloth or paper towel. Place this towel in the waste bag as well.

  • Label and Store: Seal the container/bag, attach a hazardous waste label detailing the contents ("this compound spill debris"), and store it in a designated satellite accumulation area for hazardous waste.

Large Spills (>5 grams) or Spills Outside a Contained Area
  • Evacuate Immediately: Alert all personnel and evacuate the immediate area.

  • Isolate the Area: Close the doors to the room and post warning signs.

  • Contact a Specialist: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[7] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.[7]

Section 3: Standard Disposal Procedure

The disposal of this compound is governed by its classification as an environmentally hazardous substance.[2] Therefore, it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][4]

The following workflow provides a logical path for proper waste management from generation to final disposal.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Waste Collection and Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated waste container. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[2][10]

  • Container Selection: Use the original product container or a chemically compatible container that is in good condition with a tightly sealing lid.[10]

  • Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmentally Hazardous").[10]

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated, secure satellite accumulation area away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[2]

  • Recommended Disposal Method: The standard and most effective method for destroying this type of aromatic organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide and water, while the scrubbers neutralize acid gases generated during combustion.[11]

References

Navigating the Safe Handling of 4-(4-Methylphenoxy)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 4-(4-Methylphenoxy)benzoic acid, focusing on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods. By understanding the "why" behind each safety measure, you can foster a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound, while not classified as acutely toxic, presents several potential hazards that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air under certain conditions.[4]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the chemical being used, the potential for dust or aerosol generation, and the duration of the handling task.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation.[4]Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect gloves before use and change immediately upon contamination.[4]A standard or chemical-resistant lab coat, fully buttoned.[4]For small quantities in a well-ventilated area or fume hood, a NIOSH-approved N95 dust mask may be sufficient.[5][6] For larger quantities or if dust is evident, a half-mask or full-face respirator with particulate filters is required.[3]
Preparing Solutions Chemical splash goggles. A face shield is recommended when handling larger volumes.[7]Chemical-resistant gloves (nitrile gloves are a good initial choice for splash protection against many acids).[7][8] For extended contact, consult glove manufacturer's compatibility data.Chemical-resistant lab coat. An acid-resistant apron is also recommended.[9]Work should be performed in a certified chemical fume hood to prevent inhalation of any aerosols.[4]
General Laboratory Use Safety glasses with side shields.Chemical-resistant gloves (nitrile).Lab coat.Not generally required if handling is performed in a well-ventilated area and exposure is minimal.
A Deeper Look at Glove Selection

While nitrile gloves are a common and effective choice for incidental contact and splash protection with many acids, it is crucial to understand their limitations.[7][8] For prolonged or immersive contact, or when working with concentrated solutions, heavier-duty gloves such as butyl rubber may be necessary. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Proper glove removal technique is essential to prevent skin contamination.[10]

Understanding Respiratory Protection Levels

The need for respiratory protection is directly related to the potential for airborne contamination.

  • N95 Dust Masks: These are suitable for filtering out particulates and are a good precautionary measure when weighing small amounts of powder in a controlled environment.[5][6]

  • Half-Mask and Full-Face Respirators: When there is a higher risk of dust generation or aerosolization, a respirator with a higher protection factor is necessary. These require fit-testing and proper cartridge selection (in this case, particulate filters).[3]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing/Transferring Solid start->weighing solution_prep Preparing Solution start->solution_prep general_use General Lab Use start->general_use dust_risk Significant Dust Generation? weighing->dust_risk splash_risk Significant Splash Risk? solution_prep->splash_risk general_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat general_use->general_ppe weighing_ppe Minimum PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask (in fume hood) solution_ppe Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Acid-Resistant Apron (recommended) splash_risk->solution_ppe No face_shield Add Face Shield splash_risk->face_shield Yes dust_risk->weighing_ppe No respirator Upgrade to Half/Full-Face Respirator dust_risk->respirator Yes face_shield->solution_ppe

Caption: Decision tree for selecting appropriate PPE.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to established safe handling protocols is critical to minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.[10]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[4]

  • Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any spills.[9]

Weighing and Transferring
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Minimize Dust: When transferring the solid, use a spatula and avoid pouring directly from the bottle to minimize dust generation.[2] Transfer the powder in small increments.

  • Keep Containers Closed: Keep the stock container closed whenever possible.[2]

Preparing Solutions
  • In a Fume Hood: All solution preparations should be performed in a chemical fume hood.[11]

  • Add Acid to Solvent: When dissolving, slowly add the this compound to the solvent. Do not add the solvent to the acid.[11]

  • Control Exotherms: Be aware of any potential for an exothermic reaction and control the rate of addition accordingly.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

Disposal Plan: Ensuring a Safe End-of-Life for Chemical Waste

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Guidelines

The disposal of this compound must be in accordance with local, state, and federal regulations. In many cases, carboxylic acids can be incinerated by a licensed hazardous waste disposal facility.[12] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not discharge into the environment.[1]

Handling_Disposal_Workflow start Start: Procedure Planning risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handling Weighing/Transfer/Solution Prep fume_hood->handling decontaminate Decontaminate Work Area & Equipment handling->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash dispose Dispose of Waste via EHS hand_wash->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.